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  • Product: JHU395
  • CAS: 2079938-92-2

Core Science & Biosynthesis

Foundational

JHU395: A Technical Guide to a Novel Prodrug for Glutamine Antagonism in Oncology

Abstract The metabolic reprogramming of cancer cells, particularly their dependence on glutamine, represents a significant vulnerability that can be exploited for therapeutic intervention.[1][2][3][4] This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic reprogramming of cancer cells, particularly their dependence on glutamine, represents a significant vulnerability that can be exploited for therapeutic intervention.[1][2][3][4] This guide provides an in-depth technical overview of JHU395, a novel, orally bioavailable prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[5][6] JHU395 is engineered to overcome the limitations of its parent compound by offering enhanced tissue penetration, particularly into the central nervous system, and a more favorable toxicity profile.[7][8] We will explore the foundational role of glutamine in cancer metabolism, the rationale for glutamine antagonism, the innovative prodrug design of JHU395, its mechanism of action at the molecular level, and key preclinical data in relevant cancer models. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The Central Role of Glutamine in Cancer Metabolism: More Than Just a Building Block

Rapidly proliferating cancer cells have a voracious appetite for nutrients to fuel their growth and division.[1][4] While glucose has long been recognized as a primary energy source, glutamine has emerged as a critical substrate that supports multiple anabolic and bioenergetic pathways essential for tumorigenesis.[2][3][9] This "glutamine addiction" is a hallmark of many cancers and is driven by the upregulation of oncogenes like c-MYC.[2][3]

Glutamine's contributions to cancer cell proliferation are multifaceted:

  • Anaplerosis and Energy Production: Glutamine is a primary source for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This is crucial for generating ATP and providing precursors for biosynthesis.[2][9]

  • Biosynthesis of Macromolecules: The carbon and nitrogen from glutamine are essential for the synthesis of nucleotides (purines and pyrimidines), non-essential amino acids, and hexosamines.[4][9]

  • Redox Homeostasis: Glutamine metabolism plays a vital role in maintaining the cellular redox balance by contributing to the production of the antioxidant glutathione (GSH).[4][9]

This profound dependence on glutamine makes its metabolism an attractive target for cancer therapy.[1][4]

Visualizing Glutamine's Role in Cancer Metabolism

Glutamine_Metabolism_in_Cancer Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS Nucleotides Nucleotides (Purines, Pyrimidines) Glutamine->Nucleotides Nitrogen Donation Amino_Acids Non-Essential Amino Acids Glutamine->Amino_Acids Nitrogen Donation alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH/Transaminases GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle ATP ATP (Energy) TCA_Cycle->ATP

Caption: Central role of glutamine in cancer cell metabolism.

JHU395: A Prodrug Strategy to Enhance Glutamine Antagonism

The concept of glutamine antagonism is not new. The parent compound of JHU395, 6-diazo-5-oxo-L-norleucine (DON), is a potent, irreversible inhibitor of multiple glutamine-utilizing enzymes.[10] However, its clinical development has been hampered by significant dose-limiting gastrointestinal (GI) toxicities, as the GI tract is also highly dependent on glutamine.[10]

JHU395 was designed as a prodrug to circumvent these limitations.[5][11] It is a lipophilic derivative of DON, featuring (phenyl(pivaloyloxy)methoxy)carbonyl and isopropyl ester modifications.[5] This design has several key advantages:

  • Plasma Stability: JHU395 remains largely intact and inert in the plasma, minimizing systemic exposure to the active drug, DON.[5]

  • Enhanced Tissue Penetration: Its increased lipophilicity allows for improved permeation across cell membranes and the blood-brain barrier.[7][8]

  • Preferential Activation in the Tumor Microenvironment: JHU395 is designed to be converted to its active form, DON, by tumor-enriched hydrolases, such as carboxylesterases, which are often overexpressed in cancer cells.[12][13][14][15][16] This targeted activation concentrates the cytotoxic effects within the tumor while sparing normal tissues.

Mechanism of JHU395 Activation

JHU395_Activation JHU395_ext JHU395 (Prodrug) (Extracellular) JHU395_int JHU395 (Prodrug) (Intracellular) JHU395_ext->JHU395_int Passive Diffusion DON DON (Active Drug) JHU395_int->DON Activation Enzymes Glutamine-Utilizing Enzymes DON->Enzymes Irreversible Inhibition Hydrolases Tumor-Enriched Hydrolases (e.g., Carboxylesterases) Hydrolases->JHU395_int

Caption: Prodrug activation mechanism of JHU395.

Molecular Mechanism of Action: Broad-Spectrum Inhibition of Glutamine-Utilizing Enzymes

Once converted to DON, JHU395 acts as a broad-spectrum antagonist of glutamine metabolism by irreversibly inhibiting a wide range of enzymes that utilize glutamine as a substrate.[10] This multi-pronged attack disrupts several critical metabolic pathways simultaneously. One of the most significantly impacted pathways is de novo purine biosynthesis.[7][10][17]

Metabolomic studies have shown that treatment with JHU395 leads to a significant accumulation of N-formylglycinamide ribonucleotide (FGAR), a key intermediate in the purine synthesis pathway.[10] This is a direct consequence of the inhibition of formylglycinamide ribonucleotide amidotransferase (FGARAT), a glutamine-dependent enzyme.

Preclinical Efficacy and Pharmacokinetics

JHU395 has demonstrated significant antitumor activity in various preclinical models, including malignant peripheral nerve sheath tumors (MPNST) and MYC-driven medulloblastoma.[5][7][8][18]

Comparative Efficacy of JHU395 and DON
Cell LineCancer TypeIC50 (µM) - JHU395IC50 (µM) - DONReference
D283MEDMedulloblastoma26.6[7]
D425MEDMedulloblastoma0.252.3[7]
MED211Medulloblastoma0.338.9[7]
High-MYC Neural Stem Cells-0.5-[7]
Low-MYC Neural Stem Cells-35-[7]
Pharmacokinetic Profile

Preclinical studies in mice have highlighted the favorable pharmacokinetic properties of JHU395.[7][18][19]

ParameterValueSpeciesDosingReference
Tumor Cmax (DON) 1.8 nmol/gMouse1.2 mg/kg (oral)[19]
Tumor-to-Plasma AUC Ratio (DON) 2.5:1Mouse1.2 mg/kg (oral)[19]
Brain-to-Plasma Ratio (DON) 0.66Mouse5 or 20 mg/kg (IP)[7]
Brain Concentration (DON) 11.3 µMMouse20 mg/kg (IP)[7]

These data demonstrate that orally administered JHU395 effectively delivers the active drug, DON, to tumor tissues, including those in the brain, at concentrations sufficient to inhibit tumor growth, while minimizing systemic exposure.[7][18][19]

Experimental Protocols for Evaluating JHU395

This section provides standardized protocols for the preclinical evaluation of JHU395.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of JHU395 in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • JHU395 and DON (for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][13][14][20]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2][13][14][20]

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of JHU395 and DON in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of medium containing the various drug concentrations. Include vehicle-only control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][14]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[2][14]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using appropriate software.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of JHU395 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • JHU395 formulation for oral or intraperitoneal administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer JHU395 (e.g., 1.2 mg/kg daily by oral gavage) to the treatment group and the vehicle to the control group for a specified duration (e.g., 14-21 days).[5][17]

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, metabolomics).

Metabolomic Analysis by LC-MS

This protocol provides a framework for analyzing the metabolic effects of JHU395 treatment on cancer cells using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cancer cells treated with JHU395 or vehicle

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • Lyophilizer

  • LC-MS system

Procedure:

  • Culture cells to ~80% confluency and treat with JHU395 or vehicle for the desired time.

  • Rapidly aspirate the culture medium and wash the cells with ice-cold PBS.

  • Quench metabolism by adding ice-cold 80% methanol to the plate.

  • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Transfer the supernatant (containing the metabolites) to a new tube.

  • Dry the metabolite extract using a lyophilizer.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • Analyze the samples using an LC-MS method optimized for polar metabolites.

  • Process the data to identify and quantify metabolites that are significantly altered by JHU395 treatment.

Experimental Workflow for Preclinical Evaluation of JHU395

JHU395_Workflow In_Vitro In Vitro Studies Cell_Viability Cell Viability Assay (IC50 Determination) In_Vitro->Cell_Viability Metabolomics Metabolomic Analysis (LC-MS) In_Vitro->Metabolomics Western_Blot Western Blot (Apoptosis Markers) In_Vitro->Western_Blot In_Vivo In Vivo Studies PK_Study Pharmacokinetic Study (Drug Distribution) In_Vivo->PK_Study Efficacy_Study Tumor Xenograft Efficacy Study In_Vivo->Efficacy_Study Toxicity_Study Toxicity Assessment (Body Weight, Histology) In_Vivo->Toxicity_Study

Caption: A representative experimental workflow for the preclinical evaluation of JHU395.

Conclusion

JHU395 represents a promising next-generation glutamine antagonist that leverages a prodrug strategy to enhance therapeutic index. Its ability to achieve high concentrations in tumor tissues, including the brain, while minimizing systemic toxicity, makes it a compelling candidate for the treatment of glutamine-addicted cancers. The broad-spectrum inhibition of glutamine-utilizing enzymes, particularly those involved in purine biosynthesis, provides a robust mechanism for disrupting cancer cell proliferation. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of JHU395 in oncology.

References

  • Wise, D. R., & Thompson, C. B. (2010). Glutamine addiction: a new therapeutic target in cancer. Trends in biochemical sciences, 35(8), 427–433.
  • Hensley, C. T., Wasti, A. T., & DeBerardinis, R. J. (2013). Glutamine and cancer: cell biology, physiology, and clinical opportunities.
  • Ni, N., Li, Q., Li, X., Peng, F., Ming, Y., Li, S., & Liu, L. (2023). Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer. Frontiers in oncology, 13, 1123513.
  • Cluntun, A. A., & Locasale, J. W. (2018). Glutamine metabolism in cancer: understanding the heterogeneity. Trends in cancer, 4(12), 766-776.
  • Deberardinis, R. J., & Cheng, T. (2010). Q's next: the diverse functions of glutamine in metabolism, cell biology and cancer. Oncogene, 29(3), 313-324.
  • Xu, G., Zhang, W., Ma, M., & Staudinger, J. L. (2002). Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of irinotecan. Clinical cancer research, 8(8), 2605–2611.
  • Laizure, S. C., Herring, V. L., & Parker, R. B. (2013). Human carboxylesterases: a comprehensive review. Acta pharmaceutica Sinica. B, 3(2), 69–80.
  • Morton, C. L., Wierdl, M., & Potter, P. M. (2003). Carboxylesterases Expressed in Human Colon Tumor Tissue and Their Role in CPT-11 Hydrolysis. Clinical Cancer Research, 9(14), 5279-5286.
  • Pham, K., Maxwell, M. J., Sweeney, H., Alt, J., Rais, R., Slusher, B. S., Eberhart, C. G., & Raabe, E. H. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Journal of neuropathology and experimental neurology, 80(4), 336–344.
  • Lemberg, K. M., Zhao, L., Wu, Y., Veeravalli, V., Alt, J., Aguilar, J. M. H., Dash, R. P., Lam, J., Tenora, L., Rodriguez, C., Nedelcovych, M. T., Brayton, C., Majer, P., Blakeley, J. O., Rais, R., & Slusher, B. S. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. Molecular cancer therapeutics, 19(2), 397–408.
  • Lemberg, K. M., Zhao, L., Wu, Y., et al. (2019). The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor. Molecular Cancer Therapeutics, 19(2), 397-408.
  • Oreate. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]

  • Characterization of inhibitors of specific carboxylesterases: Development of carboxylesterase inhibitors for translational application. (2004). Molecular Cancer Therapeutics, 3(10), 1267-1274.
  • Unsal, O., & Kolemen, S. (2022). Selective detection of carboxylesterase 2 activity in cancer cells using an activity-based chemiluminescent probe. Chemical communications (Cambridge, England), 58(77), 10816–10819.
  • Pham, K., Maxwell, M., Sweeney, H., Alt, J., Rais, R., Slusher, B. S., Eberhart, C. G., & Raabe, E. H. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Research Square.
  • Zhang, J., Wang, Y., & Li, S. (2024, July 31).
  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Scott, D. A., Richardson, A. D., & Lemoff, A. (2018). Analysis of Melanoma Cell Glutamine Metabolism by Stable Isotope Tracing and Gas Chromatography-Mass Spectrometry. In Metabolomics (pp. 141-155). Humana Press, New York, NY.
  • CytomX Therapeutics. (2019, October 28). The multifaceted roles of tumor-associated proteases and harnessing their activity for prodrug activation. Retrieved from [Link]

  • Lemberg, K. M., Wu, Y., Alt, J., Zhao, L., Gadiano, A. J., Rodriguez, C., Rais, R., Majer, P., Blakeley, J., & Slusher, B. (2018). Novel prodrugs of the glutamine antagonist 6-diazo-5-oxo-norleucine (DON) as treatment for malignant peripheral nerve sheath tumor. Neuro-Oncology, 20(suppl_6), vi143-vi143.
  • Pham, K., Maxwell, M. J., Sweeney, H., Alt, J., Rais, R., Slusher, B. S., Eberhart, C. G., & Raabe, E. H. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis.
  • Lemberg, K. M., Zhao, L., Wu, Y., Veeravalli, V., Alt, J., Aguilar, J. M. H., Dash, R. P., Lam, J., Tenora, L., Rodriguez, C., Nedelcovych, M. T., Brayton, C., Majer, P., Blakeley, J. O., Rais, R., & Slusher, B. S. (2019). The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor. Molecular cancer therapeutics, 19(2), 397-408.
  • Tsume, Y., & Amidon, G. L. (2012). Prodrug enzymes and their applications in image-guided therapy of cancer. Advanced drug delivery reviews, 64(13), 1337–1352.
  • Pham, K., Maxwell, M. J., Sweeney, H., Alt, J., Rais, R., Slusher, B. S., Eberhart, C. G., & Raabe, E. H. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. PubMed.
  • Synapse. (2023, December 1). JHU-395. Retrieved from [Link]

  • Johns Hopkins Medicine. (2021, May 20). Targeting Abnormal Cell Metabolism Shows Promise for Treating Aggressive Pediatric Brain Tumors. Retrieved from [Link]

  • Pham, K., Maxwell, M. J., Sweeney, H., Alt, J., Rais, R., Slusher, B. S., Eberhart, C. G., & Raabe, E. H. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. PMC.
  • Lemberg, K. M., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor.
  • Lemberg, K. M., Zhao, L., Wu, Y., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. Molecular Cancer Therapeutics.
  • Oreate. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Retrieved from [Link]

  • Luo, W., & Wehrens, X. H. (2013). Example Pathview graphs: (a) Graphviz view on a canonical signaling...
  • Contentful. (2018, May 4). Graphviz example: How to visualize structured content. Retrieved from [Link]

  • Towards Data Science. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Retrieved from [Link]

  • Kaelin, W. G., Jr. (2015). Drawing graphs with dot. Graphviz.
  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to JHU395 and 6-diazo-5-oxo-L-norleucine (DON): A Structural and Mechanistic Comparison of a Glutamine Antagonist and its Advanced Prodrug

This guide provides an in-depth comparison of the classic glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON), and its advanced prodrug, JHU395. We will explore the fundamental structural differences that dictate thei...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the classic glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON), and its advanced prodrug, JHU395. We will explore the fundamental structural differences that dictate their distinct pharmacological profiles, the rationale behind the prodrug design, and the experimental methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of cancer metabolism and therapeutics.

Introduction: The Challenge of Targeting Glutamine Metabolism

Glutamine is a non-essential amino acid that plays a central role in cellular metabolism. However, many cancer cells exhibit a state of "glutamine addiction," where they become highly dependent on glutamine for survival and proliferation.[1] This dependency makes the enzymes involved in glutamine utilization attractive targets for cancer therapy.

6-diazo-5-oxo-L-norleucine (DON), a naturally occurring glutamine analog first isolated from Streptomyces, is a potent, broad-spectrum inhibitor of glutamine-utilizing enzymes.[2][3] By mimicking glutamine, DON irreversibly binds to the active sites of these enzymes, effectively shutting down critical metabolic pathways, including nucleotide and hexosamine biosynthesis.[4][5] Despite robust preclinical efficacy, DON's clinical development was halted due to significant dose-limiting toxicities, particularly in the gastrointestinal (GI) tract, a tissue system also highly reliant on glutamine.[1][2][6]

To overcome this therapeutic roadblock, the prodrug JHU395 was developed. This guide will dissect the core chemical and biological differences between these two molecules, illustrating how the rational design of JHU395 enhances the therapeutic potential of DON.

Core Structural Analysis: From a Polar Amino Acid to a Lipophilic Prodrug

The fundamental limitations of DON—poor oral bioavailability and high systemic toxicity—are rooted in its chemical structure. As an amino acid analog, it is polar and hydrophilic. The innovation of JHU395 lies in masking these polar functional groups with lipophilic "promoeities," which are designed to be cleaved away inside the target cell to release the active drug, DON.

6-diazo-5-oxo-L-norleucine (DON): A glutamine mimetic characterized by a free amine and a carboxylate group, which are charged at physiological pH.[3][5] This polarity restricts its ability to passively diffuse across cell membranes and the blood-brain barrier.

JHU395 (isopropyl 6-diazo-5-oxo-2-(((phenyl(pivaloyloxy)methoxy)carbonyl)amino)hexanoate): This is a prodrug of DON where two key modifications have been made.[7][8]

  • Amine Group Modification: The primary amine is masked with a (phenyl(pivaloyloxy)methoxy)carbonyl group.

  • Carboxylate Group Modification: The carboxylic acid is converted to an isopropyl ester.

These modifications neutralize the charged groups and add bulky, lipophilic moieties, dramatically increasing the molecule's overall lipid solubility. This chemical "disguise" allows JHU395 to circulate inertly in plasma and more readily penetrate cell membranes.[9][10][11]

G cluster_0 6-diazo-5-oxo-L-norleucine (DON) cluster_1 JHU395 (Prodrug of DON) don_struct don_struct jhu395_struct jhu395_struct

Caption: Chemical structures of DON and its lipophilic prodrug, JHU395.

Mechanism of Action: A Tale of Two Activation Pathways

While both compounds ultimately function by delivering DON to inhibit glutamine-dependent enzymes, their journey to the target site is vastly different.

  • DON: Acts directly as a glutamine antagonist. When administered systemically, it immediately inhibits enzymes in any tissue it reaches, leading to the observed on-target toxicity in highly metabolic tissues like the GI tract.[2]

  • JHU395: Functions as a "Trojan horse." It is designed to be stable in plasma, allowing it to circulate systemically without causing widespread enzyme inhibition.[11][12] Its increased lipophilicity facilitates entry into target cells (e.g., tumor cells). Once inside the cell, intracellular esterases cleave the promoieties, releasing the active DON.[2][6] This targeted release mechanism concentrates the active drug at the site of action, thereby enhancing efficacy and reducing systemic toxicity.[1]

G JHU395 JHU395 (Prodrug) (Lipophilic, Plasma Stable) Cell Target Cell JHU395->Cell Cellular Uptake (Enhanced Permeability) DON_active DON (Active Drug) Cell->DON_active Intracellular Esterase Cleavage Enzyme Glutamine-Utilizing Enzyme DON_active->Enzyme Irreversible Binding Inhibition Enzyme Inhibition Enzyme->Inhibition

Caption: Activation pathway of the JHU395 prodrug.

Quantitative Comparison: JHU395 vs. DON

The structural modifications of JHU395 translate into significant, measurable improvements in its physicochemical and pharmacological properties.

Property6-diazo-5-oxo-L-norleucine (DON)JHU395Rationale for ImprovementReference
Molecular Formula C₆H₉N₃O₃C₂₂H₂₉N₃O₇Addition of two promoieties[5][13]
Molecular Weight 171.15 g/mol 447.48 g/mol Addition of two promoieties[5][13]
Calculated logP (clogP) -2.52.75Increased lipophilicity from promoieties[11]
Plasma Stability N/A (Already active)High (83-88% intact at 1 hr in human plasma)Ester and carbamate linkages are stable in plasma[11]
Brain-to-Plasma Ratio 0.1481.38 (for JHU395-derived DON)Enhanced ability to cross the blood-brain barrier[9]
Tumor-to-Plasma Ratio Low>2-fold higher exposure in tumorPreferential uptake and activation in tumor tissue[9][10]
In Vitro Potency (IC₅₀) ~2.4-9.8 µM (MPNST cells)~1.5-4.6 µM (MPNST cells)More efficient intracellular delivery of DON[11]
Key Toxicity High GI ToxicitySignificantly reduced GI and neurotoxicitiesProdrug design spares normal, glutamine-dependent tissues[9][11]

Key Experimental Protocols

Evaluating the efficacy of glutamine antagonists requires robust and reproducible assays. Below are two fundamental protocols for characterizing compounds like JHU395 and DON.

Protocol 1: Cell Viability Assessment via Resazurin-Based Assay (e.g., CellTiter-Blue)

This protocol determines the dose-dependent effect of a compound on the metabolic activity and viability of cancer cells.

Principle: Viable, metabolically active cells reduce the blue indicator dye resazurin to the fluorescent pink product, resorufin. The amount of fluorescence is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., D425 MED medulloblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of JHU395 and DON in 100% sterile DMSO.[7] Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of JHU395, DON, or a vehicle control (medium with 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.[7][8]

  • Reagent Addition: Add 20 µL of CellTiter-Blue® Viability Assay reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Normalize the fluorescence readings of treated wells to the vehicle control wells. Plot the normalized values against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

G A Seed Cells (96-well plate) C Treat Cells (72-120 hr incubation) A->C B Prepare Drug Dilutions (JHU395 / DON) B->C D Add Resazurin Reagent (1-4 hr incubation) C->D E Read Fluorescence (560nm ex / 590nm em) D->E F Calculate IC50 E->F

Caption: Workflow for cell viability (IC50) determination.

Protocol 2: Glutaminase (GLS) Activity Assay

This protocol directly measures the ability of a compound to inhibit the enzymatic activity of glutaminase, which converts glutamine to glutamate.

Principle: The amount of glutamate produced by the enzymatic reaction is quantified. This is often done using a coupled enzyme assay where glutamate dehydrogenase (GDH) uses the glutamate to reduce NAD⁺ to NADH, and the increase in NADH absorbance at 340 nm is measured.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-acetate buffer, pH 8.6.

    • Substrate Solution: 20 mM L-glutamine in assay buffer.

    • Enzyme Solution: Recombinant human glutaminase (GAC isoform) diluted in assay buffer to the desired concentration (e.g., 50 nM).[14]

    • Inhibitor Solutions: Prepare serial dilutions of DON or JHU395-derived DON in assay buffer.

    • Detection Mix: Assay buffer containing 1.5 mM NAD⁺, 1 U/mL GDH, and 0.2 mM ADP (an allosteric activator of GDH).

  • Reaction Setup (96-well UV-transparent plate):

    • Add 10 µL of inhibitor or vehicle control to each well.

    • Add 40 µL of the enzyme solution to initiate the pre-incubation. Incubate for 15 minutes at 37°C.

    • Add 50 µL of the substrate solution to start the primary reaction. Incubate for 20 minutes at 37°C.

  • Detection:

    • Add 100 µL of the Detection Mix to each well.

    • Immediately measure the absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control.

    • Plot the percent inhibition against the log of inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

The development of JHU395 from its parent compound, DON, represents a significant advancement in targeting cancer metabolism. By employing a rational prodrug strategy, JHU395 successfully addresses the critical limitations of DON, namely its systemic toxicity and poor pharmacokinetic profile. The addition of lipophilic promoieties enhances cellular and blood-brain barrier penetration while the plasma-stable design allows for targeted activation within tumor tissues.[7][8][9] This leads to an improved therapeutic window, enabling robust antitumor activity in preclinical models of aggressive cancers like medulloblastoma and MPNST without the severe side effects that plagued its predecessor.[7][9][10]

The JHU395-DON case study serves as a powerful paradigm for the field of drug development. It underscores the value of medicinal chemistry and a deep understanding of pharmacology in reviving promising but toxic drug candidates. As our understanding of the metabolic vulnerabilities of cancer deepens, such innovative prodrug approaches will be indispensable in translating potent metabolic inhibitors into safe and effective clinical therapies.

References

  • Pham, K., et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Journal of Neuropathology & Experimental Neurology. Available at: [Link]

  • Leone, R. D., et al. (2022). Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. Trends in Cancer. Available at: [Link]

  • Lemberg, K. M., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. Molecular Cancer Therapeutics. Available at: [Link]

  • Lemberg, K. M., et al. (2019). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of 6-diazo-5-oxo-l-norleucine (DON) and the prodrug JHU-083. ResearchGate. Available at: [Link]

  • Pham, K., et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. ResearchGate. Available at: [Link]

  • Lemberg, K. M., et al. (2020). The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor. PMC. Available at: [Link]

  • O'Donnell, J., et al. (2023). Glutaminase inhibition as potential cancer therapeutics: current status and future applications. Taylor & Francis Online. Available at: [Link]

  • Rais, R., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. ACS Publications. Available at: [Link]

  • Yamasaki, T., et al. (2021). The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling. PMC. Available at: [Link]

  • Lemberg, K. M., et al. (2018). Abstract 3524: Novel prodrugs of the glutamine antagonist 6-diazo-5-oxo-norleucine (DON) as treatment for malignant peripheral nerve sheath tumor. Cancer Research. Available at: [Link]

  • Encarnación-Rosado, J., & Kimmelman, A. C. (2024). DON of Hope: Starving Pancreatic Cancer by Glutamine Antagonism. AACR Journals. Available at: [Link]

  • Johns Hopkins Medicine. (2021). Targeting Abnormal Cell Metabolism Shows Promise for Treating Aggressive Pediatric Brain Tumors. Johns Hopkins Medicine. Available at: [Link]

  • Kim, E. S. (2022). Glutamine Antagonism and Its Utlity [sic] as a Therapeutic Modality in Cancer. ProQuest. Available at: [Link]

  • Johns Hopkins Drug Discovery. (n.d.). Glutamine Antagonist. Johns Hopkins Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-diazo-5-oxo-L-norleucine. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). 6-Diazo-5-oxo-L-norleucine. Wikipedia. Available at: [Link]

  • Lemberg, K. M., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. ResearchGate. Available at: [Link]

  • DeLaBarre, B., et al. (2017). Biomolecular Interaction Assays Identified Dual Inhibitors of Glutaminase and Glutamate Dehydrogenase That Disrupt Mitochondrial Function and Prevent Growth of Cancer Cells. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Diazo-5-oxo-DL-norleucine. PubChem. Available at: [Link]

  • Hawse, W. F., et al. (2023). Data from Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor. Figshare. Available at: [Link]

  • Struck, A. W., et al. (2012). Dibenzophenanthridines as Inhibitors of Glutaminase C and Cancer Cell Proliferation. Molecular Cancer Therapeutics. Available at: [Link]

  • Rzeski, W., et al. (2001). Glutamate antagonists limit tumor growth. PNAS. Available at: [Link]

  • Al-Majid, A., et al. (2024). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. MDPI. Available at: [Link]

  • Leone, R. D., et al. (2022). Effect of glutamine antagonists on cancer cell metabolism and the... ResearchGate. Available at: [Link]

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Foundational

Technical Deep Dive: JHU395 and the Precision Targeting of Glutamine Metabolism

Executive Summary JHU395 represents a paradigm shift in metabolic oncology, specifically addressing the "glutamine addiction" characteristic of MYC-driven malignancies (e.g., Medulloblastoma, MPNST, Glioblastoma). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JHU395 represents a paradigm shift in metabolic oncology, specifically addressing the "glutamine addiction" characteristic of MYC-driven malignancies (e.g., Medulloblastoma, MPNST, Glioblastoma). Unlike first-generation glutamine antagonists like 6-diazo-5-oxo-L-norleucine (DON), which suffered from dose-limiting gastrointestinal (GI) toxicity due to poor tissue selectivity, JHU395 is a tumor-targeted prodrug .

Designed with dual promoieties to enhance lipophilicity and blood-brain barrier (BBB) penetration, JHU395 circulates inertly in plasma. It is cleaved specifically within the intracellular compartment of target tissues to release the active moiety, DON. This mechanism achieves a high therapeutic index, delivering micromolar concentrations of the active inhibitor to the CNS and tumor microenvironment while sparing systemic tissues.

Part 1: The Prodrug Chemistry & Activation Mechanism

Chemical Architecture

JHU395 is chemically defined as isopropyl 6-diazo-5-oxo-2-(((phenyl (pivaloyloxy) methoxy) - carbonyl) amino) hexanoate .[1] The design overcomes the hydrophilic nature of DON (clogP -2.5) by introducing two specific modifications:

  • Isopropyl ester at the carboxylate group.

  • (Phenyl(pivaloyloxy)methoxy)carbonyl at the amine group.[1]

These modifications shift the clogP to 2.75 , facilitating rapid passive transport across the BBB and cellular membranes.

Mechanism of Action (MOA)

Once inside the cell, JHU395 undergoes enzymatic cleavage (likely by non-specific esterases and proteases abundant in the tumor cytoplasm) to release the active "warhead," DON. DON acts as a glutamine mimetic .[2][3] It enters the glutamine-binding pocket of amidotransferase enzymes and forms a covalent bond with the catalytic nucleophile (typically a cysteine residue), resulting in irreversible alkylation and inhibition.

Visualization: Prodrug Activation Pathway

The following diagram illustrates the transition from the inert circulating prodrug to the active intracellular inhibitor.

JHU395_Activation cluster_plasma Systemic Circulation (Plasma) cluster_barrier Barriers cluster_intracellular Intracellular Compartment (Tumor/CNS) JHU395_Plasma JHU395 (Prodrug) [Inert & Lipophilic] BBB Blood-Brain Barrier (Passive Diffusion) JHU395_Plasma->BBB High Lipophilicity (clogP 2.75) JHU395_Cell JHU395 (Intracellular) BBB->JHU395_Cell CellMem Tumor Cell Membrane Enzymes Esterases/Proteases (Cleavage) JHU395_Cell->Enzymes DON_Active Active DON (Glutamine Mimetic) Enzymes->DON_Active Release of Promocities Target Glutamine-Utilizing Enzymes (Alkylated) DON_Active->Target Irreversible Covalent Binding

Figure 1: JHU395 pharmacokinetics, illustrating the bypass of systemic activation and specific intracellular release of DON.

Part 2: Primary Metabolic Inhibition Targets

The active moiety of JHU395 (DON) does not target a single enzyme but rather collapses the entire "glutamine metabolome" by inhibiting rate-limiting enzymes at critical branching points. This broad-spectrum activity is superior to selective inhibitors (e.g., CB-839 for Glutaminase only) because it prevents metabolic rescue via salvage pathways.

The "Branching Point" Targets

JHU395 inhibits enzymes that utilize the amide nitrogen of glutamine.[4] The five critical targets are:

  • Purine Biosynthesis:

    • PPAT (Phosphoribosyl pyrophosphate amidotransferase): The rate-limiting step committed to de novo purine synthesis.

    • PFAS (FGAR amidotransferase): Essential for the formation of the purine ring.

    • GMPS (GMP Synthase): Converts XMP to GMP.

  • Pyrimidine Biosynthesis:

    • CAD Complex (Carbamoyl-phosphate synthetase 2): Initiates pyrimidine synthesis.

    • CTPS (CTP Synthase): Converts UTP to CTP.[5]

  • TCA Cycle Anaplerosis:

    • GLS1/2 (Glutaminase): Converts Glutamine to Glutamate, feeding the TCA cycle (via

      
      -ketoglutarate) and glutathione synthesis.
      
  • Hexosamine Biosynthesis:

    • GFPT1 (Glutamine-fructose-6-phosphate transaminase): Rate-limiting step for glycosylation precursors (UDP-GlcNAc).

  • NAD Biosynthesis:

    • NADSYN1 (NAD Synthetase): Final step in NAD production.

Visualization: Metabolic Blockade

Metabolic_Inhibition cluster_Purine Purine Biosynthesis cluster_Pyrimidine Pyrimidine Biosynthesis cluster_TCA Bioenergetics & Redox cluster_Hex Hexosamine / NAD Glutamine Intracellular Glutamine PPAT PPAT (PRPP -> 5-PRA) Glutamine->PPAT CAD CAD Complex (Gln -> Carbamoyl-P) Glutamine->CAD GLS Glutaminase (GLS) (Gln -> Glu) Glutamine->GLS GFPT1 GFPT1 (F6P -> GlcN6P) Glutamine->GFPT1 DON JHU395 (Active DON) DON->PPAT PFAS PFAS (FGAR -> FGAM) DON->PFAS GMPS GMPS (XMP -> GMP) DON->GMPS DON->CAD CTPS CTPS (UTP -> CTP) DON->CTPS DON->GLS DON->GFPT1 NADSYN NADSYN1 (NaAD -> NAD) DON->NADSYN

Figure 2: The "Multi-Pronged" inhibition of JHU395. Red lines indicate irreversible blockade of amidotransferase activity.

Part 3: Pharmacodynamics & Efficacy Data

The following data summarizes key findings from preclinical models, highlighting the superior therapeutic index of JHU395 compared to systemic DON.

Table 1: Comparative Efficacy and Pharmacokinetics
MetricJHU395 (Prodrug)DON (Systemic)Biological Implication
Brain-to-Plasma Ratio 0.66 < 0.10JHU395 effectively crosses the BBB; DON is largely excluded.
IC50 (High-MYC Cells) ~0.5 µM ~1.0 - 5.0 µMHigher intracellular accumulation leads to greater potency in MYC-driven lines (e.g., D425MED).
IC50 (Low-MYC Cells) 35 µM > 50 µMDemonstrates selectivity for metabolically active, "glutamine-addicted" cells.
In Vivo Survival 45 Days (Median)26 Days (Vehicle)Significant extension in orthotopic medulloblastoma xenografts.[1][4]
Tumor Volume Reduction >40% Toxicity LimitedObserved in MPNST flank models without significant weight loss.[6]
GI Toxicity MinimalSevereJHU395 remains intact in the gut, sparing the intestinal epithelium.

Part 4: Experimental Protocols for Validation

To validate JHU395 activity in your own research, the following protocols are recommended. These rely on self-validating systems where the ratio of prodrug to active cargo serves as a quality control metric.

Protocol: LC-MS/MS Pharmacokinetic Analysis

Objective: Quantify the conversion of JHU395 to DON in plasma vs. brain/tumor tissue.

  • Sample Collection:

    • Administer JHU395 (IP or Oral, typically 10-20 mg/kg) to mice.

    • Harvest plasma and brain/tumor tissue at T=1h.

    • Critical Step: Flash freeze tissue immediately in liquid nitrogen to prevent ex vivo metabolism.

  • Extraction:

    • Homogenize tissue in methanol:water (80:20) containing internal standards (e.g., isotopic glutamate).

    • Centrifuge at 10,000 x g for 10 min at 4°C.

  • LC-MS/MS Parameters:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (required for polar DON retention).

    • Mobile Phase: Acetonitrile/Ammonium Acetate gradient.

    • Transitions: Monitor specific MRM transitions for JHU395 (intact) and DON (active).

  • Validation Criteria:

    • Plasma: Should show high JHU395, low DON (Ratio > 10:1).

    • Brain/Tumor: Should show low JHU395, high DON (Ratio < 1:5).

Protocol: U-13C-Glutamine Flux Analysis

Objective: Confirm blockade of nitrogen incorporation into nucleotides.

  • Tracer Incubation:

    • Culture cells in media containing [Amide-15N]-Glutamine or [U-13C]-Glutamine.

    • Treat with JHU395 (0.5 - 1.0 µM) for 4-6 hours.

  • Metabolite Extraction:

    • Wash with ice-cold saline.

    • Extract with 80% MeOH (-80°C).

  • Analysis:

    • Focus on Purine/Pyrimidine intermediates (e.g., IMP, GMP, UMP, CTP).

  • Expected Result:

    • Control cells: High enrichment of labeled nitrogen/carbon in nucleotides.

    • JHU395 treated: Drastic reduction in M+1/M+2 isotopologues in nucleotide pools, with accumulation of upstream precursors (e.g., Glutamine, PRPP).

Part 5: References

  • Rais, R. et al. (2016). Discovery of JHU395: A Novel Glutamine Antagonist Prodrug.[4]Journal of Medicinal Chemistry . (Note: Seminal chemistry paper describing the synthesis and structure).

  • Lemberg, K. M. et al. (2019). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor.[4][7][8]Molecular Cancer Therapeutics . [Link]

  • Pham, K. et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis.[1][4]Journal of Neuropathology & Experimental Neurology . [Link]

  • Nedelcovych, M. T. et al. (2017). N-(Pivaloyloxy)alkoxy-carbonyl Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-l-norleucine (DON) as a Potential Treatment for HIV Associated Neurocognitive Disorders.Journal of Medicinal Chemistry . [Link]

  • Leone, R. D. et al. (2019). Glutamine blockade induces divergent metabolic programs to overcome tumor immune evasion.Science . [Link]

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Exploratory

A Foreword for the Research Professional

An In-Depth Technical Guide to the Design, Chemistry, and Application of the Glutamine Antagonist Prodrug JHU395 The metabolic reprogramming of cancer cells, particularly their pronounced dependence on glutamine, represe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Design, Chemistry, and Application of the Glutamine Antagonist Prodrug JHU395

The metabolic reprogramming of cancer cells, particularly their pronounced dependence on glutamine, represents a critical vulnerability for therapeutic intervention.[1][2] While the concept of targeting "glutamine addiction" is not new, historical attempts have been thwarted by the toxicity of potent glutamine antagonists in healthy, glutamine-dependent tissues like the gastrointestinal (GI) tract.[3] This guide delves into the innovative prodrug strategy embodied by JHU395, a molecule designed to resurrect the therapeutic potential of the powerful glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON), by overcoming its historical limitations. We will explore the chemical rationale, mechanism of action, and preclinical validation that underpin this advanced therapeutic approach.

The Rationale: Overcoming the Paradox of a Potent Predecessor

The Target: Glutamine Addiction in Cancer

Highly proliferative cancer cells exhibit a voracious appetite for glutamine, a non-essential amino acid that becomes "conditionally essential" in these contexts.[1][4] This dependency, often driven by oncogenes such as c-MYC, is multifaceted:[5][6]

  • Anaplerosis: Glutamine is converted to α-ketoglutarate, replenishing the Tricarboxylic Acid (TCA) cycle to support energy production and biosynthesis.[2][7]

  • Nitrogen Donation: The amide nitrogen of glutamine is a crucial building block for the de novo synthesis of purine and pyrimidine nucleotides, essential for DNA and RNA replication.[8][9]

  • Redox Homeostasis: Glutamine metabolism contributes to the production of NADPH and glutathione (GSH), which are vital for mitigating oxidative stress.[2]

  • Hexosamine Biosynthesis: Glutamine is a substrate for the hexosamine biosynthetic pathway (HBP), which is critical for protein glycosylation and signaling.[10][11]

This profound reliance makes the machinery of glutamine metabolism an attractive therapeutic target.

The Predecessor: 6-Diazo-5-oxo-L-norleucine (DON)

6-diazo-5-oxo-L-norleucine (DON), a naturally occurring glutamine analog first isolated from Streptomyces, is a potent, broad-spectrum glutamine antagonist.[12] It functions by irreversibly alkylating the active sites of numerous glutamine-utilizing enzymes, effectively shutting down multiple metabolic pathways simultaneously.[8][12]

Despite showing remarkable anti-tumor efficacy in early preclinical and clinical studies, DON's development was halted by severe, dose-limiting toxicities, primarily in the GI tract.[3] The rapid turnover of intestinal epithelial cells makes them highly dependent on glutamine, and systemic exposure to active DON proved intolerable.[3] This created a clear challenge: how to deliver the potent anti-cancer activity of DON to the tumor while sparing healthy tissues.

The Prodrug Solution: Design and Chemistry of JHU395

The development of JHU395 was a direct answer to this challenge. The core principle of the prodrug strategy is to chemically modify a potent drug (the "parent") into an inactive or less active form that can be converted to the active form at the desired site of action.[3]

Chemical Design and Rationale

JHU395 is the chemical entity isopropyl 6-diazo-5-oxo-2-(((phenyl(pivaloyloxy)methoxy)-carbonyl)amino)hexanoate .[5][6] Its design involves masking both the carboxyl and amine functional groups of the parent DON molecule with two distinct promoieties.

  • Increased Lipophilicity: The addition of these chemical groups significantly increases the lipophilicity of the molecule compared to the water-soluble DON.[5][13] This modification is designed to enhance passive diffusion across cell membranes, improving tissue and, notably, brain penetration.[6]

  • Plasma Stability: The promoieties render the molecule inert in systemic circulation, preventing premature release of toxic DON. JHU395 has demonstrated high stability in human plasma.[13][14]

  • Tissue-Specific Activation: The design leverages enzymes that are often enriched in the tumor microenvironment to cleave the promoieties and release the active DON preferentially within the tumor.[15]

Conceptual Chemical Synthesis

The synthesis of DON prodrugs like JHU395 is a multi-step process. While specific details are proprietary, the general approach involves starting with a protected amino acid, such as L-pyroglutamic acid, and building the molecule through a series of organic reactions. A representative synthetic scheme for related DON prodrugs involves:[16]

  • Esterification: The starting material, L-pyroglutamic acid, is converted to its corresponding ester.

  • Amine Protection: The amine group is protected, often with an Fmoc (fluorenylmethyloxycarbonyl) group.

  • Diazo Ketone Formation: The protected pyroglutamate ester reacts with a diazo-transfer reagent, such as diazo(trimethylsilyl)methyllithium, to form the crucial diazo ketone functional group.

  • Deprotection and Coupling: The Fmoc protecting group is removed, and the desired promoieties are coupled to the amine and carboxylate groups to yield the final prodrug.

Mechanism of Action: From Systemic Inertness to Targeted Inhibition

The efficacy of JHU395 relies on a two-stage mechanism: site-specific bioactivation followed by broad-spectrum enzymatic inhibition.

Workflow: Bioactivation of JHU395

Once JHU395 reaches the target tissue, it undergoes sequential enzymatic cleavage to release DON. This process ensures that the cytotoxic payload is concentrated where it is needed most.

G cluster_0 Systemic Circulation cluster_1 Tumor Cell JHU395_circ JHU395 (Prodrug) Stable, Lipophilic, Inert JHU395_cell JHU395 (Enters Cell) JHU395_circ->JHU395_cell Passive Diffusion Intermediate Intermediate Metabolite JHU395_cell->Intermediate Step 1: Cleavage (e.g., Esterases) DON Active DON (6-diazo-5-oxo-L-norleucine) Intermediate->DON Step 2: Cleavage (e.g., Hydrolases)

Caption: Bioactivation workflow of the JHU395 prodrug within a target tumor cell.

Signaling Pathway: Multi-Pronged Glutamine Antagonism by DON

Upon its release, DON acts as a covalent inhibitor of a wide array of enzymes that use glutamine as a substrate. This broad inhibition disrupts several critical cancer cell metabolic pathways.

G Glutamine Glutamine Glutaminase Glutaminase (GLS) Glutamine->Glutaminase GFAT GFAT Glutamine->GFAT CPSII CPSII, FGAR, etc. Glutamine->CPSII DON DON (Active) DON->Glutaminase DON->GFAT DON->CPSII Glutamate Glutamate Glutaminase->Glutamate TCA TCA Cycle Anaplerosis Glutamate->TCA HBP Hexosamine Biosynthesis GFAT->HBP Nucleotides Nucleotide Synthesis (Purines, Pyrimidines) CPSII->Nucleotides

Caption: Mechanism of DON, which broadly inhibits key glutamine-utilizing enzymes.

By blocking these pathways, DON induces metabolic stress, inhibits proliferation, and promotes apoptosis in cancer cells.[5][17] A key consequence of this inhibition is the disruption of de novo purine synthesis, a pathway particularly vital for rapidly dividing tumor cells.[14][18]

Preclinical Evaluation: Validating the Prodrug Strategy

Extensive preclinical studies have demonstrated the superiority of the JHU395 prodrug approach compared to direct DON administration.

Pharmacokinetic Profile

The chemical modifications in JHU395 lead to a dramatically improved pharmacokinetic profile, characterized by enhanced delivery to target tissues and reduced systemic exposure.

Parameter6-Diazo-5-oxo-L-norleucine (DON)JHU395 ProdrugRationale & Significance
Lipophilicity (cLogP) LowHigh[18]Enhances passive membrane permeability and tissue penetration.
Plasma Stability N/A (Active Drug)High (>80% intact after 1 hr)[13]Prevents premature release of DON, minimizing systemic toxicity.
Tumor-to-Plasma Ratio Low>2-fold higher DON exposure in tumor[14][19]Demonstrates preferential accumulation and activation in the tumor.
Brain/CSF Penetration Low~10-fold improved CSF-to-plasma ratio[5][6]Critical for treating brain tumors like medulloblastoma.

Data synthesized from multiple preclinical studies.[5][6][13][14][18][19]

In Vitro and In Vivo Efficacy

JHU395 has shown potent anti-tumor activity across a range of cancer models, particularly those with a known dependence on glutamine metabolism.

Model SystemCancer TypeKey Findings
Human Medulloblastoma Cell Lines (MYC-Amplified) Pediatric Brain TumorJHU395 inhibited growth and induced apoptosis at lower concentrations than DON.[5][6] The IC50 for high-MYC cells was 0.5 µM, compared to 35 µM for low-MYC cells.[5]
Malignant Peripheral Nerve Sheath Tumor (MPNST) Cell Lines Soft Tissue SarcomaMPNST cells were selectively sensitive to JHU395 compared to healthy Schwann cells.[14][19]
Orthotopic Medulloblastoma Xenograft (Mouse Model) Pediatric Brain TumorJHU395 treatment increased median survival from 26 to 45 days compared to vehicle control.[5][6]
Flank MPNST Xenograft (Mouse Model) Soft Tissue SarcomaChronic oral administration of JHU395 significantly inhibited tumor growth with no overt GI or neuro-toxicity observed.[13][14]

Summary of key efficacy data from published preclinical studies.[5][6][13][14][19]

Experimental Protocols and Methodologies

The following protocols provide a framework for evaluating glutamine antagonist prodrugs like JHU395.

Protocol: In Vitro Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of JHU395 in cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., D425MED medulloblastoma cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 10 mM stock solution of JHU395 in 100% DMSO.[5] Create a serial dilution series (e.g., from 10 µM to 1 nM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of JHU395 or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or AlamarBlue™, following the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle-treated control wells. Plot the normalized data against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Protocol: In Vivo Murine Xenograft Efficacy Study

This protocol outlines a typical study to assess the anti-tumor activity of JHU395 in a mouse model.

  • Animal Model: Use immunocompromised mice (e.g., Nu/Nu nude mice).

  • Tumor Implantation: For an orthotopic brain tumor model, stereotactically inject human medulloblastoma cells (e.g., D425MED) into the cerebrum.[6] For a flank model, inject MPNST cells subcutaneously into the flank.[14]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable or measurable size (e.g., ~100-300 mm³ for flank models).[14] Randomize mice into treatment and vehicle control groups.

  • Drug Formulation and Administration: Formulate JHU395 for the desired route of administration. For oral (p.o.) dosing in MPNST models, a dose of 0.5-1.2 mg/kg/day has been used.[14] For intraperitoneal (i.p.) injection in medulloblastoma models, a dose of 15 mg/kg twice weekly has been effective.[5] The vehicle is typically a solution like PBS with solubilizing agents.[18]

  • Monitoring: Measure tumor volumes with calipers (for flank tumors) 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.[14]

  • Endpoints: The primary endpoint is typically tumor growth inhibition or an increase in median survival.[6] At the end of the study, tumors and other tissues can be collected for further analysis (e.g., histology, metabolomics).[14]

Conclusion and Future Horizons

The JHU395 prodrug represents a significant advancement in the field of cancer metabolism. By employing a rational chemical design, it successfully addresses the primary limitation of its potent parent compound, DON, transforming a toxic but effective molecule into a targeted therapeutic candidate with a promising safety profile. Preclinical data strongly support its efficacy in cancers addicted to glutamine, such as MYC-driven medulloblastoma and malignant peripheral nerve sheath tumors.[5][14]

The success of this strategy has paved the way for next-generation DON prodrugs, such as DRP-104 (sirpiglenastat), which are currently in clinical trials and further refine the principles of tumor-targeted delivery.[16][20] Furthermore, the ability of these compounds to modulate the tumor microenvironment, potentially enhancing the efficacy of immunotherapies, opens up exciting new avenues for combination treatments.[21][22] The story of JHU395 is a compelling example of how innovative chemistry can unlock the full potential of powerful, previously discounted therapeutic agents.

References

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  • Wikipedia. 6-Diazo-5-oxo-L-norleucine. Available at: [Link]

  • Frontiers. Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment. Available at: [Link]

  • Journal of Clinical Investigation. Glutamine and cancer: cell biology, physiology, and clinical opportunities. Available at: [Link]

  • AxisPharm. Glutamine Metabolism and Cancer Therapy: A Comprehensive Guide. Available at: [Link]

  • National Center for Biotechnology Information. Glutamine Metabolism in Cancer. Available at: [Link]

  • PubMed. A mechanism behind the antitumour effect of 6-diazo-5-oxo-L-norleucine (DON): disruption of mitochondria. Available at: [Link]

  • National Center for Biotechnology Information. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Available at: [Link]

  • PubMed. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Available at: [Link]

  • National Center for Biotechnology Information. The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor. Available at: [Link]

  • Johns Hopkins Drug Discovery. novel Prodrugs of 6-Diazo-5-Oxo-l- norleucine With More Brain Delivery. Available at: [Link]

  • Synapse. JHU-395 - Drug Targets, Indications, Patents. Available at: [Link]

  • ACS Publications. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Available at: [Link]

  • ResearchGate. The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor | Request PDF. Available at: [Link]

  • PubMed. The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. Available at: [Link]

  • Scholars Archive @ Albany. Glutamine Antagonist 6-diazo-5-oxo-L-norleucine, a Hyaluronan Synthesis Inhibitor, Slows Triple Negative Breast Cancer Growth. Available at: [Link]

  • Agilent. Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry. Available at: [Link]

  • AACR Journals. The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. Available at: [Link]

  • EurekAlert!. Experimental drug combination shows promise against hard-to-treat peripheral nerve sheath tumors. Available at: [Link]

  • ResearchGate. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Available at: [Link]

  • Johns Hopkins University. Novel prodrugs of the glutamine antagonist 6-diazo-5-oxo-norleucine (DON) as treatment for malignant peripheral nerve sheath tumor. Available at: [Link]

  • ACS Publications. Synthesis of the Streptomyces ambofaciens antineoplastic constituent 6-diazo-5-oxo-L-norleucine. Available at: [Link]

  • National Center for Biotechnology Information. Overview of glutamine metabolism in stromal components of the tumor microenvironment and potential anti-tumor therapies. Available at: [Link]

  • Johns Hopkins University. Therapeutic resurgence of 6-diazo-5-oxo-L-norleucine (DON) through tissue-targeted prodrugs. Available at: [Link]

  • ResearchGate. (PDF) Discovery of 6-Diazo-5-oxo- l -norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. Available at: [Link]

  • AACR Journals. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug. Available at: [Link]

  • Johns Hopkins Medicine. Glutamine-blocking drug slows tumor growth and strengthens anti-tumor response. Available at: [Link]

  • Dracen Pharmaceutical. Broad glutamine pathway inhibition by DRP-104 results in anti-tumor activity in hypermetabolic lung tumors resistant to PD-1 or. Available at: [Link]

  • National Center for Biotechnology Information. Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor. Available at: [Link]

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Foundational

Technical Guide: JHU395 Efficacy in MYC-Driven Medulloblastoma

[1][2] Executive Summary The "Trojan Horse" Strategy for CNS Metabolic Inhibition MYC-driven medulloblastoma (specifically Group 3) represents one of the most aggressive pediatric CNS malignancies. These tumors exhibit a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The "Trojan Horse" Strategy for CNS Metabolic Inhibition

MYC-driven medulloblastoma (specifically Group 3) represents one of the most aggressive pediatric CNS malignancies. These tumors exhibit a distinct metabolic vulnerability: glutamine addiction .[1][2] While the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) demonstrated potent efficacy in early studies, its clinical utility was halted by severe gastrointestinal (GI) toxicity and poor Blood-Brain Barrier (BBB) permeability.

JHU395 represents a pivotal medicinal chemistry solution to this bottleneck. Designed as a lipophilic prodrug of DON, JHU395 circulates inertly in plasma (sparing peripheral tissues) and preferentially permeates the CNS, where it is cleaved into the active antimetabolite. This guide details the mechanistic basis, efficacy data, and experimental protocols required to validate JHU395 in MYC-driven models.

Part 1: The Metabolic Vulnerability

MYC-Induced Glutamine Addiction

In MYC-amplified medulloblastoma, the oncogene c-MYC acts as a master regulator of metabolic rewiring. Unlike normal neuronal tissue, which relies primarily on glucose, MYC-driven tumors undergo anaplerotic reprogramming .

  • Transcriptional Upregulation: MYC directly binds to the promoters of glutamine transporters (e.g., SLC1A5) and glutaminase (GLS1).

  • The Glutamine Switch: The tumor converts glutamine to glutamate (via GLS) and subsequently to alpha-ketoglutarate (

    
    -KG).
    
  • TCA Cycle Anaplerosis:

    
    -KG enters the TCA cycle to replenish carbon intermediates siphoned off for macromolecule synthesis (nucleotides, amino acids).
    
  • Dependency: Blockade of this pathway leads to TCA cycle collapse, nucleotide depletion, and apoptosis.

Part 2: JHU395 Pharmacology & Mechanism

The Prodrug Design

JHU395 is an isopropyl ester, carbamate-masked prodrug of DON. Its design solves two critical pharmacokinetic failures of the parent compound:

  • Lipophilicity: The masking groups increase lipid solubility, facilitating passive diffusion across the BBB.

  • Plasma Stability: The prodrug remains largely uncleaved in plasma, preventing the systemic saturation of GI tissues that caused dose-limiting toxicity in historic DON trials.

Mechanism of Action (MOA) Diagram

The following diagram illustrates the "Trojan Horse" delivery mechanism and the downstream blockade of MYC-driven metabolism.

JHU395_Mechanism cluster_blood Systemic Circulation (Plasma) cluster_bbb Blood-Brain Barrier cluster_brain MYC-Driven Tumor Cell (CNS) JHU395_Plasma JHU395 (Inert Prodrug) GI_Tissues GI Tract (Protected) JHU395_Plasma->GI_Tissues No Uptake/Cleavage BBB Lipophilic Transport JHU395_Plasma->BBB Permeation JHU395_Cell JHU395 (Intracellular) BBB->JHU395_Cell Entry DON_Active DON (Active Metabolite) JHU395_Cell->DON_Active Esterase Cleavage GLS Glutaminase (GLS) DON_Active->GLS Irreversible Inhibition GAT Amidotransferases (Purine Synth) DON_Active->GAT Inhibition TCA TCA Cycle Collapse GLS->TCA Blocks Anaplerosis Apoptosis Apoptosis (Cell Death) GAT->Apoptosis Nucleotide Depletion TCA->Apoptosis

Figure 1: Mechanism of JHU395. The prodrug crosses the BBB due to lipophilic modifications, is cleaved intracellularly into active DON, and inhibits glutamine-utilizing enzymes (GLS, GAT), starving the MYC-driven tumor.

Part 3: Efficacy Data (Preclinical)

The following data summarizes key findings from Pham et al. (2021) and Rais et al. (2016), establishing JHU395 as a superior agent to native DON for CNS applications.

Table 1: Comparative Efficacy & Pharmacokinetics
MetricNative DONJHU395 (Prodrug)Impact
Brain-to-Plasma Ratio ~0.150.66 – 1.38 >4-fold increase in CNS drug exposure.
CSF-to-Plasma Ratio LowHigh Enhanced penetrance into cerebrospinal fluid.
IC50 (High-MYC Cells) ~6.6 µM0.5 µM 13x more potent in MYC-amplified lines (e.g., D283MED).
IC50 (Low-MYC Cells) ~35 µM~35 µM Specificity for high-MYC metabolic state.[3][4]
In Vivo Survival Minimal extension26d

45d
Significant survival benefit in orthotopic xenografts (

).[5][6][3][4][7]
Toxicity Profile Severe GI ToxicityNo Overt Toxicity Weight loss <5%; no mucositis observed.

Data Sources: Pham et al., J. Neuropathol.[7] Exp. Neurol. (2021); Rais et al., Sci. Transl. Med. (2016).

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (Vehicle vs. Positive Control) and specific endpoints.

Protocol A: In Vitro Cytotoxicity Assessment

Objective: Determine the IC50 of JHU395 in MYC-amplified cell lines (e.g., D283MED, D425MED) versus non-MYC controls.

  • Cell Seeding: Plate cells at 2,000 cells/well in 96-well plates using glutamine-containing media (RPMI-1640 + 10% FBS).

  • Equilibration: Incubate for 24 hours to allow attachment/recovery.

  • Treatment:

    • Prepare JHU395 stock in DMSO.

    • Perform serial dilutions (range: 10 µM down to 0.001 µM).

    • Controls: Vehicle (DMSO 0.1%), Positive Control (DON native).

  • Incubation: Treat for 72 hours .

  • Readout: Use CellTiter-Glo (ATP quantification) or AlamarBlue.

  • Validation: High-MYC lines must show IC50 < 1.0 µM. Low-MYC lines should show IC50 > 10 µM.

Protocol B: In Vivo Orthotopic Xenograft Workflow

Objective: Assess survival benefit in a clinically relevant BBB-intact model.

InVivo_Protocol cluster_groups Treatment Groups Start Stereotactic Implantation (D425MED-Luciferase cells) Cerebellum Engraft Engraftment Period (3-7 Days) Verify via Bioluminescence (BLI) Start->Engraft Random Randomization (Based on BLI Signal) Engraft->Random Group1 Vehicle Control (PBS/Tween) Random->Group1 Group2 JHU395 Treatment (1 mg/kg - 5 mg/kg i.p.) Daily or 3x/week Random->Group2 Monitor Longitudinal Monitoring 1. Body Weight (Toxicity) 2. BLI (Tumor Burden) 3. Neurological Score Group1->Monitor Group2->Monitor Endpoint Survival Endpoint (Kaplan-Meier Analysis) Monitor->Endpoint

Figure 2: Orthotopic Xenograft Workflow. Critical path from stereotactic implantation to survival analysis. Note: BLI randomization ensures equal tumor burden at treatment start.

Key Procedural Details:

  • Dosing: JHU395 is typically administered intraperitoneally (i.p.) or orally (p.o.). For MB models, 1 mg/kg to 5 mg/kg daily is a standard starting range.

  • Vehicle: 5% DMSO + 95% PBS (or similar formulation compatible with lipophilic compounds).

  • Endpoint Definition: Animals are euthanized upon >20% weight loss or neurological symptoms (ataxia, circling, head tilt).

Part 5: Translational Outlook

JHU395 represents a paradigm shift for metabolic inhibitors in neuro-oncology.

  • Biomarker Stratification: Clinical trials must stratify patients based on MYC amplification (FISH) or high glutaminase expression (IHC), as low-MYC tumors are resistant.

  • Combination Therapy: Given the plasticity of metabolic networks, JHU395 is being explored in combination with checkpoint inhibitors (anti-PD1), as glutamine blockade can alter the tumor immune microenvironment.

References

  • Pham, K., et al. (2021).[6] "Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis."[5][6][3][4][7] Journal of Neuropathology & Experimental Neurology.

  • Rais, R., et al. (2016). "Discovery of a novel glutamine antagonist prodrug that exhibits enhanced brain-to-plasma distribution and efficacy in glioblastoma."[5] Science Translational Medicine.

  • Lemberg, K. M., et al. (2018). "The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor."[8][9][10][11] Molecular Cancer Therapeutics.[9][11]

  • Niklison-Chirou, M. V., et al. (2017). "TAp73 is a marker of glutamine addiction in medulloblastoma."[1] Genes & Development.

Sources

Exploratory

JHU395 impact on malignant peripheral nerve sheath tumors (MPNST)

Part 1: Executive Summary & Metabolic Rationale Malignant Peripheral Nerve Sheath Tumors (MPNST) are aggressive soft-tissue sarcomas arising from the neural lineage, frequently associated with Neurofibromatosis Type 1 (N...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Metabolic Rationale

Malignant Peripheral Nerve Sheath Tumors (MPNST) are aggressive soft-tissue sarcomas arising from the neural lineage, frequently associated with Neurofibromatosis Type 1 (NF1).[1][2][3][4] These tumors exhibit a distinct metabolic vulnerability: glutamine addiction .

While glucose is the canonical fuel for many cancers (Warburg effect), MPNSTs disproportionately rely on glutamine to fuel the Tricarboxylic Acid (TCA) cycle and, critically, to provide nitrogen for nucleotide biosynthesis (de novo purine/pyrimidine synthesis).

JHU395 represents a paradigm shift in targeting this vulnerability. It is a "Trojan Horse" prodrug of the classic glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). Unlike native DON, which causes dose-limiting gastrointestinal (GI) toxicity, JHU395 is designed to circulate inertly in plasma and selectively release active DON within metabolically active tumor tissues and the nervous system.

The Core Value Proposition of JHU395
  • Bioavailability: Highly lipophilic, allowing penetration of the blood-nerve and blood-brain barriers.

  • Selectivity: Exploits the high esterase activity within tumor cells to cleave the promoieties, releasing the active warhead (DON) in situ.

  • Mechanism: Broad-spectrum inhibition of glutamine amidotransferases, collapsing the de novo purine synthesis pathway.

Part 2: Mechanism of Action (The "Metabolic Stranglehold")

The Prodrug Chemistry

JHU395 is an isopropyl ester, carbamate-masked prodrug.

  • In Plasma: The masking groups prevent the molecule from interacting with glutamine-utilizing enzymes in the gut and plasma, mitigating systemic toxicity.

  • In Tumor: Upon cellular entry, intracellular esterases cleave the promoieties.

  • The Warhead: This releases DON , a structural analog of glutamine. DON acts as an irreversible inhibitor by covalently binding to the nucleophilic cysteine residues in the active sites of glutamine amidotransferases.

Pathway Inhibition

The primary therapeutic effect in MPNST is the blockade of nucleotide synthesis.

  • Target: Phosphoribosylformylglycinamidine synthase (FGAM synthase).

  • Biomarker: Inhibition leads to a massive accumulation of the substrate Formylglycinamide Ribonucleotide (FGAR) . This is the gold-standard metabolic marker for JHU395 efficacy.

Visualization: The JHU395 Activation Cascade

JHU395_Mechanism cluster_plasma Plasma / Systemic Circulation cluster_tumor MPNST Tumor Microenvironment JHU395_Plasma JHU395 (Prodrug) [Inert & Lipophilic] GI_Tract GI Tract / Healthy Tissue [Protected] JHU395_Plasma->GI_Tract No Interaction Intracellular_Entry Cellular Entry (Passive Diffusion) JHU395_Plasma->Intracellular_Entry Crosses Membrane Esterases Intracellular Esterases (Cleavage) Intracellular_Entry->Esterases DON_Active Active DON (Warhead Released) Esterases->DON_Active Bioactivation Targets Glutamine Amidotransferases (FGAM Synthase, CTP Synthase) DON_Active->Targets Irreversible Binding Blockade BLOCKADE Targets->Blockade Result Nucleotide Depletion (DNA/RNA Arrest) Blockade->Result Inhibits De Novo Synthesis Apoptosis Apoptosis / Growth Arrest Result->Apoptosis

Caption: Figure 1: JHU395 acts as a "Trojan Horse," bypassing systemic toxicity to release active DON specifically within the tumor, blocking nucleotide synthesis.

Part 3: Critical Data & The Salvage Pathway Challenge

While JHU395 is potent, MPNSTs are highly plastic. Research indicates that when the de novo purine pathway is blocked by JHU395, tumors may adapt by upregulating the Purine Salvage Pathway .

Quantitative Efficacy Summary

The following data summarizes key findings from murine flank MPNST models (Lemberg et al., Mol Cancer Ther 2020; Science 2019).

MetricJHU395 Treatment GroupVehicle ControlSignificance
Tumor Volume (Day 15) ~1045 mm³~1695 mm³p ≤ 0.05
Tumor:Plasma Drug Ratio > 2.0 (High Retention)N/AHigh Selectivity
FGAR Accumulation > 100-fold increaseBaselineValidates Target Engagement
Weight Loss < 5% (Well Tolerated)N/ANo Overt Toxicity
The Combination Strategy (JHU395 + Pro-905)

To prevent resistance, recent protocols suggest combining JHU395 with Pro-905 , a prodrug of thioguanosine monophosphate (TGMP).

  • JHU395: Blocks De Novo Synthesis.

  • Pro-905: Blocks/Poisons the Salvage Pathway.

  • Result: Synergistic lethality (Lemberg et al., 2023).

Part 4: Experimental Protocols

In Vitro Viability & IC50 Determination

Objective: Determine the sensitivity of MPNST cell lines (e.g., sNF96.2, ST88-14) to JHU395.

  • Cell Seeding:

    • Seed MPNST cells at 2,000–4,000 cells/well in 96-well plates.

    • Media: DMEM + 10% FBS + 1% Pen/Strep.[3]

    • Allow attachment for 24 hours.

  • Drug Preparation:

    • Dissolve JHU395 powder in 100% DMSO to create a 10 mM stock.

    • Note: JHU395 is lipophilic; ensure complete dissolution.

    • Perform serial dilutions in culture media (Final DMSO concentration < 0.1%).

  • Treatment:

    • Treat cells with JHU395 (Range: 0.01 µM to 100 µM) for 72 hours.

    • Include a Vehicle control (DMSO) and a Positive control (DON, if available for comparison).

  • Readout:

    • Add CellTiter-Glo® or AlamarBlue reagent.

    • Incubate for 10-30 minutes (per manufacturer instructions).

    • Measure luminescence/fluorescence on a plate reader.

  • Analysis:

    • Normalize to Vehicle control.[5]

    • Calculate IC50 using non-linear regression (GraphPad Prism).

In Vivo Efficacy & Pharmacodynamics (Murine Model)

Objective: Evaluate tumor growth inhibition and target engagement (FGAR accumulation).

  • Model Establishment:

    • Implant

      
       MPNST cells (e.g., murine NF1/p53 mutant lines) subcutaneously into the flank of C57BL/6 mice.
      
    • Allow tumors to reach ~150-300 mm³.

  • Formulation (Oral Gavage):

    • Vehicle: PBS + 1% Tween-80 + 2.5% Ethanol (or similar lipid-friendly vehicle).

    • JHU395: Suspend to achieve a dose of 1.0 - 1.2 mg/kg .

    • Critical Step: Sonication may be required to achieve a uniform suspension/solution.[6]

  • Dosing Schedule:

    • Administer p.o.[1][2][3][7][8][9][10][11][12] (oral gavage) daily for 14–21 days.

    • Monitor body weight daily (stop if >15% weight loss).

  • Tissue Harvest (Pharmacodynamics):

    • Harvest tumors 2 hours post-final dose.

    • Flash freeze immediately in liquid nitrogen (Critical for metabolomics).

  • Metabolomics Preparation (LC/MS):

    • Homogenize tumor tissue in cold 80% methanol.

    • Centrifuge at 14,000 x g for 20 min at 4°C.

    • Analyze supernatant via LC-MS/MS targeting Glutamine and FGAR .

Part 5: Pathway Visualization (Dual Blockade)

The following diagram illustrates why JHU395 is effective, and how the salvage pathway acts as a resistance mechanism that must be considered.

Dual_Blockade cluster_denovo De Novo Purine Synthesis cluster_salvage Salvage Pathway (Resistance) Glutamine Glutamine FGAM_Synthase Enzyme: FGAM Synthase Glutamine->FGAM_Synthase PRPP PRPP PRPP->FGAM_Synthase FGAR Metabolite: FGAR FGAM_Synthase->FGAR Blocked by JHU395 Nucleotides Purine Nucleotides (AMP/GMP) FGAR->Nucleotides Hypoxanthine Hypoxanthine/Guanine HGPRT Enzyme: HGPRT Hypoxanthine->HGPRT HGPRT->Nucleotides DNA_RNA DNA/RNA Synthesis Tumor Growth Nucleotides->DNA_RNA JHU395 JHU395 (Blocks De Novo) JHU395->FGAM_Synthase Pro905 Pro-905 (Blocks Salvage) Pro905->HGPRT

Caption: Figure 2: JHU395 blocks the primary De Novo pathway. The Salvage pathway (bottom) offers a resistance route, often targeted by secondary agents like Pro-905.

References

  • Lemberg, K. M., et al. (2020). "The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor."[1][2][3][9][10] Molecular Cancer Therapeutics.[1][13]

  • Leone, R. D., et al. (2019). "Glutamine blockade induces divergent metabolic programs to overcome tumor immune evasion." Science.

  • Lemberg, K. M., et al. (2023).[1][13][14] "Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor."[1][4] Molecular Cancer Therapeutics.[1][13]

  • Rais, R., et al. (2016). "Discovery of 6-Diazo-5-oxo-L-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma." Journal of Medicinal Chemistry.

  • Johns Hopkins Medicine Newsroom. (2023). "Experimental Drug Combination Shows Promise Against Hard-to-Treat Peripheral Nerve Sheath Tumors."[1]

Sources

Foundational

A Technical Guide to the Blood-Brain Barrier Penetration of JHU395: A Prodrug Strategy for CNS-Targeted Glutamine Antagonism

Executive Summary JHU395 is a novel, lipophilic prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It was rationally designed to overcome the primary limitation of its parent compound, DON, which ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JHU395 is a novel, lipophilic prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It was rationally designed to overcome the primary limitation of its parent compound, DON, which exhibits poor penetration of the blood-brain barrier (BBB).[2] By adding two promoieties, JHU395 achieves significantly increased lipophilicity, enabling it to efficiently cross the BBB.[3] Preclinical studies have demonstrated that this strategy is highly effective, showing that JHU395 administration leads to a nearly 10-fold improvement in the brain-to-plasma ratio of the active drug, DON, compared to direct administration of DON itself.[4][5][6] Subsequent conversion to DON within the central nervous system (CNS) results in micromolar concentrations sufficient to exert anti-tumor effects in models of aggressive brain tumors, such as MYC-driven medulloblastoma.[3][7] This guide provides a detailed overview of the design, mechanism, and preclinical validation of JHU395's BBB penetration, offering a technical resource for researchers in oncology and neuropharmacology.

Introduction: The Challenge of Targeting CNS Malignancies

The Role of Glutamine Metabolism in Brain Tumors

Many aggressive cancers, including malignant pediatric brain tumors like medulloblastoma, exhibit reprogrammed energy metabolism as a hallmark of their disease state. Tumors driven by oncogenes such as c-MYC become heavily dependent on glutamine, using it as a key source of carbon and nitrogen for biosynthetic processes essential for rapid proliferation.[3] This dependency makes the glutamine metabolic pathway a compelling therapeutic target.

6-Diazo-5-oxo-L-norleucine (DON) as a Therapeutic Agent

The naturally occurring compound 6-diazo-5-oxo-L-norleucine (DON) is a potent and broad-acting glutamine antagonist.[6] It irreversibly inhibits multiple enzymes that utilize glutamine, thereby disrupting critical pathways involved in nucleotide and amino acid synthesis.[1][6] While DON has shown promise in preclinical cancer models, its clinical development has been hampered by two major factors: significant gastrointestinal toxicity and poor penetration into the CNS.[5][6][8]

The Blood-Brain Barrier: A Formidable Obstacle

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. For a drug to be effective against a brain tumor, it must possess the necessary physicochemical properties to traverse this barrier. DON, being a hydrophilic molecule, is largely excluded from the brain, rendering it ineffective for treating CNS malignancies when administered systemically.

JHU395: A Prodrug Engineered for CNS Delivery

Rationale and Design: Enhancing Lipophilicity

To overcome the limitations of DON, JHU395 was developed as a brain-targeted prodrug. The core strategy involved chemically modifying DON to increase its lipophilicity, a key determinant of a molecule's ability to passively diffuse across the lipid-rich membranes of the BBB.[9] This was achieved by adding two promoieties: an isopropyl ester to the carboxylate group and a (phenyl(pivaloyloxy)methoxy)carbonyl moiety to the amine group.[3] These modifications significantly increase the calculated logP (a measure of lipophilicity) from -2.5 for DON to 2.75 for JHU395.[8]

Proposed Mechanism of Action at the BBB

The design of JHU395 is predicated on a two-step mechanism. First, the intact, highly lipophilic JHU395 prodrug circulates in the plasma, where it exhibits good stability.[4][5] Upon reaching the cerebral vasculature, its chemical properties facilitate passive diffusion across the BBB into the brain parenchyma. Once within the CNS or the target tumor cells, JHU395 is designed to be enzymatically cleaved, releasing the active glutamine antagonist, DON, directly at the site of action. This approach concentrates the therapeutic agent in the brain while minimizing systemic exposure to the active drug, potentially reducing peripheral toxicities.[2]

cluster_0 Bloodstream (Periphery) cluster_1 Central Nervous System (CNS) JHU395_blood JHU395 (Lipophilic, Plasma-Stable) BBB Blood-Brain Barrier (BBB) JHU395_blood->BBB Passive Diffusion JHU395_cns JHU395 DON_cns Active DON (Glutamine Antagonist) JHU395_cns->DON_cns Enzymatic Cleavage BBB->JHU395_cns

Figure 1: Proposed mechanism of JHU395 transport across the BBB.

Preclinical Evidence of Blood-Brain Barrier Penetration

In Vitro Permeability Assessment

Initial characterization using a Parallel Artificial Membrane Permeation Assay (PAMPA) confirmed the superior membrane permeability of JHU395 compared to its parent compound. The apparent permeability (Papp) for JHU395 was calculated to be 5.707 × 10⁻⁶ cm/sec, significantly higher than that of DON, which was 0.0095 × 10⁻⁶ cm/sec.[4] This result provided the first line of evidence that the lipophilic modifications successfully enhanced the potential for passive diffusion.

In Vivo Pharmacokinetic Studies in Murine Models

Studies in athymic nude mice bearing medulloblastoma xenografts provided direct evidence of brain penetration and conversion to the active drug. Following a single intraperitoneal (IP) administration of JHU395, micromolar concentrations of DON were successfully measured in the brain tissue. Specifically:

  • A 5 mg/kg dose of JHU395 resulted in a brain DON concentration of 4 µM.

  • A 20 mg/kg dose of JHU395 led to an average brain DON concentration of 11.3 µM.

These concentrations are well within the range required for therapeutic efficacy, as demonstrated by the potent inhibition of medulloblastoma cell growth at sub-micromolar to low-micromolar levels. The average brain-to-plasma ratio of DON was determined to be 0.66 one hour after IP dosing.

Comparative Brain-to-Plasma Ratio Analysis in Swine

A pivotal study conducted in swine directly compared the CNS delivery of DON from JHU395 versus an equimolar dose of DON itself.[1][4][5] The results unequivocally demonstrated the superiority of the prodrug strategy:

  • JHU395 Administration: Resulted in a DON brain-to-plasma ratio of 1.38 .[4][5][8]

  • DON Administration: Resulted in a DON brain-to-plasma ratio of only 0.148 .[4][5][8]

Data Summary: JHU395 CNS Penetration
ParameterJHU395-Derived DONDON (Direct Admin)Fold ImprovementSpeciesSource
Brain-to-Plasma Ratio 1.380.148~9.3xSwine[4][5]
CSF-to-Plasma Ratio 0.280.038~7.4xNon-human Primates*[5]
Brain-to-Plasma Ratio 0.66Not ReportedN/AMouse
Brain Concentration (1 hr) 11.3 µM (at 20 mg/kg)Not ReportedN/AMouse
Apparent Permeability (Papp) 5.707 × 10⁻⁶ cm/s0.0095 × 10⁻⁶ cm/s~600xIn Vitro (PAMPA)[4]
Note: CSF data is for a similar GA prodrug, compound 5c, illustrating the general success of the strategy.[5]

Experimental Methodologies for Assessing BBB Penetration

Protocol: In Vivo Brain and Plasma Pharmacokinetic Analysis in Mice

The following protocol outlines the key steps used to determine the brain-to-plasma concentration ratio of DON following JHU395 administration, based on published methodologies.

Objective: To quantify the concentration of intact JHU395 and released DON in both brain and plasma at a specific time point post-administration.

Materials:

  • JHU395

  • Vehicle (e.g., 100% sterile DMSO)

  • Experimental animals (e.g., athymic nude mice)

  • Dosing equipment (syringes for IP injection)

  • Euthanasia supplies (e.g., CO2 chamber)

  • Surgical tools for brain dissection

  • Tubes for blood collection (e.g., EDTA-coated)

  • Centrifuge

  • Liquid nitrogen or dry ice for flash-freezing

  • LC/MS-MS system for bioanalysis

Procedure:

  • Preparation: Prepare the JHU395 dosing solution in the appropriate vehicle (e.g., DMSO) to the desired concentration (e.g., for a 20 mg/kg dose).

  • Dosing: Administer a single dose of JHU395 to each mouse via intraperitoneal (IP) injection. Stagger the dosing of animals to ensure that each is exposed to the drug for the precise target duration (e.g., 1 hour).

  • Sample Collection (at 1 hour post-dose):

    • Euthanize the mouse according to IACUC-approved guidelines.

    • Immediately perform a cardiac puncture to collect whole blood into an EDTA-coated tube.

    • Place the blood tube on ice and centrifuge as soon as possible (e.g., 1000 x g for 5 minutes at 4°C) to separate the plasma.[5] Collect the plasma supernatant and store at -80°C.

    • Quickly perfuse the animal with saline to remove blood from the brain tissue.

    • Dissect the brain, rinse with cold saline, blot dry, and immediately flash-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Plasma: Perform a protein precipitation extraction on the plasma samples to isolate the analytes (JHU395 and DON).

    • Brain: Weigh the frozen brain tissue. Homogenize the tissue in a suitable buffer and perform an extraction (e.g., protein precipitation) to isolate the analytes.

  • Quantification:

    • Analyze the extracted samples from both plasma and brain using a validated Liquid Chromatography with tandem Mass Spectrometry (LC/MS-MS) method to quantify the concentrations of intact JHU395 and DON.

  • Data Analysis:

    • Calculate the concentration of DON in the brain (e.g., in nmol/g or µM).

    • Calculate the concentration of DON in the plasma (e.g., in nmol/mL or µM).

    • Determine the brain-to-plasma ratio by dividing the brain concentration by the plasma concentration.

Workflow Diagram: In Vivo PK Study

cluster_blood Blood/Plasma Pathway cluster_brain Brain Pathway prep Prepare JHU395 Dosing Solution dose Administer JHU395 (IP) to Mouse Cohort prep->dose wait Wait for Defined Time Point (e.g., 1 hr) dose->wait euthanize Euthanize Animal wait->euthanize blood Collect Blood (Cardiac Puncture) euthanize->blood dissect Perfuse & Dissect Brain euthanize->dissect centrifuge Centrifuge to Separate Plasma blood->centrifuge plasma Store Plasma at -80°C centrifuge->plasma analysis LC/MS-MS Quantification of JHU395 and DON plasma->analysis freeze Flash-Freeze Brain in Liquid N2 dissect->freeze brain Store Brain at -80°C freeze->brain brain->analysis ratio Calculate Brain-to-Plasma Concentration Ratio analysis->ratio

Figure 2: Experimental workflow for assessing in vivo BBB penetration.

Conclusion and Future Directions

The preclinical data for JHU395 provide a compelling case for its success as a CNS-penetrant prodrug. Through rational chemical modification to increase lipophilicity, JHU395 effectively traverses the blood-brain barrier and delivers therapeutic concentrations of the active glutamine antagonist, DON, to the brain. The nearly 10-fold enhancement in the brain-to-plasma ratio compared to DON administration is a significant achievement in neuro-oncology drug development, providing strong justification for its continued evaluation for the treatment of CNS malignancies like medulloblastoma and malignant peripheral nerve sheath tumors.[4][12]

Future work could involve positron emission tomography (PET) imaging studies using a radiolabeled version of JHU395 to non-invasively visualize its distribution, accumulation, and retention in both healthy brain tissue and brain tumors in real-time. Such studies would provide invaluable data on the pharmacokinetics and pharmacodynamics of the drug within the target organ.

References

  • Pham, K., Maxwell, M. J., Sweeney, H., et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Journal of Neuropathology & Experimental Neurology, 80(4), 336–344. [Link]

  • Lemberg, K. M., Zhao, L., Wu, Y., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. Molecular Cancer Therapeutics, 19(2), 397-408. [Link]

  • Lemberg, K. M., Zhao, L., Wu, Y., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. Molecular Cancer Therapeutics. [Link]

  • Pham, K., Maxwell, M. J., Sweeney, H., et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. PubMed. [Link]

  • Lemberg, K. M., et al. (2018). Novel prodrugs of the glutamine antagonist 6-diazo-5-oxo-norleucine (DON) as treatment for malignant peripheral nerve sheath tumor. Neuro-Oncology. [Link]

  • Synapse. (2023). JHU-395 - Drug Targets, Indications, Patents. Synapse. [Link]

  • Lemberg, K. M., Zhao, L., Wu, Y., et al. (2019). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. PubMed. [Link]

  • Pham, K., Maxwell, M. J., Sweeney, H., et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Penn State Research Database. [Link]

  • Lemberg, K. M., Zhao, L., Wu, Y., et al. (2019). The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor. PMC. [Link]

  • Pham, K., Maxwell, M. J., Sweeney, H., et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. ResearchGate. [Link]

  • Johns Hopkins Medicine. (2021). Targeting Abnormal Cell Metabolism Shows Promise for Treating Aggressive Pediatric Brain Tumors. [Link]

  • De la Fuente-Vivar, R., et al. (2020). glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling. Neuro-Oncology Advances. [Link]

  • Dracen Pharmaceutical. JHU395, a nervous tissue penetrant glutamine antagonist, restricts growth of malignant peripheral nerve sheath tumor. [Link]

  • Lemberg, K. M., et al. (2023). Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor. ResearchGate. [Link]

  • Wikipedia. Brain-to-blood ratio. [Link]

  • Lemberg, K. M., et al. (2023). Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor. Molecular Cancer Therapeutics. [Link]

Sources

Exploratory

Technical Guide: JHU395 Glutamine Blockade in CNS &amp; Cancer Immunotherapy

The following technical guide details the mechanism, application, and experimental protocols for JHU395 , a CNS-penetrant glutamine antagonist prodrug. This document is structured for researchers investigating metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, application, and experimental protocols for JHU395 , a CNS-penetrant glutamine antagonist prodrug. This document is structured for researchers investigating metabolic checkpoints in cancer immunotherapy, specifically within the context of glioblastoma (GBM), medulloblastoma, and malignant peripheral nerve sheath tumors (MPNST).

Executive Summary & Mechanistic Core

JHU395 (Isopropyl 6-diazo-5-oxo-2-(((phenyl (pivaloyloxy) methoxy) - carbonyl) amino) hexanoate) is a "Trojan Horse" prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) .[1][2]

While DON is a potent inhibitor of glutamine-utilizing enzymes, its clinical utility was historically limited by systemic toxicity (GI/mucositis) and poor blood-brain barrier (BBB) penetration. JHU395 solves these two bottlenecks through metabolic partitioning :

  • Inert Transport: The prodrug masks the carboxyl and amine groups of DON, rendering it lipophilic and inactive in plasma.

  • CNS Penetration: The lipophilic modifications allow high-efficiency transport across the BBB (Brain-to-Plasma ratio ~10-fold higher than native DON).

  • Tumor-Specific Activation: Once inside the tumor microenvironment (TME), ubiquitous esterases and proteases cleave the promoieties, releasing active DON.

The Immunotherapy Angle: The "Metabolic Checkpoint"

JHU395 operates on the principle of differential metabolic plasticity .

  • Tumors (MYC-driven): Are "glutamine-addicted." Blockade of glutamine amidotransferases leads to a collapse in purine/pyrimidine synthesis, halting proliferation and inducing apoptosis.

  • Effector T Cells (CD8+): While T cells utilize glutamine, they possess metabolic plasticity. Upon glutamine blockade, effector T cells upregulate compensatory pathways (e.g., acetate utilization) and maintain cytotoxicity. Furthermore, glutamine blockade in the TME can reduce hypoxia and acidosis, effectively "releasing the brakes" on tumor-infiltrating lymphocytes (TILs).

Chemical Properties & Formulation Protocols

Physicochemical Profile
PropertySpecificationClinical Relevance
Molecular Formula C₂₂H₂₉N₃O₇Designed for lipophilicity (LogP enhancement).
Active Metabolite 6-Diazo-5-oxo-L-norleucine (DON)Irreversible inhibitor of Glutamine Amidotransferases.[3]
Solubility Low in water; High in DMSO/EthanolRequires specific vehicle formulation for in vivo use.
Stability High in Plasma; Low in CytosolEnsures delivery to tissue before activation.
Preparation for In Vivo Administration (Murine Models)

Critical: JHU395 is hydrophobic. Improper formulation leads to precipitation and erratic pharmacokinetics (PK).

Reagents:

  • JHU395 (Solid powder)

  • Dimethyl Sulfoxide (DMSO) - Sterile[1]

  • Corn Oil (Pharmaceutical grade) or SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin)

Protocol A: Oral Gavage (Standard Efficacy Studies)

  • Weighing: Calculate total mass required for 10 mg/kg dosing (typical range: 5–20 mg/kg).

  • Solubilization: Dissolve JHU395 in 10% volume of sterile DMSO. Vortex until completely clear.

  • Emulsification: Slowly add 90% volume of Corn Oil while vortexing continuously.

    • Checkpoint: Solution must be clear or slightly opalescent, not cloudy with particulates.

  • Storage: Prepare fresh daily. Do not store formulated compound >24 hours.

Protocol B: Intraperitoneal (IP) Injection (PK/CNS Studies)

  • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.

  • Process: Dissolve JHU395 in DMSO first, then add PEG400, then slowly add Saline.

  • Note: IP administration yields faster Tmax but may result in lower total exposure compared to oral gavage due to the "depot" effect of oil formulations.

Experimental Workflows

In Vitro Viability & Metabolic Rescue Assay

To validate that cytotoxicity is specifically due to glutamine blockade (and not off-target toxicity), a rescue experiment is mandatory.

Objective: Confirm JHU395 specificity via Nucleoside rescue. Cell Lines: D283/D425 (Medulloblastoma) or MPNST cell lines.

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment (12h).

  • Treatment Groups:

    • Vehicle (DMSO)[1][2][4]

    • JHU395 (Dose curve: 0.1 µM – 10 µM)

    • JHU395 + Rescue Mix (1 mM Hypoxanthine + 1 mM Thymidine).

  • Incubation: 72 Hours.

  • Readout: CellTiter-Glo (ATP) or Alamar Blue.

  • Validation Criteria: The "Rescue Mix" should significantly shift the IC50 curve to the right (protecting cells), confirming the mechanism is nucleotide starvation.

Assessing T-Cell Function (The Immunotherapy Component)

This protocol determines if JHU395 spares T-cell function while killing tumor cells.

  • Isolation: Isolate CD8+ T cells from murine spleens (magnetic bead separation).

  • Activation: Stimulate with anti-CD3/anti-CD28 beads + IL-2 (100 U/mL).

  • Treatment: Treat activated T cells with JHU395 (1 µM) vs Vehicle for 48h.

  • Flow Cytometry Panel:

    • Viability: Live/Dead Aqua.

    • Activation: CD44, CD69, CD25.

    • Effector Function: Intracellular IFN-γ and Granzyme B (requires Brefeldin A block for last 4h).

  • Expectation: JHU395 treated T cells should show comparable viability and cytokine production to control, unlike native DON which is often more suppressive at equivalent molarity due to lack of prodrug gating.

Mechanism of Action Visualization

The following diagram illustrates the "Trojan Horse" delivery of JHU395 across the Blood-Brain Barrier and its downstream metabolic blockade.

JHU395_Mechanism cluster_blood Systemic Circulation (Plasma) cluster_bbb Blood-Brain Barrier (BBB) cluster_tme CNS Tumor Microenvironment (TME) JHU395_Plasma JHU395 (Prodrug) [Inert / Lipophilic] BBB_Transport Passive Diffusion (High Lipophilicity) JHU395_Plasma->BBB_Transport DON_Plasma Native DON [Toxic / Hydrophilic] DON_Plasma->BBB_Transport Poor Penetration JHU395_Cell Intracellular JHU395 BBB_Transport->JHU395_Cell DON_Active Active DON (Released) JHU395_Cell->DON_Active Cleavage Enzymes Esterases/Proteases (Cathepsins/CES) Enzymes->JHU395_Cell Targets Glutamine-Dependent Enzymes: 1. GFAT (Hexosamine) 2. CAD (Pyrimidines) 3. FGAMS (Purines) DON_Active->Targets Irreversible Inhibition Tumor_Fate TUMOR CELL: Nucleotide Depletion Apoptosis (MYC-Dependent) Targets->Tumor_Fate Metabolic Collapse TCell_Fate T-CELL: Metabolic Plasticity (Acetate/Glucose Switch) Enhanced Effector Function Targets->TCell_Fate Adaptation

Caption: JHU395 crosses the BBB via lipophilic modification, releasing active DON intratumorally to selectively starve cancer cells while sparing T-cells.

Comparative Data Summary

The table below consolidates pharmacokinetic and pharmacodynamic differences between the native compound and the JHU-series prodrugs.

FeatureNative DONJHU083 (Systemic)JHU395 (CNS-Targeted)
Primary Indication Historical (Abandoned due to toxicity)Solid Tumors (Peripheral)GBM, Medulloblastoma, MPNST
Brain/Plasma Ratio ~0.1 (Poor)~0.4 (Moderate)> 1.0 (High)
Plasma Stability N/A (Active)HighHigh
Mechanism Direct Glutamine AntagonismProdrug (Peripheral Activation)Prodrug (CNS/Lipophilic Activation)
Dosing (Murine) 0.5 - 1 mg/kg (Toxicity limited)1 - 3 mg/kg5 - 15 mg/kg (Well tolerated)
T-Cell Effect SuppressiveEnhances (Metabolic Checkpoint)Sparing/Enhancing

Critical Analysis & Troubleshooting

The "Rescue" Pitfall

A common error in JHU395 research is failing to use the correct rescue metabolites.

  • Glutamine supplementation DOES NOT rescue JHU395 toxicity.

  • Reason: DON binds irreversibly to the enzymes.[3] Adding more substrate (Glutamine) cannot displace the inhibitor once bound.

  • Solution: You must rescue downstream products: Nucleosides (Thymidine, Hypoxanthine) or Alpha-Ketoglutarate (aKG) to bypass the blockade.

Handling Toxicity

While JHU395 is safer than DON, high doses can still cause mucositis.

  • Monitor: Mouse body weight daily.

  • Threshold: >15% weight loss requires a "drug holiday" (skip 1 dose).

  • Diet: Prophylactic wet mash is recommended for CNS tumor models to ensure hydration.

References

  • Rais, R., et al. (2016).Discovery of JHU-083 and JHU-395: Novel Glutamine Antagonist Prodrugs. (Foundational chemistry of the prodrug class). Note: This refers to the seminal work by the Johns Hopkins Drug Discovery group.
  • Raabe, E. H., et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis.[1][2][5][6] Journal of Neuropathology & Experimental Neurology.

  • Lemberg, K. M., et al. (2018). We're Not "DON" Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics.[7][8]

  • Oh, M. H., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor.[8][9] Molecular Cancer Therapeutics.[7][8]

  • Leone, R. D., et al. (2019). Glutamine blockade induces divergent metabolic programs to overcome tumor immune evasion. Science. (The core "Metabolic Checkpoint" paper - primarily JHU083, but establishes the mechanism for the class).

Sources

Protocols & Analytical Methods

Method

Application Note: JHU395 Solubility &amp; In Vivo Dosing Protocol

Optimizing Delivery of Brain-Penetrant Glutamine Antagonists Executive Summary JHU395 is a novel, lipophilic prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] Unlike native DON, which suffers...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Delivery of Brain-Penetrant Glutamine Antagonists

Executive Summary

JHU395 is a novel, lipophilic prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] Unlike native DON, which suffers from poor blood-brain barrier (BBB) penetration and dose-limiting gastrointestinal (GI) toxicity, JHU395 is designed to circulate inertly in plasma and preferentially partition into the brain and tumor tissue before being cleaved into its active form.

This guide addresses the primary challenge in working with JHU395: balancing its designed lipophilicity with the aqueous solubility required for consistent in vivo administration. We provide a field-validated protocol for solubilizing JHU395 for oral (PO) and intraperitoneal (IP) dosing, ensuring high bioavailability while minimizing precipitation and vehicle-induced toxicity.

Compound Profile & Physicochemical Challenges

JHU395 is an isopropyl ester prodrug.[1][3] Its structural modifications mask the charged carboxyl and amine groups of DON, significantly increasing its LogP (lipophilicity).

PropertyDescriptionImplication for Dosing
Chemical Nature Isopropyl ester prodrug of DONHigh lipophilicity; low aqueous solubility.
Primary Target Glutamine-utilizing enzymes (via DON release)Requires metabolic cleavage (esterases) to become active.
Solubility Profile Soluble in DMSO, Ethanol; Insoluble in waterRequires co-solvents and surfactants for aqueous dosing.
Stability Stable in plasma; Cleaved in tissueFormulation must not contain esterases or high pH that triggers premature cleavage.
Validated Formulation Protocol

The following protocol is derived from efficacy studies in MPNST (Malignant Peripheral Nerve Sheath Tumor) and Medulloblastoma models [1, 2].

A. Reagents & Materials[1][2][3][4][5]
  • JHU395 (Solid): Store at -20°C, desiccated.

  • Ethanol (Absolute): Co-solvent.

  • Tween-80 (Polysorbate 80): Surfactant/Emulsifier.

  • PBS (Phosphate Buffered Saline): Aqueous carrier (pH 7.4).

  • Alternative Carrier: Corn Oil (for highly concentrated, low-volume IP depots, though PBS/Tween is preferred for oral bioavailability).

B. Preparation of Oral/IP Vehicle (Standard Protocol)

Target Vehicle Composition: 2.5% Ethanol + 1% Tween-80 + 96.5% PBS.

Step-by-Step Methodology:

  • Calculate Requirements: Determine the total volume needed based on animal weight and dose volume (typically 10 mL/kg for mice).

    • Example: For 10 mice (25g each) at 10 mL/kg, you need ~2.5 mL total volume. Prepare 3.0 mL to account for loss.

  • Weighing: Weigh the required amount of JHU395 powder into a sterile glass vial.

  • Primary Solubilization (The "Organic Phase"):

    • Add the calculated volume of Ethanol (2.5% of total volume) directly to the powder.

    • Vortex vigorously until the powder is fully wetted and mostly dissolved.

    • Note: If the compound does not dissolve, a brief sonication (10-20 seconds) is permissible. Avoid heat, which may degrade the prodrug ester.

  • Surfactant Addition:

    • Add Tween-80 (1% of total volume) to the Ethanol/JHU395 mixture.

    • Vortex again to create a homogeneous organic concentrate.

  • Aqueous Phase Addition (Critical Step):

    • Slowly add PBS (96.5% of total volume) in a dropwise manner while vortexing.

    • Caution: Adding PBS too quickly can cause the lipophilic JHU395 to "crash out" (precipitate) as a gummy solid.

  • Final Inspection: The result should be a clear to slightly opalescent solution/suspension. If visible particulates remain, sonicate briefly.

C. Alternative High-Concentration Stock (DMSO Method)

For studies requiring higher doses (>20 mg/kg) where the Ethanol/Tween limit might be exceeded:

  • Dissolve JHU395 in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).

  • Aliquot and store at -80°C.

  • On the day of dosing, dilute the DMSO stock 1:20 into warm PBS or Corn Oil (Final DMSO < 5%).

Dosing Regimens & Experimental Design

JHU395 exhibits a "tissue-targeted" PK profile. Dosing schedules differ significantly from native DON due to the prodrug's extended half-life in tissue and reduced systemic toxicity.

Recommended Dosing Schedules
Study TypeRouteDoseFrequencyNotes
Chronic Efficacy Oral (PO)1.0 - 1.2 mg/kgDaily (QD)Validated in MPNST models.[5] Well-tolerated for 14+ days [1].
Maintenance Oral (PO)0.5 mg/kgDaily (QD)Step-down dose used after initial loading phase (Day 6+) [1].
Acute/Brain Uptake IP5 - 20 mg/kgSingle / Bi-weeklyHigher doses achieve micromolar brain concentrations but should be spaced out (e.g., twice weekly) [2].

Key Causality Insight: The step-down dosing (1.2 mg/kg


 0.5 mg/kg) is critical. While JHU395 spares the gut relative to DON, chronic accumulation of the active metabolite can still lead to weight loss. Monitor animal weight daily; if weight loss exceeds 15%, pause dosing for 24-48 hours.
Mechanism of Action & Bio-Distribution Logic

To interpret your experimental data, you must understand the prodrug logic. JHU395 is inactive until cleaved. Efficacy depends on the differential expression of esterases and the metabolic demand of the tissue.

Pathway Visualization

The following diagram illustrates the "Trojan Horse" mechanism of JHU395, contrasting its entry into the brain/tumor versus its inert circulation in plasma.

JHU395_Mechanism cluster_plasma Plasma / Systemic Circulation cluster_tissue Target Tissue (Brain / Tumor) JHU395_Plasma JHU395 (Prodrug) [Inert / Lipophilic] DON_Plasma DON (Trace) [Systemic Toxicity] JHU395_Plasma->DON_Plasma Minimal Spontaneous Hydrolysis BBB Blood-Brain Barrier / Cell Membrane JHU395_Plasma->BBB High Permeability JHU395_Tissue JHU395 (Intracellular) BBB->JHU395_Tissue Transport DON_Active DON (Active) JHU395_Tissue->DON_Active Cleavage Esterases Intracellular Esterases Esterases->DON_Active Glutamine_Enzymes Inhibition of: Glutaminase CTPS FGAMS DON_Active->Glutamine_Enzymes Irreversible Inhibition Outcome Metabolic Collapse & Apoptosis Glutamine_Enzymes->Outcome

Caption: JHU395 circulates as an inert prodrug, crossing the BBB due to lipophilicity. Intracellular esterases cleave it to active DON, inhibiting glutamine metabolism locally.

Troubleshooting & Quality Control
ObservationProbable CauseCorrective Action
Precipitation upon PBS addition PBS added too fast or insufficient surfactant.Add PBS dropwise. Increase Tween-80 to 2% if necessary (validate tolerance).
Animal Weight Loss >15% Systemic accumulation of DON.Implement "drug holiday" (2 days off). Switch to maintenance dose (0.5 mg/kg).
Inconsistent Tumor Inhibition Prodrug degradation in stock.Verify purity via LC/MS. JHU395 ester bonds are sensitive to moisture. Store desiccated.
Neurological Signs Excessive brain concentration.Reduce dose. JHU395 has ~10x higher brain-to-plasma ratio than DON.[1][3]
References
  • Lemberg, K. M., et al. (2019). "The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor." Molecular Cancer Therapeutics, 18(12).

  • Raabe, E. H., et al. (2021). "Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis." Journal of Neuropathology & Experimental Neurology, 80(4), 342–354.

  • Rais, R., et al. (2016). "Discovery of a novel prodrug of the glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON) with improved pharmacokinetic and pharmacodynamic properties." Journal of Medicinal Chemistry. (Foundational chemistry for JHU DON prodrug series).

Sources

Application

Application Note: Optimization of JHU395 Concentration for In Vitro Metabolic Assays

Abstract & Introduction JHU395 is a novel, lipophilic prodrug of the classic glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4] While DON is a potent inhibitor of glutamine-utilizing enzymes (including Gl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

JHU395 is a novel, lipophilic prodrug of the classic glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4] While DON is a potent inhibitor of glutamine-utilizing enzymes (including Glutaminase [GLS], FGAM synthase, and CTPS), its hydrophilicity limits cellular uptake and blood-brain barrier penetration in vivo. JHU395 masks the carboxylate and amine groups of DON, facilitating rapid passive transport across cell membranes. Once intracellular, ubiquitous esterases cleave the masking moieties, releasing active DON directly into the cytoplasm.

The Challenge: Unlike direct treatment with DON, JHU395 efficacy in vitro is dependent on two variables:

  • Intracellular Esterase Activity: The rate of prodrug conversion.

  • Glutamine Competition: The concentration of exogenous glutamine in the media, which competes with the liberated DON for enzyme active sites.

This guide outlines the optimal concentration ranges, handling protocols, and validation steps required to utilize JHU395 effectively in cell viability and metabolic flux assays.

Mechanistic Logic & Workflow

To optimize JHU395, one must understand that the extracellular concentration of JHU395 does not linearly equal the intracellular concentration of active DON. JHU395 acts as a "molecular pump," often achieving higher intracellular DON-to-plasma ratios than DON administration itself.

Diagram 1: JHU395 Mechanism of Action

Caption: JHU395 enters via passive diffusion, is cleaved by esterases into DON, which then blocks multiple glutamine-dependent pathways.

JHU395_Mechanism cluster_extracellular Extracellular Space (Media) cluster_intracellular Intracellular Space (Cytoplasm) JHU_Ext JHU395 (Prodrug) Lipophilic JHU_Int JHU395 (Intracellular) JHU_Ext->JHU_Int Passive Diffusion Gln_Ext Glutamine (Competitor) GLS Glutaminase (GLS1/2) Gln_Ext->GLS Native Substrate Esterase Esterases (Cleavage) JHU_Int->Esterase DON DON (Active) Glutamine Analog Esterase->DON Hydrolysis DON->GLS Inhibition FGAM FGAM Synthase (Purine Synthesis) DON->FGAM Inhibition CTPS CTP Synthase (Pyrimidines) DON->CTPS Inhibition TCA TCA Cycle Collapse GLS->TCA Blocked DNA Nucleotide Depletion FGAM->DNA Blocked

Comparative Potency Data

The following table summarizes IC50 values derived from key studies (Hanaford et al., Lemberg et al.). Note that JHU395 is frequently more potent than DON in high-MYC contexts due to superior cellular retention.

Cell Line TypeSpecific LineJHU395 IC50 (µM)DON IC50 (µM)Fold Potency Gain
Medulloblastoma (High MYC)D425MED0.25 2.3~9x
Medulloblastoma (High MYC)MED2110.33 8.9~27x
Medulloblastoma (High MYC)D283MED2.0 6.6~3.3x
MPNST (NF1-null)sNF96.24.6 ~8.0~1.7x
Neural Stem Cells (Low MYC)Control35.0 >50N/A

Key Insight: For sensitive, metabolically active cancer lines (particularly MYC-driven), the optimal screening range is 0.1 µM – 5.0 µM . For resistant or normal tissue controls, concentrations up to 50 µM may be required to observe toxicity.

Detailed Protocols

Protocol 1: Preparation and Storage

JHU395 is hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous media.

  • Stock Preparation:

    • Dissolve JHU395 powder in 100% anhydrous DMSO .

    • Target Concentration: 10 mM or 50 mM stock.

    • Note: Avoid moisture. Moisture-contaminated DMSO can induce premature hydrolysis of the ester groups.

  • Storage:

    • Aliquot into single-use vials (avoid freeze-thaw cycles).

    • Store at -80°C (Stable for ~6 months).

    • Store at -20°C only for short term (<1 month).

  • Working Solution:

    • Dilute the DMSO stock directly into pre-warmed culture media immediately before treating cells.

    • Ensure final DMSO concentration is <0.5% (ideally <0.1%) to avoid solvent toxicity.

Protocol 2: Determination of Optimal Concentration (IC50)

Do not assume a single concentration. You must generate a dose-response curve for your specific cell model.

Materials:

  • 96-well plates (black-walled for fluorescence or clear for colorimetric).

  • Assay Reagent: CellTiter-Glo (ATP) or AlamarBlue (Metabolic Activity).

  • JHU395 Stock (10 mM).

Steps:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 100 µL media. Allow attachment overnight (16–24 hrs).

    • Critical: Do not over-seed. Rapidly dividing cells are more sensitive to glutamine blockade.

  • Dose Preparation: Prepare a 9-point serial dilution (1:3 dilution factor) in culture media.

    • Top Concentration: 50 µM

    • Lowest Concentration: ~0.007 µM

    • Include a Vehicle Control (DMSO only) and a Positive Control (10 µM DON) if available.

  • Treatment: Aspirate old media and add 100 µL of drug-containing media.

  • Incubation: Incubate for 72 hours .

    • Why 72 hours? Metabolic inhibitors are cytostatic before they are cytotoxic. It takes time to deplete intracellular nucleotide and TCA pools.

  • Readout: Add detection reagent and measure viability relative to Vehicle Control.

  • Analysis: Plot Log(concentration) vs. % Viability. Calculate IC50 using non-linear regression.

Protocol 3: The "Rescue" Experiment (Validation)

To prove that JHU395 toxicity is due to Glutamine Antagonism (and not off-target chemical toxicity), you must rescue the phenotype.

Concept: JHU395 blocks de novo nucleotide synthesis (via FGAM/CTPS inhibition). Providing exogenous nucleosides bypasses this blockade.

Steps:

  • Prepare Nucleoside Mix (100X) :

    • Adenosine, Guanosine, Cytidine, Uridine (10 mM each) in water/media.

    • Optional: Add Thymidine (10 mM).

  • Set up the IC50 plate as described in Protocol 2.

  • In duplicate wells, add JHU395 + Nucleoside Mix (Final conc: 100 µM each nucleoside).

  • Result Interpretation:

    • True On-Target Effect: Cells treated with JHU395 + Nucleosides will show significantly higher viability than JHU395 alone.

    • Off-Target Toxicity: If nucleosides do not rescue viability, the drug is killing cells via a non-glutamine mechanism (or the concentration is too high, causing non-specific toxicity).

Troubleshooting & Senior Scientist Tips

The Glutamine Factor

Standard DMEM contains 4 mM Glutamine. Human plasma contains ~0.5–0.7 mM Glutamine.

  • Recommendation: For physiologically relevant data, use media with 0.5 mM Glutamine .

  • Effect: JHU395 will appear more potent (lower IC50) in 0.5 mM Gln than in 4 mM Gln. If you use high Gln, you may need to increase JHU395 concentration to compete effectively.[5]

Partitioning Assays (LC/MS)

If you are measuring drug uptake (as done in Rais et al.):

  • Use a high concentration (20 µM ) for a short duration (1 hour ).

  • Wash cells 3x with ice-cold PBS immediately to stop transport.

  • This confirms if your cells have the esterase capacity to cleave JHU395.

Stability in Media

JHU395 is relatively stable in plasma but can hydrolyze slowly in media at 37°C. Refresh media with fresh drug every 48 hours if extending assays beyond 3 days.

References

  • Rais, R., et al. (2016). Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. Journal of Medicinal Chemistry, 59(18), 8621–8633. Link

  • Lemberg, K. M., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor.[6][7] Molecular Cancer Therapeutics, 19(2), 397–408.[7] Link

  • Hanaford, A. R., et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis.[1][2][3] Journal of Neuropathology & Experimental Neurology, 80(4), 336–344.[1] Link

  • Leona, R. D., et al. (2019). Glutamine blockade induces divergent metabolic programs to overcome tumor immune evasion. Science, 366(6468), 1013-1021. Link

Sources

Method

Application Notes and Protocols: Combining JHU395 with Checkpoint Inhibitors for Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The metabolic landscape of the tumor microenvironment (TME) is now recognized as a critical regulator of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The metabolic landscape of the tumor microenvironment (TME) is now recognized as a critical regulator of anti-tumor immunity. Cancer cells' high demand for nutrients, such as glutamine, can lead to a nutrient-deprived TME that suppresses the function of tumor-infiltrating immune cells. JHU395, a prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), offers a promising strategy to selectively target the high metabolic activity of tumor cells. By inhibiting multiple glutamine-utilizing enzymes, JHU395 not only directly impedes cancer cell growth but also has the potential to remodel the TME, thereby enhancing the efficacy of immunotherapies like checkpoint inhibitors. This guide provides a comprehensive overview of the scientific rationale and detailed protocols for combining JHU395 with checkpoint inhibitors in preclinical research settings.

Introduction: The Scientific Rationale for Combination Therapy

JHU395: A Potent Modulator of Glutamine Metabolism

JHU395 is an orally bioavailable prodrug designed to deliver the glutamine antagonist DON to tumor tissues.[1][2][3][4] DON is a broad-spectrum inhibitor of enzymes that utilize glutamine as a nitrogen donor, a critical process for the biosynthesis of nucleotides, non-essential amino acids, and hexosamines, all of which are vital for rapidly proliferating cancer cells.[5][6] Preclinical studies have demonstrated that JHU395 can effectively suppress the growth of various cancers, including MYC-driven medulloblastoma and malignant peripheral nerve sheath tumors, by disrupting their metabolic pathways.[1][5][7]

Glutamine Metabolism and its Impact on the Tumor Microenvironment and Anti-Tumor Immunity

The competition for glutamine within the TME is a key factor in immune evasion. High glutamine consumption by tumor cells leads to a glutamine-deprived environment that can impair the function of immune cells.[1][5]

  • T-cell Function: Activated T-cells require glutamine for their proliferation and effector functions.[8][9] Glutamine deprivation in the TME can lead to T-cell exhaustion and reduced anti-tumor activity.

  • Myeloid-Derived Suppressor Cells (MDSCs): These immunosuppressive cells thrive in the TME and their activity is linked to glutamine metabolism.

  • Tumor-Associated Macrophages (TAMs): Glutamine metabolism influences the polarization of TAMs, with the potential to shift them from an immunosuppressive (M2-like) to a pro-inflammatory (M1-like) phenotype.[10][11]

The Synergistic Potential of JHU395 and Checkpoint Inhibitors

Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, work by unleashing the body's own immune system to attack cancer cells. However, their efficacy can be limited by the immunosuppressive nature of the TME. By targeting glutamine metabolism, JHU395 can potentially create a more favorable environment for checkpoint inhibitor therapy through several mechanisms:[2][12][13]

  • Alleviating Nutrient Competition: By reducing the tumor's consumption of glutamine, JHU395 may increase its availability for immune cells, thereby enhancing their function.

  • Reprogramming the TME: Glutamine antagonism has been shown to reduce the number of MDSCs and reprogram TAMs towards a pro-inflammatory state, which can augment the anti-tumor immune response.[11][12]

  • Enhancing T-cell Activity: Studies with a similar DON prodrug, JHU083, have shown that glutamine blockade can promote the development of durable and highly active anti-tumor T-cells.[2][12] This suggests that combining JHU395 with checkpoint inhibitors could lead to a more robust and sustained anti-cancer immune response.

This combination strategy, therefore, represents a promising approach to overcome resistance to checkpoint inhibitors and improve patient outcomes.

Preclinical Evaluation Strategy: A Phased Approach

A rigorous preclinical evaluation is essential to validate the synergistic potential of combining JHU395 with checkpoint inhibitors. The following sections outline detailed protocols for in vitro and in vivo studies.

In Vitro Protocols: Assessing Direct Effects and Immune Cell Function

Cell Line Selection
  • Tumor Cell Lines: Select syngeneic tumor cell lines that are known to be responsive to checkpoint inhibitors in vivo (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma).

  • Immune Cells: Isolate primary T-cells and macrophages from the spleen or lymph nodes of syngeneic mice for co-culture experiments.

Protocol: In Vitro T-cell Proliferation and Activation Assay

This assay assesses the effect of JHU395 on T-cell function in the presence of tumor cells.

Materials:

  • Syngeneic tumor cell line

  • Splenocytes from syngeneic mice

  • JHU395

  • Anti-CD3/CD28 antibodies (for T-cell stimulation)

  • Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)[7]

  • Flow cytometry antibodies (e.g., anti-CD4, anti-CD8, anti-CD69, anti-IFN-γ)

  • Complete RPMI-1640 medium

Procedure:

  • Tumor Cell Seeding: Seed tumor cells in a 96-well plate and allow them to adhere overnight.

  • T-cell Isolation and Labeling: Isolate splenocytes and label T-cells with a cell proliferation dye according to the manufacturer's protocol.[7]

  • Co-culture Setup: Add the labeled T-cells to the wells containing the tumor cells at a desired effector-to-target ratio (e.g., 10:1).

  • Treatment: Add JHU395 at various concentrations, with and without a checkpoint inhibitor antibody (e.g., anti-PD-L1). Include appropriate controls (untreated, JHU395 alone, checkpoint inhibitor alone).

  • T-cell Stimulation: Add anti-CD3/CD28 antibodies to stimulate T-cell proliferation.

  • Incubation: Incubate the co-culture for 72-96 hours.

  • Flow Cytometry Analysis: Harvest the cells and stain for T-cell surface markers (CD4, CD8) and activation markers (CD69). For intracellular cytokine staining (IFN-γ), treat with a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation before staining.

  • Data Analysis: Analyze T-cell proliferation by measuring the dilution of the proliferation dye. Quantify the percentage of activated T-cells and cytokine-producing cells.

Protocol: In Vitro Macrophage Polarization Assay

This assay evaluates the effect of JHU395 on macrophage polarization.

Materials:

  • Bone marrow-derived macrophages (BMDMs) from syngeneic mice

  • JHU395

  • LPS and IFN-γ (for M1 polarization)

  • IL-4 and IL-13 (for M2 polarization)

  • Flow cytometry antibodies (e.g., anti-F4/80, anti-CD86, anti-CD206)

  • ELISA kits for TNF-α and IL-10

Procedure:

  • Macrophage Differentiation: Culture bone marrow cells with M-CSF to differentiate them into BMDMs.

  • Treatment and Polarization: Seed the BMDMs in a 24-well plate. Treat with JHU395 at various concentrations and then polarize the macrophages towards an M1 phenotype (with LPS and IFN-γ) or an M2 phenotype (with IL-4 and IL-13).

  • Incubation: Incubate for 24-48 hours.

  • Analysis:

    • Flow Cytometry: Analyze the expression of M1 (CD86) and M2 (CD206) markers on the F4/80+ macrophage population.

    • ELISA: Measure the concentration of the pro-inflammatory cytokine TNF-α (M1 marker) and the anti-inflammatory cytokine IL-10 (M2 marker) in the culture supernatants.

In Vivo Protocols: Evaluating Anti-Tumor Efficacy and Immune Response

Animal Model Selection
  • Syngeneic Mouse Models: Utilize immunocompetent syngeneic mouse models (e.g., C57BL/6 or BALB/c) with established tumor cell lines (e.g., MC38, CT26, B16-F10).[1][5][6][12] These models are essential for studying the interaction between the tumor, the immune system, and the therapeutic agents.[2]

Dosing and Administration
  • JHU395: Based on preclinical studies, JHU395 can be administered orally or via intraperitoneal injection. A starting dose of 0.5-1.2 mg/kg daily via oral gavage has been shown to be effective and well-tolerated in mice.[3]

  • Checkpoint Inhibitors: Standard dosing for anti-mouse PD-1 (e.g., clone RMP1-14) is typically 100-250 µg per mouse via intraperitoneal injection, administered every 3-4 days.

Protocol: In Vivo Combination Therapy Efficacy Study

Procedure:

  • Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., 1x10^6 MC38 cells) into the flank of syngeneic mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • JHU395 alone

    • Checkpoint inhibitor alone

    • JHU395 + Checkpoint inhibitor (concurrent and sequential dosing schedules should be considered)[14]

  • Treatment Administration: Administer the treatments according to the predetermined schedule.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study.

    • Survival: Monitor the survival of the mice.

  • Tissue Collection: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors, spleens, and lymph nodes for further analysis.

Protocol: Intratumoral Immune Cell Profiling by Flow Cytometry

This protocol allows for the detailed characterization of the immune cell infiltrate within the tumor.[3][13][15][16][17]

Materials:

  • Tumor tissue

  • Tumor dissociation kit (e.g., containing collagenase and DNase)

  • Flow cytometry antibodies for various immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, Gr-1, CD11b, NK1.1)

  • Live/dead stain

Procedure:

  • Tumor Digestion: Dissociate the tumor tissue into a single-cell suspension using a tumor dissociation kit and gentle mechanical disruption.[13][15]

  • Cell Staining:

    • Stain the cells with a live/dead dye to exclude non-viable cells.

    • Perform surface staining with a cocktail of antibodies to identify different immune cell populations.

    • For intracellular staining of transcription factors (e.g., FoxP3 for regulatory T-cells), fix and permeabilize the cells before adding the intracellular antibody.

  • Flow Cytometry Acquisition and Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentages and absolute numbers of different immune cell subsets within the tumor.

Data Presentation and Interpretation

Quantitative Data Summary
Parameter In Vitro Assays In Vivo Assays
JHU395 Concentration/Dose IC50 for tumor cell growth, concentrations for immune cell modulationEffective dose for tumor growth inhibition
Checkpoint Inhibitor Concentration for in vitro assaysDose and schedule for in vivo studies
Tumor Growth Tumor volume, tumor growth delay, survival rate
Immune Cell Proliferation % Proliferation, Proliferation Index
Immune Cell Activation % CD69+, % IFN-γ+% Activated T-cells in tumor and spleen
Macrophage Polarization % CD86+ (M1), % CD206+ (M2)Ratio of M1/M2-like TAMs in the tumor
Immune Cell Infiltration % and number of CD8+ T-cells, Tregs, MDSCs, etc. in the tumor

Visualizing Pathways and Workflows

Signaling Pathway of JHU395 and Checkpoint Inhibitors

G cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell JHU395 JHU395 (Prodrug) DON DON (Active Drug) JHU395->DON GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes Inhibits Activation T-Cell Activation & Proliferation DON->Activation Enhances (via TME modulation) Biosynthesis Nucleotide, Amino Acid, Hexosamine Biosynthesis GlutamineEnzymes->Biosynthesis Proliferation Tumor Cell Proliferation Biosynthesis->Proliferation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds & Inhibits TCR TCR TCR->Activation CheckpointInhibitor Checkpoint Inhibitor (anti-PD-1/PD-L1) CheckpointInhibitor->PD1 Blocks Binding G cluster_treatment Treatment Groups start Start: Syngeneic Mice tumor_implant Tumor Cell Implantation (e.g., MC38) start->tumor_implant tumor_growth Monitor Tumor Growth (Calipers) tumor_implant->tumor_growth randomization Randomization (Tumor Volume ~50-100 mm³) tumor_growth->randomization group1 Vehicle randomization->group1 group2 JHU395 randomization->group2 group3 Checkpoint Inhibitor randomization->group3 group4 JHU395 + Checkpoint Inhibitor randomization->group4 treatment_period Treatment Period (Monitor Tumor Growth & Survival) group1->treatment_period group2->treatment_period group3->treatment_period group4->treatment_period endpoint Endpoint Analysis treatment_period->endpoint tumor_analysis Tumor Analysis: - Flow Cytometry - IHC - Gene Expression endpoint->tumor_analysis Tumor spleen_analysis Spleen/LN Analysis: - Flow Cytometry endpoint->spleen_analysis Spleen/Lymph Nodes

Caption: In vivo experimental workflow for combination therapy.

Safety and Toxicity Considerations

While JHU395 has been designed for improved tolerability compared to its parent compound DON, it is crucial to monitor for potential toxicities, especially when used in combination with checkpoint inhibitors, which have their own set of immune-related adverse events.

  • Animal Monitoring: Regularly monitor animal weight, behavior, and overall health.

  • Histopathology: At the end of the study, perform histopathological analysis of major organs (e.g., liver, kidney, gastrointestinal tract) to assess for any signs of toxicity.

Conclusion

The combination of JHU395 with checkpoint inhibitors represents a scientifically compelling strategy to enhance anti-tumor immunity. By targeting the metabolic vulnerability of cancer cells and remodeling the tumor microenvironment, JHU395 has the potential to overcome resistance to immunotherapy and improve therapeutic outcomes. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this promising combination therapy. Rigorous execution of these studies will be critical in advancing our understanding of the interplay between metabolism and immunity in cancer and in paving the way for future clinical investigations.

References

  • Lemberg, K. M., et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Journal of Neuropathology & Experimental Neurology, 80(5), 443–454. [Link]

  • Lemberg, K. M., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. Molecular Cancer Therapeutics, 19(2), 397–408. [Link]

  • Johns Hopkins Medicine. (2019). Glutamine-Blocking Drug Slows Tumor Growth And Strengthens Anti-Tumor Response. News-Medical.net. [Link]

  • Li, L., et al. (2021). Targeting glutamine metabolism enhances tumor-specific immunity by modulating suppressive myeloid cells. Journal of Clinical Investigation, 131(11), e142536. [Link]

  • Oh, M.-H., et al. (2020). Glutamine and the tumor microenvironment: Understanding the mechanisms that fuel cancer progression. Cancer Biology & Therapy, 21(8), 689–696. [Link]

  • DeBerardinis, R. J. (2016). Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet. Bio-protocol, 6(1). [Link]

  • Vanderbilt University Medical Center. (2018). Team's findings show glutamine metabolism affects T cell signaling. Vanderbilt University. [Link]

  • Thibaudin, M., et al. (2023). Protocol for simultaneous analysis of peripheral and intratumoral lymphocyte function by flow cytometry. STAR Protocols, 4(4), 102652. [Link]

  • Wang, F., et al. (2024). Glutamine metabolism remodels tumor-associated macrophage: mechanistic explorations and new strategies in translational medicine. Frontiers in Immunology, 15, 1349079. [Link]

  • Johns Hopkins University. (2025). Inhibition of Glutamine Metabolism Attenuates Tumor Progression Through Remodeling of the Macrophage Immune Microenvironment. Johns Hopkins University. [Link]

  • Lemberg, K. M., et al. (2019). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. PubMed. [Link]

  • Edwards, D. N., et al. (2021). Selective glutamine metabolism inhibition in tumor cells improves antitumor T lymphocyte activity in triple-negative breast cancer. Journal of Clinical Investigation, 131(3). [Link]

  • Carr, E. L., et al. (2010). Glutamine Uptake and Metabolism Are Coordinately Regulated by ERK/MAPK During T Lymphocyte Activation. The Journal of Immunology, 185(2), 1037–1044. [Link]

  • Coe, D., et al. (2020). RETRACTED: Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review. Animals, 10(2), 324. [Link]

  • Wang, L., et al. (2022). Glutaminolysis and CD4+ T-cell metabolism in autoimmunity: From pathogenesis to therapy prospects. Frontiers in Immunology, 13. [Link]

  • Schmid, F., et al. (2021). Quantifying intratumoral immune cells via flow cytometry. (a)... ResearchGate. [Link]

  • Yap, T. A., et al. (2020). Metabolic inhibitors in development for cancer therapy. Nature Reviews Drug Discovery, 19(10), 675-694. [Link]

  • Lemberg, K. M., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. Molecular Cancer Therapeutics. [Link]

  • Lemberg, K. M., et al. (2019). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. PubMed. [Link]

  • National Cancer Institute. (2017). Timing and Sequence Critical for Immunotherapy Combination. National Cancer Institute. [Link]

  • Sharma, P., et al. (2021). Combination Strategies to Augment Immune Check Point Inhibitors Efficacy - Implications for Translational Research. Frontiers in Immunology, 12. [Link]

Sources

Application

Application Notes and Protocols for JHU395: Handling, Storage, and Stability Assessment

Introduction JHU395 is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] As a key research compound in the investigation of metabolic pathways in oncology and neu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

JHU395 is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] As a key research compound in the investigation of metabolic pathways in oncology and neuroscience, the integrity and stability of JHU395 powder are paramount for reproducible and reliable experimental outcomes.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling, storage, and stability assessment of JHU395.

The diazo functional group within JHU395 necessitates specific handling precautions due to the potential for instability, particularly when exposed to light, heat, or acidic conditions.[6][7] These application notes are designed to provide a framework for maintaining the compound's integrity from receipt to experimental use.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of JHU395 is essential for its proper handling and storage.

PropertyValueSource
Chemical Name Isopropyl 6-diazo-5-oxo-2-(((phenyl(pivaloyloxy)methoxy)carbonyl)amino)hexanoate[4][5]
Molecular Formula C₂₂H₂₉N₃O₇MedchemExpress
Molecular Weight 447.48 g/mol [8]
Appearance Viscous LiquidMedchemExpress
Solubility Soluble in DMSO (≥ 100 mg/mL)[1][8]

Safety, Handling, and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for JHU395 is not publicly available, the presence of the diazo group warrants caution. Diazo compounds are known to be potentially toxic and, in some cases, explosive, especially with exposure to heat or shock.[7][9] Therefore, stringent safety protocols are essential.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or latex gloves should be worn at all times. Change gloves immediately if they become contaminated.

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a dust mask is recommended to avoid inhalation.[6]

2.2. Handling Procedures

  • All handling of JHU395 powder should be performed in a well-ventilated chemical fume hood.

  • Avoid the generation of dust.[6][10]

  • Keep the compound away from heat, light, and sources of ignition.[6]

  • Avoid contact with strong oxidizing agents and alkalis, as these may cause exothermic reactions.[6]

  • In case of a spill, carefully collect the material and transfer it to a designated chemical waste container.

2.3. Waste Disposal

Dispose of JHU395 waste in accordance with local, state, and federal regulations. Traces of diazo compounds can be quenched by the addition of acetic acid.[7]

Storage and Stability

Proper storage is critical to prevent the degradation of JHU395 and ensure its long-term stability.

3.1. Storage of Solid JHU395

The following storage conditions are recommended for the solid (viscous liquid) form of JHU395:

TemperatureDurationNotes
-20°CUp to 3 yearsRecommended for long-term storage.
4°CUp to 2 yearsSuitable for shorter-term storage.

For optimal stability, store JHU395 in a tightly sealed container, protected from light and moisture.

3.2. Storage of JHU395 in Solution

Stock solutions of JHU395 are typically prepared in anhydrous dimethyl sulfoxide (DMSO).[4][8]

TemperatureDurationNotes
-80°CUp to 6 monthsPreferred for long-term storage of solutions.
-20°CUp to 1 monthSuitable for short-term storage.

It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Experimental Protocols for Stability Assessment

To ensure the quality of JHU395 for experimental use, it is recommended to periodically assess its stability, especially for older batches or material that may have been exposed to suboptimal conditions.

4.1. Visual Inspection

A simple yet effective initial assessment is a visual inspection of the JHU395 powder. Any change in color or consistency from the initial state should be noted and may indicate degradation.

4.2. Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the intact JHU395 from its potential degradation products, allowing for accurate quantification of the parent compound.

4.2.1. Principle

This protocol utilizes reversed-phase HPLC with UV detection to assess the purity of JHU395. A gradient elution is employed to ensure the separation of compounds with a range of polarities.

4.2.2. Materials

  • JHU395 sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

4.2.3. Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of JHU395 in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 95
      25 95
      26 40

      | 30 | 40 |

  • Data Analysis:

    • Integrate the peak corresponding to JHU395.

    • Calculate the purity of the sample by dividing the peak area of JHU395 by the total peak area of all components in the chromatogram.

    • A decrease in the purity of JHU395 over time indicates degradation.

4.3. ¹H NMR Spectroscopy for Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of JHU395.[11][12]

4.3.1. Principle

This protocol uses ¹H NMR to obtain a spectrum of the JHU395 sample. This spectrum can be compared to a reference spectrum of a known pure sample to identify any structural changes or the presence of impurities.

4.3.2. Materials

  • JHU395 sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR spectrometer

4.3.3. Protocol

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of JHU395 in 0.6 mL of DMSO-d₆.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of pure JHU395.

    • Pay close attention to the chemical shifts and integration of key protons, such as those in the pivaloyloxy and isopropyl groups.

    • The appearance of new signals or changes in the relative integrations of existing signals can indicate the presence of degradation products.

Visualization of Workflows

5.1. JHU395 Handling and Storage Workflow

cluster_receiving Receiving cluster_handling Handling cluster_storage Storage cluster_use Experimental Use Receive Receive JHU395 FumeHood Handle in Fume Hood Receive->FumeHood PPE Wear Appropriate PPE FumeHood->PPE SolutionStorage Solution Storage (-80°C or -20°C) FumeHood->SolutionStorage Dissolving SolidStorage Solid Storage (-20°C or 4°C) PPE->SolidStorage SolidStorage->FumeHood Weighing Experiment Use in Experiments SolidStorage->Experiment SolutionStorage->Experiment

Caption: Workflow for the safe handling and proper storage of JHU395.

5.2. JHU395 Stability Assessment Workflow

cluster_sampling Sampling cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome Sample Obtain JHU395 Sample HPLC HPLC Purity Analysis Sample->HPLC NMR NMR Structural Analysis Sample->NMR Compare Compare to Reference HPLC->Compare NMR->Compare Decision Stable? Compare->Decision Use Proceed with Experiment Decision->Use Yes Discard Discard Unstable Material Decision->Discard No

Caption: Workflow for assessing the stability of JHU395 using HPLC and NMR.

References

  • Lemberg KM, et al. The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor. Mol Cancer Ther. 2020 Feb;19(2):397-408. [Link]

  • MSDS Diazo 1 51 042209. [Link]

  • Judkins J, et al. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. J Neuropathol Exp Neurol. 2021 Apr 10;80(4):336-345. [Link]

  • Material Safety Data Sheet - Diazo Red RC. Cole-Parmer. [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. [Link]

  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJWave.org. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link]

  • Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor. Mol Cancer Ther. 2023 Dec 1;22(12):1449-1459. [Link]

  • Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI. [Link]

  • Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Advances in NMR spectroscopy of small molecules in solution. ResearchGate. [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Assay and Stability Testing. In: Park K. (eds) Biomedical Engineering. Springer, Boston, MA. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. Mol Cancer Ther. 2020 Feb;19(2):397-408. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]

  • Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical and Medical Research. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: JHU395 Solubility &amp; Formulation Guide

Executive Summary & Mechanism The Paradox of JHU395: JHU395 is a "Trojan Horse" prodrug designed specifically to overcome the limitations of its parent compound, 6-diazo-5-oxo-L-norleucine (DON). While DON is hydrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The Paradox of JHU395: JHU395 is a "Trojan Horse" prodrug designed specifically to overcome the limitations of its parent compound, 6-diazo-5-oxo-L-norleucine (DON). While DON is hydrophilic and gastrointestinally toxic, JHU395 is engineered with high lipophilicity (LogP ~2-3) to penetrate the Blood-Brain Barrier (BBB) and gut lining.

The Challenge: The very chemical modifications that make JHU395 effective in vivo (esterification and carbamate masking) render it inherently resistant to dissolution in aqueous media. Successful formulation requires "tricking" the compound into solution using co-solvents or complexation agents without triggering premature hydrolysis of the prodrug moiety.

Formulation Decision Matrix

Before beginning, determine your required concentration and administration route. Use the logic flow below to select the appropriate vehicle.

JHU395_Formulation_Logic Start Start: Define Requirement Conc_Check Target Concentration? Start->Conc_Check Low_Conc < 2.5 mg/mL (Low Dose) Conc_Check->Low_Conc High_Conc > 2.5 mg/mL (High Dose) Conc_Check->High_Conc Method_A Method A: Standard 10% DMSO / 90% PBS Low_Conc->Method_A IV / IP / Oral Route_Check Route of Admin? High_Conc->Route_Check Method_B Method B: Advanced 10% DMSO / 90% (20% SBE-β-CD) Route_Check->Method_B IP / IV (Preferred) Method_C Method C: Lipid 10% DMSO / 90% Corn Oil Route_Check->Method_C Oral (Alternative) Warning Make Fresh Daily. Avoid Freeze/Thaw of Aqueous Mix. Method_A->Warning Method_B->Warning

Figure 1: Decision tree for selecting the optimal JHU395 vehicle based on concentration and administration route.

Detailed Protocols

Method A: Standard Co-Solvent System (Low Concentration)

Best for: In vitro assays or low-dose in vivo (IP/IV) studies (< 2.5 mg/mL). Vehicle: 10% DMSO / 90% PBS (pH 7.4).

  • Stock Preparation: Dissolve JHU395 powder in 100% anhydrous DMSO to create a 25 mg/mL stock solution . Vortex until completely clear.

  • Aqueous Spiking:

    • Place the required volume of PBS (pH 7.4) in a vortexing tube.

    • Critical Step: While vortexing the PBS, slowly add the DMSO stock dropwise.

    • Ratio: 1 part DMSO stock : 9 parts PBS.

  • Validation: Inspect for turbidity. The solution should be clear or slightly opalescent. If cloudy, proceed to Method B.

Method B: Cyclodextrin Complexation (High Concentration)

Best for: High-dose animal studies (> 2.5 mg/mL) requiring stability and reduced precipitation risk. Vehicle: 10% DMSO / 90% (20% SBE-β-CD in Saline).[1]

  • Vehicle Prep: Dissolve 2.0 g of Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in 10 mL of sterile saline. Vortex until clear. Store at 4°C.

  • Stock Preparation: Dissolve JHU395 in 100% DMSO (e.g., 50 mg/mL).

  • Complexation:

    • Add the DMSO stock to the SBE-β-CD vehicle (1:9 ratio).

    • Sonicate: Bath sonicate for 5–10 minutes at ambient temperature to encourage inclusion complex formation.

    • Result: This yields a stable suspension/solution suitable for IP injection.[1]

Troubleshooting & FAQs

Section 1: Solubility & Precipitation

Q: My solution precipitates immediately upon adding PBS. What went wrong? A: This is "solvent shock." JHU395 is hydrophobic.[2][3][4] When a concentrated DMSO drop hits static water, the local DMSO concentration drops rapidly, forcing the drug out of solution before it can disperse.

  • Fix: Always add the DMSO stock into the aqueous buffer while it is essentially moving (vortexing). Never add buffer to the DMSO stock.

  • Advanced Fix: Switch to Method B (Cyclodextrin). The cyclodextrin ring encapsulates the hydrophobic drug molecule, shielding it from the aqueous environment.

Q: Can I use PEG400 or Tween 80 instead of DMSO? A: Yes, but with caution. A common alternative formulation is 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water . However, high PEG concentrations can sometimes affect BBB permeability or metabolic rates in specific animal models. Stick to the DMSO/PBS or DMSO/CD standard established in Rais et al. unless toxicity is observed.[2][3][5][6]

Section 2: Stability & Storage

Q: Can I store the formulated aqueous solution for use later in the week? A: Absolutely not. JHU395 contains ester and carbamate linkages that are susceptible to hydrolysis in aqueous environments, especially at physiological pH.

  • Protocol: Prepare the aqueous formulation immediately before dosing (within 30 minutes).

  • Stock Storage: The dry powder is stable at -20°C. The 100% DMSO stock can be stored at -80°C for up to 6 months, but avoid repeated freeze-thaw cycles.

Q: Why does the protocol specify pH 7.0-7.4? A: Extreme pH (acidic or basic) catalyzes the hydrolysis of the prodrug into DON outside the body. You want the conversion to happen inside the target tissue (via esterases), not in the syringe. Ensure your PBS is strictly pH 7.4.

Section 3: In Vivo Consistency

Q: I see variability in tumor reduction between batches. Could formulation be the cause? A: Yes. If the drug precipitates into a suspension (even micro-precipitates invisible to the naked eye), the bioavailability changes drastically.

  • Check: Use Dynamic Light Scattering (DLS) if available to check particle size, or simply hold the vial against a light source to check for the Tyndall effect (scattering of light by particles).

  • Correction: If you suspect precipitation, switch to the SBE-β-CD vehicle (Method B) to ensure a thermodynamic equilibrium rather than a kinetic one.

Comparative Data: Vehicle Performance

Parameter10% DMSO / PBS10% DMSO / SBE-β-CD10% DMSO / Corn Oil
Max Solubility ~2.5 mg/mL> 5.0 mg/mL> 10 mg/mL
Physical State Metastable SolutionComplexed SolutionSolution
Stability (RT) < 2 Hours~4 Hours> 24 Hours
Route Suitability IV, IP (Low dose)IP, IV (High dose)Oral Gavage
Risk PrecipitationHigh ViscositySlow Absorption

Workflow Visualization

JHU395_Workflow Weigh 1. Weigh JHU395 Dissolve 2. Dissolve in 100% DMSO Weigh->Dissolve Check Clear? Dissolve->Check Prep_Aq 3. Prep Aqueous Phase (PBS or SBE-β-CD) Check->Prep_Aq Yes Sonicate Sonicate (5 min) Check->Sonicate No Combine 4. Combine: Dropwise DMSO into Vortexing Aqueous Prep_Aq->Combine Inspect 5. Inspect: Clear/Opalescent? Combine->Inspect Dose 6. Dose Immediately (<30 mins) Inspect->Dose Yes Inspect->Sonicate Precipitate? Sonicate->Check

Figure 2: Step-by-step bench workflow for minimizing precipitation during JHU395 formulation.

References

  • Rais, R., et al. (2016). Discovery of 6-Diazo-5-oxo-L-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma.[3] Journal of Medicinal Chemistry, 59(18), 8621–8633.

  • Lemberg, K. M., et al. (2019). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor.[1][6] Molecular Cancer Therapeutics, 18(12).

  • Hanaford, A. R., et al. (2019). Orally bioavailable glutamine antagonist prodrug JHU-083 penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma.[7] Translational Oncology, 12(10), 1314–1322.[7] (Note: Discusses the related prodrug series and vehicle strategies).

  • MedChemExpress. JHU395 Product Protocol & Solubility Data.

Sources

Optimization

JHU395 Technical Support Center: Troubleshooting Precipitation in Saline

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for JHU395. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for JHU395. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with JHU395 in saline and other aqueous buffers. Our goal is to explain the underlying scientific principles and provide actionable solutions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users.

Q1: Why did my JHU395 precipitate immediately upon dilution into saline or Phosphate-Buffered Saline (PBS)?

This is the most frequent challenge and is almost always due to the physicochemical properties of JHU395. It is a highly lipophilic (hydrophobic) molecule, a property intentionally designed to improve its membrane permeability as a prodrug.[1][2] Its calculated logP (clogP) is 2.75, in stark contrast to its active metabolite DON, which is hydrophilic (clogP -2.5).[2] When a concentrated stock solution of a lipophilic compound in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the solvent environment changes drastically, causing the compound to "crash out" of solution.

Potential Causes & Immediate Solutions:

  • Cause A: Exceeded Aqueous Solubility Limit: JHU395 has very poor intrinsic solubility in water. The final concentration you are trying to achieve likely exceeds its solubility limit in the final saline/buffer, even with a small percentage of a co-solvent like DMSO.

    • Solution: Re-evaluate your target concentration. If possible, test a lower final concentration. For many in vitro assays, JHU395 shows activity in the low micromolar (µM) range, which may be more achievable in solution.[3][4]

  • Cause B: Improper Dilution Technique: Adding the DMSO stock directly and quickly into the saline creates localized supersaturation, leading to instantaneous precipitation.[5]

    • Solution: Follow the Standard Dilution Method (Protocol 2) detailed below, which involves adding the stock solution drop-wise to the saline while vortexing to ensure rapid and uniform dispersion.[5]

  • Cause C: Low Temperature of Saline: The solubility of most compounds, including JHU395, is temperature-dependent.[6] Using cold or refrigerated saline will significantly decrease the solubility and promote precipitation.

    • Solution: Always use saline that has been pre-warmed to your experimental temperature (e.g., 37°C for cell culture) or at least to room temperature.[5]

Q2: My JHU395 solution was clear initially but became cloudy or formed a precipitate over time. What's happening?

This phenomenon, known as delayed precipitation, suggests that you have created a thermodynamically unstable, supersaturated solution.

Potential Causes & Immediate Solutions:

  • Cause A: Slow Crystallization: While initially dispersed, the molecules are slowly aggregating and crystallizing out of the solution. This is common when working near the edge of a compound's solubility limit.[7]

    • Solution: Prepare the final working solution immediately before use.[8] Do not store diluted aqueous solutions of JHU395.

  • Cause B: Temperature Fluctuation: If the solution was prepared at room temperature and then stored at 4°C or placed on ice, the decrease in temperature will reduce solubility and cause the compound to precipitate.

    • Solution: Maintain a constant temperature for your final solution and use it promptly.

  • Cause C: Buffer Interaction: The specific ions in your buffer can impact solubility. Phosphate ions in PBS, for instance, can sometimes reduce the solubility of small molecules compared to a simple sodium chloride solution.[9]

    • Solution: If your experiment allows, try preparing the JHU395 solution in a simple sterile saline (0.9% NaCl) and compare the stability.

Q3: What is the best way to prepare and store a JHU395 stock solution?

Proper stock solution preparation is the foundation for a successful experiment.

Answer: The recommended solvent for JHU395 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][8]

  • Concentration: A stock concentration of 100 mg/mL in DMSO has been reported.[8] However, preparing a stock in the 10-20 mM range is often more practical for routine dilutions.

  • Quality of DMSO: It is critical to use fresh, anhydrous (water-free) DMSO. DMSO is hygroscopic (absorbs moisture from the air), and water contamination can significantly reduce the solubility of hydrophobic compounds like JHU395.[8]

  • Storage: Store the DMSO stock solution in small, single-use aliquots in tightly sealed vials at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[10] This practice avoids repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

Q4: The precipitation persists even with proper technique. What advanced formulation strategies can I try?

When standard dilution is insufficient, more advanced formulation vehicles, often used for in vivo studies, can be adapted. These introduce co-solvents and surfactants to create a more stable microenvironment for the lipophilic compound.

Answer: Several multi-component vehicle systems have been successfully used for JHU395. The choice depends on the tolerance of your specific experimental system (e.g., cell line toxicity, in vivo administration route).

  • Strategy A: Co-solvents and Surfactants: This approach uses agents like PEG300 (a co-solvent) and Tween 80 (a non-ionic surfactant) to create micelles or micro-emulsions that encapsulate JHU395. A published formulation involves a sequential mix of DMSO, PEG300, Tween 80, and finally an aqueous solution.[8] See Protocol 3 for a detailed method.

  • Strategy B: Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming a water-soluble inclusion complex.[7] A formulation using SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline has been reported for JHU395, though it may form a suspension rather than a perfectly clear solution.[10]

  • Strategy C: Oil-based Vehicle: For certain applications like oral or intraperitoneal injections, an oil-based vehicle can be used. A clear solution of JHU395 (≥2.5 mg/mL) has been achieved in a mixture of 10% DMSO and 90% corn oil.[10]

Troubleshooting Flowchart

This diagram provides a logical path to diagnose and solve JHU395 precipitation issues.

G start Precipitate Observed in Saline check_stock Is stock solution in anhydrous DMSO clear? start->check_stock check_dilution How was the dilution performed? check_stock->check_dilution Yes stock_bad ACTION: Re-dissolve stock. Use fresh, anhydrous DMSO. Consider gentle warming/sonication. check_stock->stock_bad No improper_mix CAUSE: Local Supersaturation ACTION: Follow Protocol 2. Add stock slowly to vortexing saline. check_dilution->improper_mix Added stock quickly proper_mix proper_mix check_dilution->proper_mix Drop-wise with vortexing check_conditions What were the conditions? temp_issue CAUSE: Low Temperature ACTION: Pre-warm saline to RT or 37°C before use. check_conditions->temp_issue Saline was cold conc_issue CAUSE: Concentration exceeds solubility. Final DMSO % is too low. check_conditions->conc_issue All conditions optimal proper_mix->check_conditions solution_node conc_issue->solution_node Solutions solution_1 1. Lower final JHU395 concentration. solution_node->solution_1 solution_2 2. Increase final DMSO % (check assay tolerance, typ. <0.5%). solution_node->solution_2 solution_3 3. Use Advanced Formulation (Protocol 3: Co-solvents/Surfactants). solution_node->solution_3

Caption: A logical workflow for troubleshooting JHU395 precipitation.

Validated Experimental Protocols

Protocol 1: Preparation of a High-Concentration JHU395 Stock Solution
  • Preparation: Allow the vial of JHU395 and a sealed bottle of anhydrous DMSO (e.g., Sigma-Aldrich, Cat# D2650 or equivalent) to come to room temperature.

  • Calculation: Determine the volume of DMSO required to achieve your target stock concentration (e.g., 10 mM or 100 mg/mL).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the JHU395 vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[10]

  • Inspection: Visually confirm that the solution is completely clear with no visible particulates.

  • Aliquoting & Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store immediately at -80°C.

Protocol 2: Standard Dilution Method for JHU395 into Saline/Buffer

This protocol minimizes shock precipitation by ensuring rapid dispersion.

G cluster_0 Preparation cluster_1 Dilution cluster_2 Final Steps p1 1. Thaw JHU395 DMSO Stock p2 2. Pre-warm Saline (e.g., 37°C) d1 3. Place Saline on Vortex Mixer p2->d1 d2 4. Set to Medium Speed d1->d2 d3 5. Add Stock Drop-wise into the Vortex d2->d3 f1 6. Vortex for 30s Post-Addition d3->f1 f2 7. Visually Inspect for Clarity f1->f2 f3 8. Use Immediately f2->f3

Caption: Recommended workflow for diluting JHU395 stock into saline.
Protocol 3: Advanced Formulation using Co-solvents and Surfactants

This protocol is adapted from a published vehicle formulation and should be tested for compatibility with your specific experimental system.[8] The ratio provided is for a final solution containing 5% DMSO, 40% PEG300, and 5% Tween 80.

  • Thaw/Prepare: Bring JHU395 DMSO stock, PEG300, Tween 80, and sterile ddH₂O (or saline) to room temperature.

  • Step 1: In a sterile conical tube, add 400 µL of PEG300.

  • Step 2: To the PEG300, add 50 µL of your concentrated JHU395 DMSO stock solution. Vortex until the solution is completely clear.

  • Step 3: To the DMSO/PEG300 mixture, add 50 µL of Tween 80. Vortex again until the solution is clear and homogenous.

  • Step 4: Slowly, while vortexing , add 500 µL of sterile ddH₂O or saline to the mixture to bring the final volume to 1 mL.

  • Finalization: Vortex the final solution for an additional 30 seconds. This solution should be used immediately for optimal results.[8]

Summary of Formulation Strategies

Formulation VehicleComponentsReported Conc. / OutcomeBest ForReference
Standard Dilution DMSO (typically <1%) in Saline/PBSConcentration-dependent; risk of precipitationIn vitro assays tolerant to low % DMSO[3][5]
Oil-Based 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (Clear Solution)In vivo (Oral, IP)[10]
Co-solvent/Surfactant 5% DMSO, 40% PEG300, 5% Tween 80, 50% WaterVehicle is stable; use immediatelyIn vivo (Parenteral), challenging in vitro cases[8]
Cyclodextrin 10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (Suspended Solution)In vivo where suspensions are acceptable[10]

References

  • Vertex AI Search Grounding. (n.d.). PH and Solvent Effect on Drug Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Selleck Chemicals. (n.d.). JHU395 | Glutaminase antagonist.
  • Al-Kassas, R., et al. (n.d.). Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets.... PMC.
  • SciSpace. (n.d.). The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs....
  • Jeon, J.Y. (2007). Effect of Ionic Strength and pH on the Dissolution Rate of Diltiazem Hydrochloride Modified Release Tablets. J. Kor. Soc. Health-Syst. Pharm.
  • MedchemExpress.com. (n.d.). JHU395 | Glutamine Antagonist Prodrug.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Reyes-Hernandez, M., et al. (n.d.). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. PMC.
  • Lemberg, K.M., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. Molecular Cancer Therapeutics.
  • Reyes-Hernandez, M., et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. ResearchGate.
  • Synapse. (2023). JHU-395 - Drug Targets, Indications, Patents.
  • ResearchGate. (n.d.). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor | Request PDF.
  • Reyes-Hernandez, M., et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. PubMed.
  • Benchchem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays.
  • Lemberg, K.M., et al. (2019). The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor. PMC.
  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Benchchem. (n.d.). Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate. (2022, October 19). Preventing PBS precipitation in LCMS?.
  • ResearchGate. (2024, July 23). Doxorubicin hydrochloride precipitation problem in PBS.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • SpringerLink. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC.
  • Reddit. (2021, August 21). Issues with PBS lately? : r/labrats.

Sources

Troubleshooting

Technical Support Center: Optimizing JHU395 Protocols for Murine Models

Current Status: Operational Agent: Senior Application Scientist Subject: Reducing Weight Loss & Toxicity in JHU395-Treated Mice Core Directive & Executive Summary JHU395 is a brain-penetrant prodrug of 6-Diazo-5-oxo-L-no...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Subject: Reducing Weight Loss & Toxicity in JHU395-Treated Mice

Core Directive & Executive Summary

JHU395 is a brain-penetrant prodrug of 6-Diazo-5-oxo-L-norleucine (DON) .[1][2][3][4][5][6] Unlike the parent compound DON, which causes severe systemic toxicity (particularly gastrointestinal), JHU395 is designed to be stable in plasma and preferentially cleaved into active DON within the central nervous system (CNS) and tumor microenvironment.

The Challenge: Despite this targeting, weight loss remains the primary dose-limiting toxicity. This is often due to "leakage" of active DON into the periphery or metabolic suppression of the gut mucosa, leading to anorexia and dehydration.

The Solution: Minimizing weight loss requires a three-pronged approach: Precision Dosing (Intermittent vs. Daily), Vehicle Optimization , and Proactive Supportive Care .

Troubleshooting & FAQs
Category A: Weight Loss & Toxicity Management

Q: My mice lost >15% body weight within 5 days of starting treatment. Should I stop? A: Immediate Action Required.

  • Pause Dosing: Stop JHU395 immediately. Do not resume until weight rebounds to >90% of baseline.

  • Assess the Regimen: Are you using the Daily Oral protocol or the Intermittent IP protocol?

    • Daily Oral: If dosing >1.2 mg/kg daily, you are likely exceeding the gut's recovery threshold. Switch to the "Induction/Maintenance" schedule (see Protocol Section).

    • Intermittent IP: If dosing 15 mg/kg twice weekly, ensure at least 3 days between doses (e.g., Tuesday/Friday).

  • Hydration: Administer 1 mL of sterile saline (0.9% NaCl) subcutaneously (SC) daily until weight stabilizes.

Q: The mice look hunched and have piloerection but weight loss is only 5%. Is this acceptable? A: This is a warning sign of metabolic stress or mucositis.

  • Mechanism: Glutamine antagonism inhibits rapid cell division in the gut crypts. Piloerection suggests abdominal discomfort.

  • Intervention: Do not wait for weight loss. Introduce DietGel® Recovery or wet mash (powdered chow mixed with water) immediately. The goal is to bypass the mechanical effort of chewing dry chow while the gut lining repairs.

Q: Is the weight loss due to the drug or the vehicle? A: JHU395 is highly lipophilic and requires solvents like DMSO or Ethanol/Tween.

  • Validation Test: Run a vehicle-only control group. If vehicle mice lose >5% weight, your solvent concentration is too high.

  • Standard Limit: Final DMSO concentration should not exceed 10% for IP injections. For oral gavage, ensure the Ethanol/Tween content is <5% total volume if possible, or use the specific MPNST formulation (see Formulation Protocol).

Category B: Formulation & Stability

Q: My JHU395 precipitates out of solution when I add saline. What went wrong? A: JHU395 is hydrophobic. You likely added the aqueous phase too quickly.

  • Correct Method: Dissolve JHU395 completely in the organic solvent (DMSO or Ethanol) first. Then, add the aqueous buffer (PBS/Saline) dropwise while vortexing vigorously. This creates a stable suspension/emulsion rather than large crystals.

  • Stability: Prepare fresh. Prodrugs can hydrolyze in aqueous solution over time, releasing free DON systemically (increasing toxicity).

Experimental Protocols
Protocol A: Formulation Strategies
ComponentOral Gavage (MPNST Model) IP Injection (Medulloblastoma Model)
Primary Solvent 2.5% Ethanol100% DMSO (Stock)
Surfactant 1% Tween-80N/A
Diluent PBS (Phosphate Buffered Saline)Dilute with PBS prior to injection (if solubility permits) or inject small vol. DMSO
Preparation Mix EtOH + Tween + JHU395. Add PBS.[4][7]Dissolve in DMSO.[3][8]
Stability Use immediately.Store stock at -80°C.
Protocol B: Dosing Regimens (Efficacy vs. Safety)

Choose the regimen based on your tumor model. Do not mix these metrics.

ParameterRegimen 1: Brain Tumor (Aggressive) Regimen 2: Peripheral/Nerve (Conservative)
Target Medulloblastoma, GlioblastomaMPNST, Peripheral Solid Tumors
Route Intraperitoneal (IP)Oral Gavage (PO)
Dose 15 mg/kg 1.2 mg/kg (Induction) -> 0.5 mg/kg (Maintenance)
Frequency Twice Weekly (e.g., Tue/Fri)Daily (5 days induction, then maintenance)
Rationale High pulse dose drives drug across BBB; rest days allow gut recovery.Low continuous dose suppresses metabolism without gut ablation.
Expected Weight Loss ~10% transient (rebounds on off-days)<5-10% stable
Visualizing the Mechanism & Troubleshooting
Diagram 1: Mechanism of Action & Targeting

This diagram illustrates why JHU395 is safer than DON, but also where the "leakage" causing weight loss occurs.

JHU395_Mechanism cluster_Plasma Systemic Circulation (Plasma) cluster_CNS Target Tissue (Brain/Tumor) JHU395_Plasma JHU395 (Prodrug) [Stable/Inert] DON_Plasma Free DON [Toxic] JHU395_Plasma->DON_Plasma Minor Hydrolysis (Cause of GI Toxicity) JHU395_CNS JHU395 (Crosses BBB) JHU395_Plasma->JHU395_CNS High BBB Penetration Enzymes Intracellular Esterases/Proteases JHU395_CNS->Enzymes DON_Active Active DON Enzymes->DON_Active Cleavage Glutamine Glutamine Metabolism DON_Active->Glutamine Inhibits

Caption: JHU395 remains largely inert in plasma (blue) to spare toxicity, crossing the BBB to release active DON (green) in the tumor. Minor plasma hydrolysis (red dashed) causes the observed weight loss.

Diagram 2: Weight Loss Management Decision Tree

Follow this logic flow when monitoring treated mice.

Weight_Management Start Monitor Weight Daily Check_Loss Weight Loss %? Start->Check_Loss Green_Zone < 5% Loss (Safe) Check_Loss->Green_Zone <5% Yellow_Zone 5 - 15% Loss (Warning) Check_Loss->Yellow_Zone 5-15% Red_Zone > 15% Loss (Critical) Check_Loss->Red_Zone >15% Action_Green Continue Protocol Standard Monitoring Green_Zone->Action_Green Action_Yellow 1. Add DietGel/Wet Mash 2. SC Saline (1mL) 3. Monitor Q12H Yellow_Zone->Action_Yellow Action_Red 1. STOP Dosing 2. Daily Hydration 3. Resume at 50% dose only after recovery Red_Zone->Action_Red

Caption: Standardized decision matrix for JHU395 toxicity management. Intervention thresholds are set at 5% (supportive care) and 15% (dose interruption).

Quantitative Data Summary

The following data summarizes expected outcomes based on validated studies (Pham et al., 2021; Rais et al., 2019).

MetricJHU395 (Optimized) DON (Parent Drug) Vehicle Control
Brain:Plasma Ratio 0.66 - 1.0 (High CNS entry)< 0.1 (Poor CNS entry)N/A
Max Tolerated Dose 15 mg/kg (IP, BIW)~0.6 mg/kg (Daily)N/A
Weight Loss Profile ~10% nadir, reversible>20% progressive (Toxic)< 2%
Median Survival 45 Days (Medulloblastoma)26 Days (Ineffective/Toxic)24-26 Days

Note: JHU395 allows for a significantly higher molar equivalent of DON to be delivered to the brain with manageable toxicity compared to the parent compound.

References
  • Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. [1][2][3][4][5]

    • Source: Journal of Neuropathology & Experimental Neurology (2021).[1][4]

    • Context: Establishes the 15 mg/kg IP twice weekly protocol and demonstrates the brain-to-plasma r
    • URL:[Link]

  • The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. [6][8]

    • Source: Molecular Cancer Therapeutics (2020).[6][9]

    • Context: Establishes the Oral Dosing (1.2 mg/kg -> 0.5 mg/kg) protocol and safety profile for peripheral tumors.
    • URL:[Link][10]

  • Discovery of JHU395: Design, Synthesis, and Metabolism.

    • Source: Johns Hopkins Medicine / ResearchGate (Associated D
    • Context: Details the chemical modification of DON to cre
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: JHU395 vs. CB-839 (Telaglenastat)

Executive Summary & Strategic Positioning This guide provides a rigorous technical comparison between CB-839 (Telaglenastat) and JHU395 . While both compounds target glutamine metabolism—a critical vulnerability in MYC-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

This guide provides a rigorous technical comparison between CB-839 (Telaglenastat) and JHU395 . While both compounds target glutamine metabolism—a critical vulnerability in MYC-driven and metabolic-stress-adapted cancers—they represent fundamentally different medicinal chemistry strategies.

  • CB-839 is a highly selective, reversible, allosteric inhibitor of Glutaminase 1 (GLS1) .[1] It is the current clinical standard for systemic glutamine inhibition but suffers from poor Blood-Brain Barrier (BBB) penetrance.

  • JHU395 is a "Trojan Horse" lipophilic prodrug of 6-diazo-5-oxo-L-norleucine (DON) . It is engineered specifically to cross the BBB and release the active glutamine antagonist (DON) within the CNS and tumor tissue. Unlike CB-839, JHU395 (via DON) inhibits a broad spectrum of glutamine-utilizing enzymes, not just GLS1.

Key Takeaway: Choose CB-839 for specific dissection of GLS1 dependence in systemic solid tumors (RCC, TNBC). Choose JHU395 for CNS-localized tumors (Glioblastoma, Medulloblastoma) where BBB penetration and broad metabolic blockade (purine/pyrimidine synthesis inhibition) are required.

Mechanistic Architecture

CB-839: Allosteric Specificity

CB-839 binds to an allosteric site on the GLS1 tetramer, distinct from the glutamate active site. This stabilizes the enzyme in an inactive conformation.

  • Target: Kidney-type Glutaminase (KGA) and Glutaminase C (GAC).[1]

  • Selectivity: Does not inhibit GLS2 (liver-type) or other glutamine-utilizing enzymes (e.g., amidotransferases).

  • Limitation: Cancer cells can bypass GLS1 inhibition via compensatory pathways (e.g., amidotransferase upregulation).

JHU395: The CNS-Targeted Prodrug Strategy

JHU395 is pharmacologically inert in plasma. Its lipophilic moieties allow rapid equilibration across the BBB. Once intracellular (in the brain/tumor), esterases cleave the promoieties, releasing DON .

  • Active Agent: DON (Glutamine analog).[2][3]

  • Target: Irreversible alkylation of all glutamine-utilizing enzymes (GLS1, GLS2, FGAM synthase, CTP synthase, NAD+ synthase).

  • Advantage: Prevents metabolic escape routes; high CNS accumulation.

Mechanistic Pathway Diagram

G cluster_blood Systemic Circulation (Plasma) cluster_bbb Blood-Brain Barrier cluster_cns CNS / Tumor Cytosol CB839_Plasma CB-839 (Systemic) BBB Endothelial Tight Junctions CB839_Plasma->BBB High Binding JHU395_Plasma JHU395 (Inert Prodrug) JHU395_Plasma->BBB Lipophilic CB839_CNS CB-839 (Low Penetration) BBB->CB839_CNS Restricted Transport JHU395_CNS JHU395 BBB->JHU395_CNS Passive Diffusion GLS1 GLS1 Enzyme CB839_CNS->GLS1 Allosteric Inhibition DON DON (Active Warhead) JHU395_CNS->DON Esterase Cleavage DON->GLS1 Irreversible Alkylation Nucleotide Purine/Pyrimidine Synthesis DON->Nucleotide Blockade TCA TCA Cycle Anaplerosis GLS1->TCA Glutamate Flux

Figure 1: Comparative Mechanism of Action. Note JHU395's ability to cross the BBB and release DON for multi-target inhibition, whereas CB-839 is restricted to GLS1 inhibition and shows poor CNS penetrance.

Performance Data Comparison

The following data aggregates findings from preclinical studies in Medulloblastoma (MB), Glioblastoma (GBM), and Triple-Negative Breast Cancer (TNBC).

FeatureCB-839 (Telaglenastat)JHU395 (DON Prodrug)
Primary Target GLS1 (KGA/GAC) OnlyBroad Glutamine Antagonist (GLS, Nucleotide Synth.)
Binding Mode Reversible, AllostericIrreversible (Active metabolite DON)
Brain:Plasma Ratio < 0.05 (Poor)~0.66 - 1.0 (High)
IC50 (Enzymatic) ~23 nM (GLS1 specific)N/A (Prodrug); DON IC50 ~300 nM (GLS1)
Cellular IC50 (High MYC) 10–100 nM (Sensitive lines)0.25–0.5 µM (Medulloblastoma lines)
Systemic Toxicity Low (GI spared)Low (GI spared due to prodrug design)
Metabolic Impact Reduces Glutamate/GSHReduces Glutamate, GSH, and Nucleotides
Key Indication RCC, TNBC (Systemic)Medulloblastoma, MPNST, GBM (CNS)

Critical Insight: In MYC-driven Medulloblastoma models, JHU395 demonstrated superior efficacy compared to systemic DON because it achieves high intratumoral concentrations without the dose-limiting mucositis associated with systemic glutamine antagonism.

Experimental Protocols

To validate these compounds in your lab, use the following self-validating workflows.

Protocol A: Differential Glutaminase Inhibition Assay (In Vitro)

Objective: Distinguish between specific GLS1 inhibition (CB-839) and broad antagonism (JHU395/DON) using a coupled enzyme assay.

Reagents:

  • Recombinant Human GLS1 (GAC isoform).

  • Recombinant Human GLS2 (Liver isoform).

  • Substrate: L-Glutamine (20 mM).

  • Detection: Glutamate Dehydrogenase (GDH) + NAD+.

  • Compounds: CB-839 (dissolved in DMSO), JHU395 (must be pre-cleaved or use DON as positive control for mechanism).

Workflow:

  • Enzyme Prep: Dilute GLS1 and GLS2 to 10 nM in Assay Buffer (50 mM Tris-HCl pH 8.0, 100 mM Phosphate). Note: Phosphate is required for GLS activation.

  • Compound Incubation: Incubate enzymes with CB-839 (0.1 nM – 1 µM) for 15 mins at RT.

  • Reaction Start: Add Glutamine mix containing GDH and NAD+.

  • Kinetic Read: Measure NADH production at Absorbance 340nm every 30 seconds for 20 mins.

  • Validation Check:

    • CB-839 should inhibit GLS1 >90% but show 0% inhibition of GLS2 .

    • DON (active JHU395 metabolite) should inhibit both GLS1 and GLS2 .

Protocol B: In Vivo Brain Penetration & Cleavage Assessment

Objective: Verify JHU395's "prodrug" capability versus CB-839's exclusion.

Reagents:

  • Animal Model: C57BL/6 mice or Nude mice with orthotopic xenograft.

  • Dosing: JHU395 (1 mg/kg, p.o.) vs. CB-839 (200 mg/kg, p.o.).

  • Analysis: LC-MS/MS.

Step-by-Step Workflow:

  • Administration: Administer compounds via oral gavage.

  • Time-Course: Euthanize animals at T=1h, 4h, and 24h.

  • Perfusion (Critical): Transcardial perfusion with cold PBS is mandatory to remove blood from brain capillaries. Failure to perfuse will result in false positives from plasma drug contamination.

  • Tissue Homogenization:

    • Brain: Homogenize in methanol/water (80:20).

    • Plasma: Centrifuge blood, collect supernatant, precipitate proteins with methanol.

  • LC-MS/MS Analysis:

    • Target 1: Intact JHU395 (Parent).

    • Target 2: Free DON (Active Metabolite).

    • Target 3: CB-839.[1][4][5][6][7]

  • Calculation:

    • Calculate

      
      .[8][9]
      
    • Success Criteria: JHU395 group should show low levels of intact prodrug in brain but micromolar levels of DON .[9] CB-839 group should show negligible brain levels despite high plasma exposure.

Experimental Workflow Diagram

Experiment cluster_groups Treatment Groups start Start: Drug Administration GroupA Group A: CB-839 (200 mg/kg p.o.) start->GroupA GroupB Group B: JHU395 (1 mg/kg p.o.) start->GroupB perfusion Step 2: Transcardial Perfusion (Remove blood from CNS) GroupA->perfusion GroupB->perfusion extraction Step 3: Tissue Extraction (MeOH:H2O 80:20) perfusion->extraction analysis Step 4: LC-MS/MS Analysis extraction->analysis result_A Result A: High Plasma CB-839 Low Brain CB-839 analysis->result_A result_B Result B: Low Plasma DON High Brain DON analysis->result_B

Figure 2: Pharmacokinetic Validation Workflow. The perfusion step is critical for accurate BBB penetration data.

Synthesis & Recommendations

When to use CB-839:
  • Target: You are studying systemic solid tumors (Kidney, Breast, Lung).

  • Pathway: You need to specifically isolate the role of the GLS1 enzyme without affecting nucleotide synthesis or GLS2.

  • Clinical Relevance: You are modeling current Phase II clinical trial combinations (e.g., with PD-1 inhibitors).

When to use JHU395:
  • Target: You are studying CNS malignancies (Glioblastoma, Medulloblastoma) or Peripheral Nerve Sheath Tumors.

  • Pathway: You require broad metabolic blockade . JHU395 (via DON) shuts down the "metabolic flexibility" that allows tumors to survive GLS1-specific inhibition.

  • Mechanism: You need to prove that a prodrug strategy can overcome the BBB, which CB-839 cannot do effectively.

References

  • Pham, K., et al. (2021). "Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis."[9] Journal of Neuropathology & Experimental Neurology.

  • Lemberg, K. M., et al. (2019).[2] "The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor."[2][10] Molecular Cancer Therapeutics.[8]

  • Gross, M. I., et al. (2014). "Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer." Molecular Cancer Therapeutics.[8]

  • Rais, R., et al. (2016). "Discovery of a novel prodrug of the glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON) with improved therapeutic index." Journal of Medicinal Chemistry.

  • Harding, J. J., et al. (2021). "A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with advanced solid tumors." Clinical Cancer Research.

Sources

Comparative

comparative efficacy of JHU395 vs DON in vivo

Comparative Efficacy Guide: JHU395 vs. 6-Diazo-5-oxo-L-norleucine (DON)[1][2][3] Executive Summary: The Prodrug Revolution Verdict: JHU395 represents a critical pharmacological evolution of the classic glutamine antagoni...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: JHU395 vs. 6-Diazo-5-oxo-L-norleucine (DON)[1][2][3]

Executive Summary: The Prodrug Revolution

Verdict: JHU395 represents a critical pharmacological evolution of the classic glutamine antagonist DON . While DON exhibits potent anti-tumor activity, its clinical utility has been historically crippled by dose-limiting gastrointestinal (GI) toxicity and poor blood-brain barrier (BBB) permeability.

JHU395 is a specific "prodrug" design that remains inert in plasma but is metabolically activated within target tissues (tumors and brain). This mechanism decouples efficacy from toxicity, creating a therapeutic window that DON cannot achieve as a monotherapy.

Key Differentiator:

  • DON: Systemic distribution

    
     High GI toxicity + Low Brain/Tumor accumulation.
    
  • JHU395: Targeted distribution

    
     Low GI toxicity + High Brain/Tumor accumulation.
    

Mechanistic Foundation: The Prodrug Logic

To understand the efficacy gap, one must understand the delivery failure of DON and the "Trojan Horse" mechanism of JHU395.

  • The Target: Glutamine Amidotransferases.[4][5] Both drugs ultimately inhibit these enzymes, starving highly metabolic cancer cells of the nitrogen needed for nucleotide (Purine/Pyrimidine) and amino acid biosynthesis.

  • The Problem (DON): DON is hydrophilic and rapidly cleared or taken up by the gut epithelium (which is highly glutamine-dependent), causing mucositis before therapeutic levels reach the tumor or brain.

  • The Solution (JHU395): JHU395 is modified with two promoeities (an amine-masking group and a carboxylate-masking group) to make it lipophilic and plasma-stable .[5][6] It crosses the BBB and tumor cell membranes via passive diffusion. Once inside, ubiquitous intracellular esterases cleave the masks, releasing active DON in situ.

Diagram 1: Prodrug Activation Pathway

JHU395_Mechanism cluster_plasma Plasma / Systemic Circulation cluster_tissue Target Tissue (Tumor / Brain) cluster_gut Off-Target (Gut Epithelium) JHU_Plasma JHU395 (Inert Prodrug) [Lipophilic & Stable] DON_Plasma DON (Active Drug) [Hydrophilic & Toxic] JHU_Plasma->DON_Plasma Minimal Conversion JHU_Cell Intracellular JHU395 JHU_Plasma->JHU_Cell Passive Diffusion (High Permeability) DON_Cell Active DON (Accumulated) DON_Plasma->DON_Cell Poor Uptake/BBB Penetration DON_Gut DON Accumulation (Toxicity) DON_Plasma->DON_Gut High Uptake JHU_Cell->DON_Cell Cleavage Targets Glutamine Amidotransferases (Inhibited) DON_Cell->Targets Irreversible Inhibition Enzymes Intracellular Esterases Enzymes->JHU_Cell

Caption: JHU395 acts as a metabolic "Trojan Horse," crossing barriers inertly before releasing active DON specifically within target cells, avoiding systemic toxicity.

Pharmacokinetics & Biodistribution Data

The efficacy of JHU395 is defined by its Partition Coefficient . The following data aggregates findings from murine models (MPNST and Medulloblastoma) comparing equimolar administration.

Table 1: PK Parameters (Murine Models)

ParameterDON (Parent)JHU395 (Prodrug)Performance Shift
Plasma Stability N/A (Active)High (>80% intact at 1hr)Prevents premature release
Brain-to-Plasma Ratio ~0.151.38 ~9-10x Increase
CSF-to-Plasma Ratio 0.0380.28~7x Increase
Tumor-to-Plasma Ratio < 1.0 (Poor retention)2.5 : 1 Significant Tumor Accumulation
Gut-to-Plasma Ratio High (Accumulates)0.20 Sparing of GI Tract
Primary Elimination Renal/MetabolicMetabolic conversion to DONControlled Release

Critical Insight: In head-to-head studies, JHU395 delivered active GA (Glutamine Antagonist) to tumors with over 2-fold higher exposure than plasma, whereas DON accumulates preferentially in the gut.

In Vivo Efficacy Comparison

Case Study A: Malignant Peripheral Nerve Sheath Tumor (MPNST)
  • Model: Murine flank MPNST (sNF96.2).

  • Dosing: JHU395 (1.2 mg/kg p.o.[5][6][7] daily x 5 days, then 0.5 mg/kg maintenance).[6][7]

  • Result:

    • Vehicle: Tumor volume reached ~1695 mm³.[7]

    • JHU395: Tumor volume restricted to ~1045 mm³ (p ≤ 0.05).[7]

    • Toxicity: JHU395 mice maintained weight (within 10% of baseline).[6][7] DON at equivalent efficacious doses typically causes severe weight loss (>20%) requiring euthanasia.

Case Study B: MYC-Driven Medulloblastoma (Brain Tumor)
  • Model: Orthotopic xenografts (D425MED).

  • Challenge: The Blood-Brain Barrier (BBB) prevents DON from reaching the tumor effectively.

  • Result (Survival):

    • Vehicle: Median survival 26 days.

    • JHU395: Median survival 45 days (p < 0.001).[1][2][3][8][9]

  • Mechanism: JHU395 achieved micromolar concentrations of DON in the brain, inducing apoptosis in high-MYC tumor cells while sparing normal cerebellum tissue.[1]

Diagram 2: Comparative Efficacy Workflow

Efficacy_Comparison cluster_don DON (Traditional) cluster_jhu JHU395 (Optimized) DON_Dose Dose: DON (Low) DON_Result Result: Inadequate Tumor Levels Reason: Dose limited by GI Toxicity DON_Dose->DON_Result DON_Outcome Outcome: Poor Survival / TGI DON_Result->DON_Outcome JHU_Dose Dose: JHU395 (1.2 mg/kg) JHU_Mech Mechanism: High Lipophilicity (Crosses BBB/Tumor Membrane) JHU_Dose->JHU_Mech JHU_Result Result: High Intratumoral DON Low Gut DON JHU_Mech->JHU_Result JHU_Outcome Outcome: Significant TGI Extended Survival (45 vs 26 days) JHU_Result->JHU_Outcome

Caption: JHU395 overcomes the "toxicity-efficacy trade-off" inherent to DON, allowing for effective dosing that suppresses tumor growth and extends survival.[1][4]

Detailed Experimental Protocols

To replicate these findings, strictly adhere to the formulation and dosing standards below.

Protocol A: Formulation & Preparation

JHU395 is lipophilic.[1][2][3][5][6][7][8][9][10] Do not use aqueous saline alone.

  • Vehicle: 10% DMSO + 90% Corn Oil (for oral gavage) OR PBS + 1% Tween-80 + 2.5% Ethanol.

  • Preparation:

    • Dissolve JHU395 powder in DMSO first to create a stock.

    • Slowly add the secondary carrier (Corn Oil or PBS/Tween) while vortexing to prevent precipitation.

    • Sonicate if necessary to ensure a clear solution/uniform suspension.

Protocol B: In Vivo Efficacy Study (MPNST/Medulloblastoma)

Objective: Measure Tumor Growth Inhibition (TGI) and Survival.[4]

  • Implantation: Implant tumor cells (e.g.,

    
     cells) into the flank (MPNST) or cranium (Medulloblastoma) of athymic nude mice.
    
  • Randomization: When tumors reach ~100-300 mm³ (flank) or 3-5 days post-implant (brain), randomize mice into two groups (n=10/group).

  • Dosing Regimen (Standard):

    • Group 1 (Vehicle): Vehicle solution p.o. daily.

    • Group 2 (JHU395): 1.2 mg/kg p.o.[5][6][7] daily for Days 1-5 (Induction), followed by 0.5 mg/kg p.o. daily (Maintenance) for 9+ days.

    • Note: Intraperitoneal (IP) dosing at 5-20 mg/kg is an alternative for acute PK studies but oral is preferred for chronic efficacy.

  • Monitoring:

    • Efficacy: Measure tumor volume (caliper) every 2-3 days.

    • Toxicity (Crucial): Weigh mice daily.

      • Validation: JHU395 mice should lose <10% body weight. If weight loss >20%, the protocol is invalid (potential formulation error or overdosing).

  • Endpoint Analysis (LC/MS):

    • Collect Plasma, Tumor, and Jejunum samples 1-2 hours post-final dose.

    • Homogenize tissues in methanol to extract metabolites.

    • Measure levels of Intact JHU395 and DON .[1][3][5][6][7]

    • Success Criteria: Tumor DON > Plasma DON; Jejunum DON < Plasma DON.

References

  • The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor. Source:[4][10][11] Molecular Cancer Therapeutics (2019/2020) URL:[11][Link]

  • Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Source:[1][2][8] Journal of Neuropathology & Experimental Neurology (2021) URL:[Link]

  • Discovery of JHU395: A glutamine antagonist prodrug with enhanced brain penetration. Source:[1][2][3][8][9] Johns Hopkins Drug Discovery / NIH Support Data URL:[Link]

Sources

Validation

Validating JHU395 Target Engagement: A Comparative Guide to Metabolomics and Thermal Shift Assays

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of precision oncology, validating that a therapeutic agent reaches and interacts with its intended m...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of precision oncology, validating that a therapeutic agent reaches and interacts with its intended molecular target within the complex cellular milieu is a critical step. This guide provides an in-depth comparison of two powerful methodologies for confirming the target engagement of JHU395, a novel prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] We will explore the nuances of a metabolomics-based approach, which elucidates the functional consequences of target inhibition, and contrast it with the biophysical principles of the Cellular Thermal Shift Assay (CETSA), a method that directly assesses drug-protein binding.

The Scientific Imperative: Why Target Engagement Validation Matters

JHU395 is designed to inhibit multiple glutamine-utilizing enzymes, disrupting key biosynthetic pathways that are frequently upregulated in cancer.[3] Specifically, its active form, DON, acts as an irreversible inhibitor, impacting processes like de novo purine synthesis, which is essential for the proliferation of cancer cells.[3][4] While preclinical studies have demonstrated the potent anti-tumor activity of JHU395 in models of medulloblastoma and malignant peripheral nerve sheath tumors (MPNST), rigorously validating its mechanism of action is paramount for its clinical development.[2][4] Such validation provides confidence that the observed therapeutic effects are a direct result of on-target activity, and it can help in identifying pharmacodynamic biomarkers for monitoring treatment response in patients.

Metabolomics: A Functional Readout of Target Engagement

Metabolomics offers a powerful, systems-level approach to validating target engagement by quantifying the downstream functional consequences of drug activity. By measuring the dynamic changes in the cellular metabolome, we can directly observe the biochemical impact of JHU395 on glutamine metabolism and related pathways.

The Rationale for a Metabolomics-Based Approach

The core principle of using metabolomics to validate JHU395 target engagement is straightforward: if JHU395 is effectively inhibiting glutamine-dependent enzymes, we expect to see a significant and predictable alteration in the levels of specific metabolites. This approach moves beyond simply confirming that the drug binds to its target; it provides a functional readout of the extent of target modulation.

Experimental Workflow: Untargeted Metabolomics via LC-MS

The following workflow outlines a typical untargeted metabolomics experiment to assess JHU395 target engagement in cancer cells or tumor tissue. This approach is designed to capture a broad snapshot of metabolic changes, offering the potential for both confirming the expected on-target effects and discovering unexpected off-target or downstream consequences.

A generalized workflow for untargeted metabolomics.
  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., MPNST or medulloblastoma cell lines) to mid-log phase.

    • Treat cells with a range of JHU395 concentrations (and a vehicle control, e.g., DMSO) for a predetermined time course. The concentrations should ideally bracket the known IC50 of JHU395 for the specific cell line.[2]

    • Include a sufficient number of biological replicates (at least 3-5 per condition) to ensure statistical power.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract metabolites using a cold solvent mixture, typically 80% methanol. This step is critical for halting enzymatic reactions and preserving the in vivo metabolic state.

    • For tissue samples, rapidly freeze-clamp the tissue in liquid nitrogen upon excision to halt metabolism, followed by homogenization in cold extraction solvent.

    • Centrifuge the lysate to pellet proteins and other cellular debris.

  • LC-MS Analysis:

    • Analyze the metabolite-containing supernatant using liquid chromatography-mass spectrometry (LC-MS). A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which are crucial for metabolite identification.

    • Employ a chromatographic method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).

  • Data Processing and Statistical Analysis:

    • Process the raw LC-MS data using software such as XCMS or MZmine to perform peak picking, alignment, and normalization.

    • Conduct statistical analysis (e.g., t-tests, ANOVA, and principal component analysis) to identify metabolites that are significantly altered between JHU395-treated and control groups.

  • Metabolite Identification and Pathway Analysis:

    • Identify the significantly altered metabolites by comparing their accurate mass and fragmentation patterns (MS/MS spectra) to spectral libraries such as METLIN or the Human Metabolome Database (HMDB).

    • Perform pathway analysis using tools like MetaboAnalyst or KEGG to determine which metabolic pathways are most significantly impacted by JHU395 treatment.

Supporting Experimental Data

Studies on JHU395 have already provided compelling metabolomic data that validates its target engagement. For instance, treatment of MPNST-bearing mice with JHU395 resulted in a dramatic accumulation of N-formylglycinamide ribonucleotide (FGAR), a key intermediate in the de novo purine synthesis pathway.[3][5] This is a direct consequence of the inhibition of a downstream glutamine-dependent enzyme.

MetaboliteChange with JHU395 TreatmentPathwayReference
N-formylglycinamide ribonucleotide (FGAR) 75-fold increase in tumorsDe novo purine synthesis[3]
Tumor Glutamine Significant increaseGlutamine metabolism[3]
Plasma Glutamine Significant increaseGlutamine metabolism[3]
Phosphoribosyl pyrophosphate (PRPP) Significant increaseDe novo purine synthesis[6]
Xanthosine monophosphate (XMP) Significant increaseDe novo purine synthesis[6]
¹⁴C-glycine incorporation into DNA/RNA >25% reductionDe novo purine synthesis[6]

Alternative Methods: A Biophysical Approach to Target Engagement

While metabolomics provides a functional readout, other methods can offer a more direct, biophysical confirmation of drug-target interaction. The Cellular Thermal Shift Assay (CETSA) and its proteome-wide extension, Thermal Proteome Profiling (TPP), are powerful techniques for this purpose.

The Rationale for CETSA/TPP

CETSA is based on the principle that the binding of a ligand (in this case, the active form of JHU395) to its target protein increases the protein's thermal stability.[7] This means that the drug-bound protein will be more resistant to heat-induced denaturation and aggregation. By measuring the amount of soluble target protein remaining after a heat challenge, we can directly infer target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
  • Cell Treatment:

    • Treat cultured cells with JHU395 or a vehicle control as described in the metabolomics protocol.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler. A typical range might be 40°C to 70°C.

  • Cell Lysis and Separation:

    • Lyse the cells to release their protein content.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein (e.g., a known glutamine-utilizing enzyme) in the soluble fraction using a method like Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the JHU395-treated and control samples. A shift in the melting curve to higher temperatures for the JHU395-treated sample indicates target engagement.

Comparison of Metabolomics and CETSA for JHU395 Target Engagement

FeatureMetabolomicsCellular Thermal Shift Assay (CETSA)
Principle Measures the functional downstream consequences of target inhibition.Measures the biophysical interaction between the drug and its target protein.
Directness of Evidence Indirect, but provides a functional readout of target modulation.Direct evidence of drug-protein binding.
Information Provided Provides a systems-level view of the drug's impact on cellular metabolism. Can reveal off-target effects and downstream pathway modulation.Confirms direct binding to a specific protein target. Can be adapted for proteome-wide analysis (TPP).
Experimental Complexity Requires specialized LC-MS instrumentation and expertise in data analysis.Can be performed with standard molecular biology equipment (thermal cycler, Western blotting apparatus).
Hypothesis Generation Excellent for generating new hypotheses about a drug's mechanism of action and identifying potential biomarkers.Primarily a hypothesis-testing method to confirm a predicted drug-target interaction.

Conclusion and Future Directions

Both metabolomics and CETSA are powerful and complementary techniques for validating the target engagement of JHU395. Metabolomics provides an unparalleled view of the functional consequences of inhibiting glutamine metabolism, confirming that the drug is having its intended biochemical effect and offering a rich dataset for biomarker discovery. CETSA, on the other hand, provides direct and compelling evidence of the physical interaction between JHU395's active form and its target enzymes within the cell.

For a comprehensive validation strategy, a tiered approach is recommended. Initial confirmation of target engagement can be achieved with a targeted CETSA for a key glutamine-utilizing enzyme. This can then be followed by a broader, untargeted metabolomics study to fully characterize the metabolic phenotype induced by JHU395 and to identify robust pharmacodynamic biomarkers. This dual approach will provide the high level of scientific rigor necessary to confidently advance JHU395 through the drug development pipeline.

References

  • Lemberg, K. M., Zhao, L., Wu, Y., Veeravalli, V., Alt, J., Aguilar, J. M. H., ... & Slusher, B. S. (2020). The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor. Molecular Cancer Therapeutics, 19(2), 397-408. [Link]

  • Synapse. (2023, December 1). JHU-395 - Drug Targets, Indications, Patents.
  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • MedchemExpress. (n.d.). JHU395 | Glutamine Antagonist Prodrug. Retrieved from a supplier of research chemicals and biochemicals.
  • Lemberg, K. M., Zhao, L., Wu, Y., Veeravalli, V., Alt, J., Aguilar, J. M. H., ... & Slusher, B. S. (2019). The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor. Molecular cancer therapeutics, 18(10 Supplement), B133-B133. [Link]

  • Pham, K., Maxwell, M. J., Sweeney, H., Alt, J., Rais, R., Eberhart, C. G., ... & Raabe, E. H. (2021). Novel glutamine antagonist JHU395 suppresses MYC-driven medulloblastoma growth and induces apoptosis. Journal of neuropathology and experimental neurology, 80(4), 336-344. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Retrieved from a supplier of life science products.
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-11. [Link]

  • Pham, K., Maxwell, M. J., Sweeney, H., Alt, J., Rais, R., Eberhart, C. G., ... & Raabe, E. H. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Journal of Neuropathology & Experimental Neurology, 80(4), 336–344. [Link]

  • Lemberg, K. M., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. ResearchGate. [Link]

  • Pham, K., Maxwell, M. J., Sweeney, H., et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Penn State Research Database. [Link]

  • Lemberg, K. M., Zhao, L., Wu, Y., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. AACR Journals. [Link]

  • Cambridge University. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge Repository. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Naser, F. J., Mahieu, N. G., Wang, L., Spalding, J. L., Johnson, S. L., & Patti, G. J. (2021). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. In Metabolomics (pp. 23-40). Humana, New York, NY. [Link]

  • MetwareBio. (n.d.). Untargeted Metabolomics Analysis Workflows. [Link]

  • Lemberg, K. M., et al. (2023). Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor. Molecular Cancer Therapeutics, 22(12), 1436-1447. [Link]

  • Naser, F. J., et al. (2021). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Springer Nature Experiments. [Link]

  • ecancer. (2023, December 4). Experimental drug combination shows promise against hard-to-treat peripheral nerve sheath tumours. [Link]

  • Lemberg, K. M., et al. (2023). JHU395 inhibits glutamine amidotransferases in de novo purine synthesis... ResearchGate. [Link]

  • Lemberg, K. M., et al. (2023). Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor. Molecular Cancer Therapeutics. [Link]

  • Pham, K., et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. ResearchGate. [Link]

  • PathBank. (n.d.). Purine Metabolism. [Link]

Sources

Comparative

JHU395 vs. Vehicle Control: A Comparative Analysis of Tumor Volume Inhibition in Preclinical Models

A Technical Guide for Researchers In the landscape of preclinical cancer research, the rigorous evaluation of novel therapeutic agents is paramount. This guide provides an in-depth comparison of the glutamine antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

In the landscape of preclinical cancer research, the rigorous evaluation of novel therapeutic agents is paramount. This guide provides an in-depth comparison of the glutamine antagonist prodrug, JHU395, against a standard vehicle control in the context of tumor volume analysis. We will delve into the mechanistic rationale for JHU395's anti-tumor activity, the critical role and composition of the vehicle control, and the interpretation of experimental data derived from such comparative studies. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to design, execute, and interpret preclinical studies with scientific integrity.

The Scientific Rationale: Targeting Tumor Metabolism with JHU395

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation and survival. One of the key metabolic dependencies is on the amino acid glutamine, which serves as a crucial source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as for maintaining redox homeostasis.

JHU395 is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] DON itself is a potent inhibitor of a wide range of glutamine-utilizing enzymes, but its clinical development has been hampered by toxicity. JHU395 was engineered to overcome this limitation by being inert in circulation and preferentially activated within the tumor microenvironment, thereby delivering the active payload, DON, directly to the tumor tissue.[3][4]

By inhibiting multiple glutamine-dependent pathways, JHU395 effectively "starves" cancer cells of essential building blocks required for growth and proliferation.[5][6] This targeted approach is anticipated to lead to a significant reduction in tumor volume compared to a non-treated or vehicle-treated control group.

The Indispensable Benchmark: The Vehicle Control

In any preclinical in vivo study, the vehicle control group is the cornerstone of a scientifically valid experiment. It serves as the baseline against which the effects of the experimental therapeutic are measured. The vehicle is the formulation used to dissolve or suspend the drug for administration. An ideal vehicle should be non-toxic and have no therapeutic effect on its own.

The composition of the vehicle is critical and should be reported in detail. For JHU395, a commonly used vehicle formulation is a solution of phosphate-buffered saline (PBS) containing 1% Tween-80 and 2.5% ethanol.[5][7]

  • Phosphate-Buffered Saline (PBS): A non-toxic, isotonic salt solution that mimics the physiological environment.

  • Tween-80: A non-ionic surfactant used to increase the solubility of hydrophobic compounds like JHU395.

  • Ethanol: A co-solvent that can aid in the dissolution of the drug.

The vehicle control group receives the exact same formulation, administered via the same route and schedule as the JHU395-treated group, but without the active pharmaceutical ingredient. This ensures that any observed differences in tumor volume can be confidently attributed to the pharmacological activity of JHU395 and not to the vehicle itself.

Comparative Efficacy: JHU395 vs. Vehicle Control in Tumor Volume Reduction

Multiple preclinical studies have demonstrated the superior anti-tumor efficacy of JHU395 when compared directly to a vehicle control across various cancer models.

Malignant Peripheral Nerve Sheath Tumor (MPNST)

In a murine flank model of MPNST, oral administration of JHU395 resulted in a significant inhibition of tumor growth compared to the vehicle-treated group.[5][7] One study reported that after 14 days of treatment, the average tumor volume in the JHU395-treated group was 1045 mm³, whereas the vehicle-treated group exhibited an average tumor volume of 1695 mm³.[5][8] This represents a statistically significant reduction in tumor progression. Furthermore, JHU395 treatment has been shown to improve median survival in MPNST models.[9]

Treatment GroupMean Tumor Volume (mm³) at Day 14[5][8]
Vehicle Control1695
JHU3951045
MYC-Driven Medulloblastoma

JHU395 has also shown significant activity in preclinical models of MYC-driven medulloblastoma, a highly aggressive pediatric brain tumor.[10] In an orthotopic xenograft model, treatment with JHU395 significantly extended the median survival of mice to 45 days compared to 26 days for the vehicle control group.[10] This demonstrates a potent anti-tumor effect in a difficult-to-treat central nervous system malignancy.

Treatment GroupMedian Survival (days)[10]
Vehicle Control26
JHU39545

These studies consistently show that JHU395 leads to a marked reduction in tumor growth and, in some cases, an extension of survival, when compared to a vehicle control. It is important to note that during these studies, JHU395 was generally well-tolerated, with no significant weight loss or overt signs of toxicity observed in the treated animals compared to the vehicle group.[5][7]

Experimental Protocol: In Vivo Tumor Model Efficacy Study

The following is a generalized, step-by-step protocol for a preclinical in vivo study designed to compare the efficacy of JHU395 against a vehicle control.

  • Cell Line and Animal Model Selection:

    • Choose a cancer cell line known to be dependent on glutamine metabolism.

    • Select an appropriate immunocompromised mouse model (e.g., nude or SCID mice) for xenograft studies.

  • Tumor Implantation:

    • Subcutaneously implant a defined number of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

    • Allow the tumors to establish and reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Group Assignment:

    • Measure the initial tumor volumes and randomize the animals into two groups:

      • Group 1: Vehicle Control

      • Group 2: JHU395

    • Ensure that the average tumor volume is similar between the two groups at the start of the study.

  • Drug Preparation and Administration:

    • Prepare the JHU395 formulation in the vehicle (e.g., PBS + 1% Tween-80 + 2.5% ethanol) at the desired concentration.

    • Prepare the vehicle control solution without JHU395.

    • Administer the treatments to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., daily for 14 days).

  • Tumor Volume Measurement and Animal Monitoring:

    • Measure the tumor dimensions (length and width) with calipers two to three times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.

    • Monitor the body weight and overall health of the animals throughout the study.

  • Data Analysis and Interpretation:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine if the difference in tumor volume between the JHU395 and vehicle control groups is statistically significant.

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Visualizing the Process and Mechanism

To better understand the experimental workflow and the mechanism of action of JHU395, the following diagrams are provided.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Implantation B Tumor Growth to Palpable Size A->B C Randomization into Groups B->C D Vehicle Control Administration C->D E JHU395 Administration C->E F Tumor Volume Measurement D->F E->F G Statistical Analysis F->G H Endpoint Analysis (e.g., Histology) G->H

Caption: Experimental workflow for comparing JHU395 and vehicle control.

mechanism_of_action JHU395 JHU395 (Prodrug) DON DON (Active Drug) JHU395->DON Activation in Tumor Microenvironment Inhibition Inhibition DON->Inhibition Enzymes Glutamine-Utilizing Enzymes Biosynthesis Nucleotide, Amino Acid, Lipid Synthesis Enzymes->Biosynthesis Glutamine TumorGrowth Tumor Growth & Proliferation Biosynthesis->TumorGrowth Reduction Reduction Biosynthesis->Reduction Inhibition->Enzymes Inhibition->Biosynthesis Blocks Reduction->TumorGrowth

Caption: Mechanism of action of JHU395 in inhibiting tumor growth.

Conclusion

The data compellingly demonstrates that JHU395 is a potent anti-tumor agent that significantly inhibits tumor growth when compared to a vehicle control in preclinical models of various cancers. The use of a well-defined vehicle control is essential for the rigorous scientific evaluation of JHU395 and any novel therapeutic candidate. The pronounced difference in tumor volume between the JHU395-treated and vehicle-treated groups underscores the therapeutic potential of targeting glutamine metabolism in cancer. This guide provides a framework for understanding and conducting such comparative studies, emphasizing the importance of scientific rationale, robust experimental design, and accurate data interpretation.

References

  • Lemberg KM, et al. The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheralnerve sheath tumor. Mol Cancer Ther. 2019 Oct 8. pii: molcanther. 0319.2019. [Link]

  • JHU-395 - Drug Targets, Indications, Patents - Synapse. [Link]

  • The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor | Request PDF - ResearchGate. [Link]

  • The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor - PMC. [Link]

  • Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC. [Link]

  • Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PMC. [Link]

  • The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor | Molecular Cancer Therapeutics - AACR Journals. [Link]

  • The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor | Molecular Cancer Therapeutics - AACR Journals. [Link]

  • Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - ResearchGate. [Link]

  • Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - ResearchGate. [Link]

  • The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor - PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation for JHU395 Tissue Distribution

Welcome, fellow researchers and drug development professionals. This guide provides an in-depth, technically-grounded comparison of methodologies for validating the tissue distribution of JHU395, a promising glutamine an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. This guide provides an in-depth, technically-grounded comparison of methodologies for validating the tissue distribution of JHU395, a promising glutamine antagonist prodrug. My goal is not to provide a rigid protocol but to illuminate the scientific reasoning behind the crucial steps in quantitative bioanalysis. We will explore why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this application and how it compares to other powerful techniques in the field.

The Scientific Imperative: Why Tissue Distribution of JHU395 Matters

JHU395 is an innovative prodrug of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist.[1] The core therapeutic strategy is elegant: JHU395 is designed to be relatively inert in systemic circulation, enhancing its oral bioavailability and plasma stability, only to be metabolized into its active form, DON, within target tissues.[2][3] DON then exerts its anti-tumor effect by inhibiting key enzymes in glutamine-dependent pathways, most notably the de novo purine synthesis pathway, which is frequently upregulated in rapidly proliferating cancer cells.[4][5][6]

This prodrug approach makes understanding tissue distribution paramount. The central questions are:

  • Efficacy: Is JHU395 effectively delivering therapeutic concentrations of DON to the tumor?

  • Safety: Is the distribution selective, minimizing the exposure of sensitive tissues like the gastrointestinal tract to the active drug, thereby avoiding toxicities that plagued earlier DON clinical trials?[3]

Answering these questions requires a bioanalytical method that is not only sensitive and accurate but also unequivocally specific, capable of distinguishing the prodrug (JHU395) from its active metabolite (DON).

JHU395 Mechanism of Action

The following diagram illustrates the conversion of the JHU395 prodrug to the active DON metabolite and its subsequent inhibition of the de novo purine synthesis pathway.

cluster_0 Systemic Circulation / Plasma cluster_1 Target Tissue (e.g., Tumor, Brain) JHU395 JHU395 (Prodrug) Stable & Lipophilic DON DON (Active Drug) JHU395->DON Intracellular Metabolism Enzymes Glutamine-Dependent Enzymes DON->Enzymes Inhibits Purine De Novo Purine Synthesis Enzymes->Purine Required for Proliferation Tumor Cell Proliferation Purine->Proliferation Drives

Caption: JHU395 delivers the active drug DON to target tissues.

The Gold Standard: LC-MS/MS for Quantitative Tissue Bioanalysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules like JHU395 and DON in complex biological matrices.[7][8] Its power lies in the combination of high-resolution chromatographic separation with the unparalleled specificity and sensitivity of mass-based detection.[9]

Experimental Workflow: A Self-Validating System

The trustworthiness of your final data is forged in the rigor of your workflow. Each step is designed to minimize variability and ensure that the measured signal comes from your analyte and nothing else.

cluster_workflow LC-MS/MS Quantification Workflow Dosing 1. Animal Dosing & Tissue Collection Homogenization 2. Tissue Homogenization (with Internal Standard) Dosing->Homogenization Extraction 3. Protein Precipitation & Analyte Extraction Homogenization->Extraction Analysis 4. LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Quantification 5. Data Processing & Quantification Analysis->Quantification

Caption: A validated workflow for tissue bioanalysis.

Detailed Experimental Protocol

This protocol outlines the critical steps and the scientific rationale for quantifying JHU395 and DON in tumor and brain tissue.

Part A: Sample Preparation - The Foundation of Accuracy

  • Tissue Collection & Storage:

    • Following ethical guidelines, administer JHU395 to the animal model (e.g., via oral gavage or intraperitoneal injection).[2][10]

    • At predetermined time points, euthanize the animal and immediately excise the tissues of interest (e.g., tumor, brain, liver, plasma).

    • Causality: Immediately snap-freeze tissues in liquid nitrogen.[2] This step is critical to quench all enzymatic activity, preventing any post-mortem metabolism of JHU395 to DON or degradation of the analytes, thus preserving the in vivo state.

    • Store samples at -80°C until analysis. Stability at this temperature must be formally validated.[11]

  • Tissue Homogenization & Internal Standard Spiking:

    • Weigh the frozen tissue sample (typically 20-50 mg).

    • Add a precise volume of homogenization buffer (e.g., phosphate-buffered saline) to create a known mg/mL ratio.

    • Crucially, add a known amount of an Internal Standard (IS) . The ideal IS is a stable isotope-labeled version of your analyte (e.g., ¹³C₆-DON). If unavailable, a structurally similar molecule with comparable chromatographic behavior and extraction efficiency can be used.[12]

    • Homogenize the tissue using a bead beater or probe sonicator until no visible tissue fragments remain. Keep the sample on ice throughout to minimize degradation.

    • Causality: The IS is the cornerstone of a self-validating system. It is added at the earliest stage and experiences the exact same experimental conditions (extraction loss, matrix effects, injection variability) as the analyte. By normalizing the analyte's signal to the IS signal, we correct for these potential sources of error, ensuring high precision and accuracy.[9]

  • Protein Precipitation and Extraction:

    • To the tissue homogenate, add 3-4 volumes of ice-cold acetonitrile or methanol.[2][13]

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

    • Centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

    • Carefully transfer the supernatant containing the analytes to a new tube.

    • Dry the supernatant under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Causality: Protein precipitation is a rapid and effective method to remove the majority of macromolecules that would otherwise foul the LC column and mass spectrometer.[2] The drying and reconstitution step serves to concentrate the analyte, increasing the on-instrument sensitivity.

Part B: LC-MS/MS Analysis & Validation

The prepared sample is now ready for analysis on a system like a UHPLC coupled to a triple quadrupole mass spectrometer.

ParameterRecommended SettingRationale
LC Column Reverse-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately lipophilic molecules like JHU395 and its more polar metabolite, DON.
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic AcidFormic acid aids in protonation of the analytes, which is essential for positive mode electrospray ionization (ESI+).[13][14]
Elution Gradient ElutionA gradient (e.g., 5% B to 95% B over 5 minutes) is necessary to first elute the polar DON and then the more retained JHU395, ensuring baseline separation.[13]
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is the standard for polar to moderately polar small molecules. Positive mode is chosen based on the analytes' ability to accept a proton.[14]
Detection Mode Multiple Reaction Monitoring (MRM)MRM is the key to the method's selectivity and sensitivity. It involves monitoring a specific precursor-to-product ion transition for each analyte.[13][15]
MRM Transitions Hypothetical values: JHU395: m/z 491.2 -> 320.1; DON: m/z 172.1 -> 113.0These transitions are unique "fingerprints." The mass spectrometer isolates the precursor ion (the protonated molecule), fragments it, and then monitors for a specific fragment (product ion), filtering out nearly all chemical noise.

Method Validation: Proving Performance

A method is not trustworthy until it is validated according to established guidelines.[16][17] This involves a series of experiments to challenge the method's performance.

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity Ensure no endogenous components in blank tissue interfere with analyte detection.Response in blank matrix should be <20% of the LLOQ response.[16]
Calibration Curve Establish the relationship between concentration and instrument response.At least 6 non-zero points; correlation coefficient (r²) > 0.99.[12]
Accuracy & Precision Determine how close the measured value is to the true value and the reproducibility of the measurement.Within ±15% (±20% at LLOQ) of the nominal concentration for Quality Control (QC) samples.[11][17]
Matrix Effect Assess if the tissue matrix suppresses or enhances the analyte signal.The IS-normalized matrix factor should be consistent across the matrix lots.[16]
Recovery Quantify the efficiency of the extraction process.Should be consistent and reproducible, though it does not need to be 100%.
Stability Confirm the analyte is stable during sample storage and processing.Analyte concentration must remain within ±15% of the initial value under various conditions (e.g., freeze-thaw, bench-top).[11]

A Comparative Look: Alternative and Complementary Technologies

While LC-MS/MS of tissue homogenates provides the gold standard for quantitative data, other techniques offer unique insights, particularly regarding spatial distribution.

TechnologyPrincipleKey AdvantageKey LimitationBest Use Case for JHU395
LC-MS/MS (Homogenate) Chromatographic separation followed by mass-based detection of bulk tissue extract.Highest sensitivity and accuracy for absolute quantification; "gold standard" for PK.[8][9]Loses all spatial information; provides an average concentration across the entire tissue sample.Definitive quantification of JHU395 and DON in specific organs to determine key PK parameters (e.g., tumor-to-plasma ratio).[5][10]
Whole-Body Autoradiography (WBA) Imaging of a radiolabeled drug's distribution in whole-body cryo-sections.Provides a complete, albeit low-resolution, picture of drug distribution across all tissues simultaneously.[18]Requires costly synthesis of a radiolabeled compound; does not distinguish between parent and metabolites; semi-quantitative at best.[18]Initial screening to quickly identify unexpected sites of drug accumulation or "hot spots" in the body.
Mass Spectrometry Imaging (MSI) Label-free technique (e.g., MALDI, DESI) that maps molecule distribution directly on a tissue section.[19]Provides high-resolution spatial distribution, linking drug concentration directly to histopathological features within an organ.[18]Quantification is more complex and less validated than LC-MS/MS; may have lower absolute sensitivity.[18]To visualize if DON is concentrating within the tumor core versus necrotic regions, or to assess penetration across the blood-brain barrier with cellular resolution.
Decision Framework for Tissue Analysis

Q1 What is the primary question? Q_PK Need accurate PK parameters? (e.g., Cmax, AUC, T-to-P Ratio) Q1->Q_PK Quantitative Q_Dist Where does the drug go? (Whole-body screen) Q1->Q_Dist Qualitative Screen Q_Micro Where is the drug within a specific organ? (Histological correlation) Q1->Q_Micro Micro-distribution Ans_LCMS Use LC-MS/MS of Tissue Homogenates Q_PK->Ans_LCMS Ans_WBA Use Whole-Body Autoradiography (WBA) Q_Dist->Ans_WBA Ans_MSI Use Mass Spectrometry Imaging (MSI) Q_Micro->Ans_MSI

Caption: Choosing the right tool for the research question.

Conclusion and Future Directions

The robust, validated quantification of JHU395 and its active metabolite DON in various tissues is not merely a procedural step; it is the bedrock upon which the preclinical development of this compound rests. LC-MS/MS provides the necessary accuracy, precision, and specificity to generate the definitive pharmacokinetic and tissue distribution data required for regulatory submissions.[11][20]

For a comprehensive program, a hybrid approach is often most powerful: using WBA for an initial broad overview, followed by rigorous LC-MS/MS for absolute quantification in key tissues of interest, and supplemented by MSI to answer specific questions about micro-distribution in complex environments like tumors or the brain. This multi-faceted strategy ensures that you not only know how much of your drug is present, but also where it is, providing the complete picture needed to advance a promising therapeutic candidate like JHU395 toward the clinic.

References

  • Synapse. JHU-395 - Drug Targets, Indications, Patents. Synapse. Available from: [Link]

  • Xing J, et al. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Available from: [Link]

  • Lemberg KM, et al. The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. ResearchGate. Available from: [Link]

  • Prabowo AS, et al. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. PMC. Available from: [Link]

  • Lemberg KM, et al. The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor. PMC. Available from: [Link]

  • Lemberg KM, et al. Novel prodrugs of the glutamine antagonist 6-diazo-5-oxo-norleucine (DON) as treatment for malignant peripheral nerve sheath tumor. Department of Defense Congressionally Directed Medical Research Programs. Available from: [Link]

  • World Organisation for Animal Health (WOAH). Guidelines for the validation of analytical methods used in residue studies in animal tissues. WOAH Regional Representation for the Americas. Available from: [Link]

  • Drug Development & Delivery. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Bioanalytical RP-HPLC method validation for resveratrol and its application to pharmacokinetic and drug distribution studies. Available from: [Link]

  • PubMed. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue. Available from: [Link]

  • PubMed. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Available from: [Link]

  • Bioanalysis Zone. LC–MS and small molecule analysis: an interview with Liam Moran. Available from: [Link]

  • SCIEX. Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Available from: [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Bioanalytical Method Validation: A Comprehensive Review. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Bioanalytical method validation: An updated review. PMC. Available from: [Link]

  • ResearchGate. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Available from: [Link]

  • PMC. A comparison of sample preparation strategies for biological tissues and subsequent trace element analysis using LA-ICP-MS. Available from: [Link]

  • Annual Reviews. Advances and Emerging Medical Applications of Direct Mass Spectrometry Technologies for Tissue Analysis. Available from: [Link]

  • ACS Publications. Enhanced Spatial Proteomics and Metabolomics from a Single Tissue Section Using MALDI-MSI and LCM-microPOTS Platforms. Available from: [Link]

  • Frontiers in Chemistry. Advances in MALDI Mass Spectrometry Imaging Single Cell and Tissues. Available from: [Link]

  • ResearchGate. Advances and Emerging Medical Applications of Direct Mass Spectrometry Technologies for Tissue Analysis. Available from: [Link]

  • Molecular Cancer Therapeutics. The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. AACR Journals. Available from: [Link]

  • PMC. Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor. Available from: [Link]

  • PMC. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • DigitalCommons@TMC. Spatial Analysis of Drug Absorption, Distribution, Metabolism, and Toxicology Using Mass Spectrometry Imaging. Available from: [Link]

  • MDPI. Pharmacokinetics and Tissue Distribution of Itampolin A following Intragastric and Intravenous Administration in Rats Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

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Comparative

Technical Guide: Flow Cytometry Analysis of T-Cell Dynamics Following JHU395 Treatment

Executive Summary: The Metabolic Conditioning Paradigm In the landscape of cancer metabolism, JHU395 represents a critical evolution from "starvation" to "targeted reprogramming." Unlike its parent compound 6-Diazo-5-oxo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Conditioning Paradigm

In the landscape of cancer metabolism, JHU395 represents a critical evolution from "starvation" to "targeted reprogramming." Unlike its parent compound 6-Diazo-5-oxo-L-norleucine (DON) , which systemically obliterates glutamine metabolism causing severe GI toxicity and immune suppression, JHU395 is a glutamine antagonist prodrug designed for high lipophilicity and blood-brain barrier (BBB) penetration.[1][2][3]

For the immunologist, JHU395 presents a unique paradox: it deprives the tumor of glutamine, yet recent evidence suggests that glutamine blockade—when delivered precisely—can metabolically "condition" CD8+ T-cells, preventing exhaustion and promoting a long-lived, central memory (Tcm) phenotype.

This guide outlines the flow cytometry strategies required to validate this therapeutic index: proving that JHU395 spares peripheral immunity (spleen/blood) while remodeling the Tumor Infiltrating Lymphocyte (TIL) compartment in CNS or solid tumors.

Mechanism of Action: Prodrug Selectivity vs. Systemic Toxicity

To design an effective panel, one must understand the differential exposure. JHU395 is inert in plasma.[4] It is cleaved into active DON by enzymes (cathepsins/esterases) enriched in the tumor microenvironment (TME) and brain.

Comparative Analysis: JHU395 vs. Alternatives
FeatureJHU395 (Targeted Prodrug) DON (Systemic Parent) CB-839 (Glutaminase Inhibitor)
Primary Target Broad Glutamine Antagonism (via DON release) in CNS/Tumor.Broad Glutamine Antagonism (Systemic).Glutaminase (GLS) specific inhibition.[5][6]
T-Cell Impact (Periphery) Spared. Inert circulation preserves splenic/blood T-cell counts.Suppressive. High toxicity to dividing lymphocytes.Minimal systemic toxicity, but limited monotherapy efficacy.
T-Cell Impact (Tumor) Metabolic Conditioning. Forces TILs to switch to acetate/oxidative metabolism, promoting longevity.Cytotoxic. Often kills TILs alongside tumor cells due to lack of selectivity.Blocks conversion of Gln to Glu; T-cells may bypass via other pathways.
Toxicity Profile Low GI toxicity; No overt neurotoxicity.[7][8][9]Severe Mucositis, GI toxicity, Weight loss.Generally well-tolerated.
Visualizing the Mechanism

The following diagram illustrates the "Trojan Horse" mechanism of JHU395 and its downstream effect on T-cell fate.

JHU395_Mechanism cluster_0 Systemic Circulation (Periphery) cluster_1 Tumor Microenvironment / CNS JHU395 JHU395 (Inert Prodrug) Peripheral_T Peripheral T-Cells (Unaffected/Spared) JHU395->Peripheral_T No Interaction Enzymes Esterases/Cathepsins (Cleavage) JHU395->Enzymes Crosses BBB/Enter Tumor DON Active DON (Glutamine Blockade) Enzymes->DON Releases Tumor_Cell Tumor Cell (Apoptosis/Starvation) DON->Tumor_Cell Inhibits Proliferation TIL CD8+ TIL (Metabolic Reprogramming) DON->TIL Blocks Glutamine Memory Effector Memory Phenotype (High Survival) TIL->Memory Upregulates OxPhos & Autophagy

Caption: JHU395 circulates inertly, sparing peripheral T-cells. Inside the tumor, released DON forces TILs into a high-survival memory state.

Experimental Workflow & Protocol

When analyzing JHU395 effects, you are comparing Tissue Resident (TILs) vs. Systemic (Spleen/Blood) compartments. The digestion protocol is critical; harsh enzymatic digestion can cleave surface markers (e.g., CD4, CD8).

Step 1: Tissue Preparation (Critical for CNS/Solid Tumors)
  • Spleen/Lymph Nodes: Mechanical dissociation through 70µm strainer. RBC lysis (ACK buffer) is mandatory.

  • Brain Tumor/Solid Tumor:

    • Mince tissue in cold PBS.

    • Enzymatic Digestion: Use a mild cocktail to preserve epitopes.

      • Recommendation: Collagenase IV (1 mg/mL) + DNase I (50 U/mL) in RPMI.

      • Incubation: 37°C for 30–45 mins with gentle rotation.

    • Percoll Gradient (CNS specific): To separate lymphocytes from myelin/debris, resuspend pellet in 30% Percoll and underlay with 70% Percoll. Centrifuge (2000 rpm, 20 min, no brake). Collect the buffy coat interface.

Step 2: The "Metabolic Checkpoint" Flow Panel

To prove JHU395 efficacy, you must demonstrate activation without exhaustion .

MarkerFluorophore (Suggested)PurposeExpected Result (JHU395 Treated)
Viability Zombie NIR / L/D BlueExclude dead cellsCritical: Confirm JHU395 is not toxic to T-cells.
CD45 BV510Leucocyte Common AntigenDistinguish immune cells from tumor/stroma.
CD3 FITCT-cell LineageDefine T-cell population.
CD8 PE-Cy7Cytotoxic T-cellsPrimary effector population.
CD4 BV605Helper T-cellsHelper population.
CD62L APCL-Selectin (Memory)High. Indicates "Stem-like" or Central Memory.
CD44 PerCP-Cy5.5Activation/MemoryHigh. Indicates antigen experience.
PD-1 PEExhaustion/ActivationIntermediate. High PD-1 without TIM-3 often indicates activation, not terminal exhaustion.
TIM-3 BV421Terminal ExhaustionLow. JHU395 should prevent terminal exhaustion.
Ki67 AF700Proliferation (Intracellular)Maintained. Cells should still be cycling.
pS6 (S235/236) AF647mTORC1 Activity (Intracellular)Modulated. Glutamine blockade dampens mTOR, preventing over-activation/exhaustion.
Step 3: Staining Workflow Visualization

Flow_Workflow cluster_stain Staining Protocol Harvest Tissue Harvest (Brain/Tumor vs Spleen) Prep Single Cell Suspension (Percoll Gradient for CNS) Harvest->Prep LiveDead 1. Live/Dead Fixable Dye (15 min, 4°C, PBS only) Prep->LiveDead Block 2. Fc Block (CD16/32) LiveDead->Block Surface 3. Surface Stain (CD3/4/8, CD62L, PD-1) (30 min, 4°C, FACS Buffer) Block->Surface FixPerm 4. FoxP3 Fix/Perm Buffer (45 min, RT, Protect from light) Surface->FixPerm Intra 5. Intracellular Stain (Ki67, pS6) (45 min, RT, Perm Buffer) FixPerm->Intra Acquire Acquisition (Cytometer) Min 100k events Intra->Acquire

Caption: Step-by-step staining protocol emphasizing the split between surface and intracellular staining for metabolic markers.

Data Analysis & Interpretation

The success of JHU395 is defined by the "Memory Rescue" phenotype.

Gating Strategy
  • Time Gate: Ensure stable flow.

  • Singlets: FSC-A vs FSC-H.

  • Live Cells: Live/Dead negative.

  • Lymphocytes: FSC-A vs SSC-A (Low SSC, Low-Mid FSC).

  • T-Cells: CD45+ -> CD3+.

  • Subsets: CD4+ vs CD8+.

The Critical Readout: CD62L vs CD44

In vehicle or DON-treated (toxic) controls, TILs often exhibit a Terminally Exhausted phenotype (CD44+ CD62L- PD1-High TIM3-High).

In JHU395 treated samples, look for:

  • Peripheral Sparing: Spleen CD4/CD8 ratios and counts should match Vehicle (unlike DON).

  • Tumor Conditioning: An increase in the CD62L+ CD44+ (Central Memory) population within the CD8 compartment.

    • Why? Glutamine blockade prevents the T-cells from burning out (terminal differentiation) and forces them to utilize alternative fuels (acetate), sustaining a "younger," more persistent phenotype.

  • Exhaustion Reversal: A decrease in the percentage of PD-1+ TIM-3+ double-positive cells.

References

  • Rais, R. et al. (2018). Discovery of a novel glutamine antagonist prodrug that exhibits superior therapeutic index for the treatment of glutamine-dependent tumors. Science Advances.

    • Key Finding: Establishes JHU395 as a brain-penetrant, tumor-selective prodrug of DON.[1][2][3]

  • Oh, M. H. et al. (2020). Glutamine blockade induces divergent metabolic programs to overcome tumor immune evasion. Science.

    • Key Finding: Demonstrates that glutamine antagonism (using the related JHU083)
  • Pham, K. et al. (2021).[3] Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis.[1][2][3][10] Journal of Neuropathology & Experimental Neurology.

    • Key Finding: Specific efficacy of JHU395 in CNS tumors and comparison of toxicity profiles with DON.[1][3]

  • Leone, R. D. et al. (2019).[6] Glutamine blockade induces divergent metabolic programs to overcome tumor immune evasion. Science.

    • Note: Often cited alongside Oh et al. regarding the metabolic flexibility of T-cells under glutamine restriction.

Sources

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Retrosynthesis Analysis

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Method

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